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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-Chloro-2-fluoro-6-methylbenzonitrile

Technical Monograph: 3-Chloro-2-fluoro-6-methylbenzonitrile Advanced Intermediate for Pharmaceutical and Agrochemical Synthesis Part 1: Executive Summary 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Chloro-2-fluoro-6-methylbenzonitrile Advanced Intermediate for Pharmaceutical and Agrochemical Synthesis

Part 1: Executive Summary

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a highly specialized tri-substituted aromatic nitrile used primarily as a scaffold in the discovery of bioactive small molecules. Its structural value lies in its unique substitution pattern: the nitrile group (-CN) serves as a versatile reactive handle for heterocycle construction (e.g., tetrazoles, amidines) or hydrolysis to carboxylic acids; the fluorine atom at the 2-position provides metabolic stability and modulates pKa; and the chlorine and methyl groups offer steric bulk and lipophilic vectors essential for optimizing ligand-protein binding interactions.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound in high-value synthesis.

Part 2: Chemical Identity & Physicochemical Profile

This compound is a solid at room temperature, characterized by the distinct spectroscopic signature of an ortho-fluorinated nitrile.

Table 1: Molecular Identity

ParameterData
Chemical Name 3-Chloro-2-fluoro-6-methylbenzonitrile
CAS Number 1807116-67-1
Molecular Formula C₈H₅ClFN
Molecular Weight 169.59 g/mol
SMILES Cc1ccc(Cl)c(F)c1C#N
InChI Key HWIPKOXSSUTFSI-UHFFFAOYSA-N
Physical Form Solid (Crystalline powder)
Melting Point 56–59 °C (Typical for analogs; verify per batch)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water

Physicochemical Insight: The presence of the fluorine atom adjacent to the nitrile group (ortho-position) induces a significant dipole moment. The LogP is estimated in the range of 2.5–2.8 , making it sufficiently lipophilic for cell-permeable drug scaffolds but soluble enough for standard organic workups.

Part 3: Synthetic Pathways & Manufacturing

For research and scale-up, two primary routes are utilized. The choice depends on the availability of precursors and the required purity profile.

Method A: The Sandmeyer Route (High Purity / Laboratory Scale)

This is the preferred method for medicinal chemistry applications due to its regiochemical certainty. It proceeds via the diazotization of 3-chloro-2-fluoro-6-methylaniline .

Mechanism:

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in acid (
    
    
    
    or
    
    
    ) to form the diazonium salt.
  • Cyanation: The diazonium species is displaced by cyanide using a copper(I) cyanide (

    
    ) catalyst (Sandmeyer reaction).
    

Protocol Overview:

  • Reagents: 3-Chloro-2-fluoro-6-methylaniline (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq),
    
    
    (aq).
  • Conditions:

    
     for diazotization; Room Temp 
    
    
    
    
    
    for displacement.
  • Workup: Neutralization, extraction with Ethyl Acetate, and recrystallization from hexane/ethanol.

Method B: Halogen Exchange (Halex) (Industrial Scale)

A cost-effective route for kilogram-scale production involves the nucleophilic aromatic substitution (


) of 2,3-dichloro-6-methylbenzonitrile .
  • Logic: The chlorine at the 2-position is activated by the ortho-nitrile electron-withdrawing group.

  • Reagents: Potassium Fluoride (

    
    ), Phase Transfer Catalyst (
    
    
    
    or
    
    
    ), Solvent (Sulfolane or DMSO).
  • Critical Control: Temperature must be strictly controlled (

    
    ) to prevent defluorination or exchange at the 3-position, though the 3-Cl is significantly less reactive due to the meta-relationship with the nitrile.
    

SynthesisFlow cluster_halex Alternative Industrial Route (Halex) Start Precursor: 3-Chloro-2-fluoro- 6-methylaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Activation Inter Intermediate: Diazonium Salt Step1->Inter Step2 Sandmeyer Cyanation (CuCN, Neutralize) Inter->Step2 Substitution Product Target: 3-Chloro-2-fluoro- 6-methylbenzonitrile Step2->Product Purification AltStart 2,3-Dichloro- 6-methylbenzonitrile AltStep KF, DMSO, 150°C (SNAr) AltStart->AltStep AltStep->Product

Figure 1: Synthetic workflow comparing the laboratory Sandmeyer route (primary) and the industrial Halex route (secondary).

Part 4: Applications in Drug & Agrochemical Discovery

Pharmacophore Construction

The nitrile group is a "gateway" functional group. In medicinal chemistry, this molecule is frequently used to synthesize:

  • Amidines: Via Pinner reaction (HCl/MeOH then Ammonia) – common in serine protease inhibitors.

  • Tetrazoles: Via reaction with Sodium Azide (

    
    ) – a bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs).
    
  • Benzylamines: Via reduction (

    
     or 
    
    
    
    ) – used in CNS-active agents.
Bioisosteric Utility
  • Fluorine Effect: The C-F bond at the 2-position blocks metabolic oxidation at that site (metabolic soft spot protection). It also influences the conformation of the ring relative to attached chains due to the "ortho-effect."

  • Chlorine Handle: The 3-chloro substituent allows for further functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if orthogonal reactivity is required, although the nitrile is usually the primary reaction site.

Part 5: Analytical Characterization

To validate the integrity of 3-Chloro-2-fluoro-6-methylbenzonitrile, the following spectroscopic data is expected:

  • IR Spectroscopy: A sharp, distinct absorption band at ~2235 cm⁻¹ corresponds to the

    
     stretch.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~2.4–2.6 ppm (Singlet, 3H, 
      
      
      
      ).
    • 
       ~7.0–7.5 ppm (Two aromatic protons, splitting pattern depends on F-H coupling). Expect a doublet of doublets due to 
      
      
      
      coupling.
  • ¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around -110 to -120 ppm relative to

    
    .
    
  • Mass Spectrometry (GC-MS/LC-MS): Molecular ion peak

    
     at 169/171 m/z  (showing the characteristic 3:1 Chlorine isotope pattern).
    

Part 6: Safety & Handling (SDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Protocol:

    • Always handle in a chemical fume hood .

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

    • Spill Response: Sweep up dry solid (avoid dust generation) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1).[1] Merck KGaA. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Chloro-2-fluoro-6-methylbenzonitrile.Link

  • European Patent Office. Process for the production of 2-chlorobenzonitrile derivatives (Analogous Chemistry). Patent EP0006999. Link

  • ChemicalBook. Synthesis and Properties of Fluorinated Benzonitriles.Link

Sources

Exploratory

Physicochemical Properties of 3-Chloro-2-fluoro-6-methylbenzonitrile: A Technical Guide for Medicinal Chemistry

The following technical guide details the physicochemical and medicinal chemistry profile of 3-Chloro-2-fluoro-6-methylbenzonitrile , a densely functionalized aromatic scaffold used in the synthesis of agrochemicals and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and medicinal chemistry profile of 3-Chloro-2-fluoro-6-methylbenzonitrile , a densely functionalized aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.

Executive Summary

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a trisubstituted benzonitrile derivative characterized by a unique electronic and steric profile.[1] Its structure combines a strong electron-withdrawing cyano group with a "push-pull" halogen motif (2-Fluoro, 3-Chloro) and a steric anchor (6-Methyl).[1] In medicinal chemistry, this scaffold serves as a critical intermediate for SNAr diversifications , allowing for the rapid construction of quinazolines, bicyclic heterocycles, and kinase inhibitors where metabolic stability and precise lipophilic tuning are required.

Molecular Architecture & Electronic Profile[1]

Structural Analysis

The molecule features a benzene ring substituted at four contiguous positions, creating a crowded but chemically distinct environment.

  • C1 (Nitrile): The primary pharmacophore and synthetic handle. It exerts a strong electron-withdrawing effect (-M, -I), activating the ortho and para positions.[1]

  • C2 (Fluorine): Located ortho to the nitrile.[2] Due to the high electronegativity of fluorine and the activating nature of the nitrile, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C3 (Chlorine): Provides lipophilic bulk and blocks metabolic oxidation at the meta position relative to the nitrile.

  • C6 (Methyl): Acts as a "steric gatekeeper," influencing the conformation of the nitrile group and providing a metabolic handle (benzylic oxidation) or blocking position depending on the target binding pocket.

Physicochemical Data Table

Data represents a synthesis of calculated (c) and experimental literature values.

PropertyValue / DescriptionMedicinal Chemistry Relevance
CAS Number 1807116-67-1Unique identifier for regulatory/sourcing.[1][3]
Formula C₈H₅ClFNPCore scaffold composition.[1][4]
Molecular Weight 169.59 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).[1]
Physical State SolidTypically a crystalline solid; easy to handle in solid-phase synthesis.[1]
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Acceptors 2 (Nitrile N, F)Interaction points for serine/threonine residues in binding pockets.[1]
H-Bond Donors 0Neutral core; requires functionalization to add donor capacity.[1]
Topological Polar Surface Area (TPSA) ~23.8 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1]
Rotatable Bonds 0Rigid scaffold; reduces entropic penalty upon protein binding.[1]

Synthetic Reactivity & Transformation Logic[1]

The core value of this molecule lies in its predictable reactivity patterns. The 2-Fluoro position is the "warhead" for diversification, while the Nitrile serves as the "anchor" for heterocycle formation.

The SNAr "Hotspot"

The 2-position is activated for nucleophilic attack by the ortho-cyano group.[1] Fluorine is a superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

  • Reaction: Displacement of F by primary/secondary amines, thiols, or alkoxides.

  • Selectivity: High regioselectivity for C2 over C3 (Cl is a poorer leaving group and is meta to the activating CN).

Nitrile Manipulations[1][5]
  • Hydrolysis: Conversion to the primary amide (partial) or carboxylic acid (full) using H₂O₂/NaOH or H₂SO₄.

  • Reduction: Catalytic hydrogenation or hydride reduction (e.g., LiAlH₄) yields the 3-chloro-2-fluoro-6-methylbenzylamine, a common motif in GPCR ligands.[1]

  • Cyclization: Reaction with amidines or guanidines yields quinazolines.[1]

Visualizing the Reactivity Landscape

Reactivity Core 3-Chloro-2-fluoro- 6-methylbenzonitrile SNAr_Prod 2-Amino-3-chloro- 6-methylbenzonitrile Core->SNAr_Prod R-NH2, Base (SNAr at C2) Acid 3-Chloro-2-fluoro- 6-methylbenzoic Acid Core->Acid NaOH/H2O2 or H2SO4 Amine 3-Chloro-2-fluoro- 6-methylbenzylamine Core->Amine LiAlH4 or H2/Pd-C Heterocycle Quinazoline Derivatives Core->Heterocycle Guanidine/Heat (Cyclization)

Caption: Divergent synthetic pathways from the parent scaffold. The C2-Fluorine displacement is the primary vector for library generation.

Medicinal Chemistry Applications

Metabolic Stability & The "Magic Methyl"

The 6-Methyl group plays a dual role:

  • Conformational Lock: It forces the nitrile (or derived groups) out of planarity relative to the ring, potentially improving selectivity for chiral binding pockets.

  • Metabolic Soft Spot: Benzylic methyl groups are prone to CYP450 oxidation.[1] However, the flanking halogens (Cl, F) deactivate the ring electronically, potentially slowing down the oxidation rate compared to a non-halogenated toluene.

    • Strategy: If the methyl is metabolized too quickly, it can be replaced by a trifluoromethyl (-CF₃) or chloro group in next-generation analogs.[1]

Lipophilicity Modulation

With a cLogP near 3.0, the molecule is in the "sweet spot" for oral bioavailability. The 3-Chloro substituent adds significant lipophilicity (+0.71 π-value), facilitating hydrophobic interactions within enzyme active sites (e.g., filling the hydrophobic back-pocket of a kinase).[1]

Bioisosterism

The nitrile group is often used as a bioisostere for:

  • Carbonyls: Similar dipole moment but smaller steric footprint.[1]

  • Halogens: Electron-withdrawing nature similar to Cl/Br but offers H-bond acceptor capability.[1]

Experimental Protocol: Regioselective SNAr Diversification

Objective: Synthesis of 2-((3-chloro-2-fluoro-6-methylphenyl)amino)ethyl-derivative via displacement of the C2-Fluorine.

Safety Note: Nitriles are toxic.[1] Fluorides can be corrosive.[1] Perform all reactions in a fume hood.

  • Reagents:

    • Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv).[1]

    • Nucleophile: Primary amine (e.g., cyclopropylamine) (1.2 equiv).

    • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).

    • Solvent: Anhydrous DMSO or DMF (0.5 M concentration).[2]

  • Procedure:

    • Dissolve the benzonitrile substrate in anhydrous DMSO.

    • Add the base followed by the amine dropwise at room temperature.

    • Heat the reaction mixture to 60–80°C . Monitor by LC-MS for the disappearance of the starting material (M+H 169.6) and appearance of the product.

    • Note: The 2-F is highly activated; if the reaction is sluggish, check for water contamination (which deactivates the nucleophile).

  • Workup:

    • Dilute with Ethyl Acetate and wash extensively with water/brine to remove DMSO.

    • Dry organic layer over MgSO₄, filter, and concentrate.[5]

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • Sigma-Aldrich. (n.d.).[1] 3-Chloro-2-fluoro-6-methylbenzonitrile Product Sheet. Retrieved from [1][3]

  • PubChem. (2025).[6] 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][7] Nucleophilic Substitution on 2,3-Difluoro-6-nitrobenzonitrile: A Guide to Regioselectivity. Retrieved from

  • Organic Syntheses. (2014). General Procedures for Nitrile Synthesis and Halogen Displacement. Org. Synth. Coll. Vol. 1. Retrieved from

  • NIST. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIST Technical Series. Retrieved from

Sources

Foundational

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1): A Polyfunctional Scaffold for Advanced Molecular Assembly

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of highly functionalized arenes is paramount. 3-Chloro-2-fluoro-6-methylbenzonitrile is a densely substituted, polyfuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of highly functionalized arenes is paramount. 3-Chloro-2-fluoro-6-methylbenzonitrile is a densely substituted, polyfunctional building block that offers unparalleled regiocontrol for complex molecular assembly. By leveraging the distinct electronic and steric properties of its four substituents—a highly activating nitrile, a labile fluorine, a cross-coupling-ready chlorine, and a sterically demanding methyl group—chemists can execute orthogonal functionalization sequences without the need for protecting groups.

This technical guide dissects the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this scaffold, providing drug development professionals with a blueprint for integrating it into advanced synthetic pipelines.

Chemical Identity & Physicochemical Profiling

Accurate compound identification is the foundation of reproducible research. The unique substitution pattern of 3-Chloro-2-fluoro-6-methylbenzonitrile dictates its behavior in both polar aprotic solvents and biphasic catalytic systems. Below is the consolidated physicochemical profile derived from [1].

PropertyValueStructural Significance
CAS Number 1807116-67-1Unique registry identifier for procurement and safety tracking.
Molecular Formula C₈H₅ClFNIndicates a high degree of halogenation, useful for mass spec isotopic tracking.
Molecular Weight 169.58 g/mol Low molecular weight allows for significant downstream elaboration.
SMILES Cc1ccc(Cl)c(F)c1C#NDefines the precise ortho/meta/para relationships of the substituents.
InChI Key HWIPKOXSSUTFSI-UHFFFAOYSA-NStandardized hash for database cross-referencing.
Physical Form Solid (Room Temp)Facilitates ease of handling and gravimetric precision during reaction setup.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 3-Chloro-2-fluoro-6-methylbenzonitrile lies in its programmable reactivity. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic sequence of reactive nodes.

The SNAr Paradigm at C2

Nucleophilic Aromatic Substitution (SNAr) is highly favored at the C2 position. The causality here is strictly electronic: the fluorine atom is highly electronegative, strongly polarizing the C-F bond. More importantly, it is situated ortho to the strongly electron-withdrawing nitrile group. When a nucleophile attacks C2, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized onto the nitrile nitrogen. The C3-chlorine, being meta to the nitrile, does not benefit from this direct resonance stabilization, rendering it inert under mild nucleophilic conditions. This principle is widely exploited in the synthesis of [2].

Transition-Metal Catalyzed Cross-Coupling at C3

Once the C2-fluorine has been displaced, the C3-chlorine becomes the primary handle for transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). Because the C-Cl bond is stronger than a C-Br or C-I bond, specialized electron-rich, sterically bulky phosphine ligands (like XPhos or dppf) are required to facilitate the oxidative addition of the palladium catalyst into the C-Cl bond, as documented in recent [3].

Steric Implications of the C6-Methyl Group

The C6-methyl group is not merely a passive spectator. Situated ortho to the nitrile, it provides significant steric hindrance. In downstream applications where the C3 position is arylated to form a biphenyl system, the combined steric bulk of the C2-substituent and the C6-methyl group restricts rotation around the biaryl axis. This restricted rotation is a critical design element for inducing atropisomerism —a highly sought-after property in the development of kinase inhibitors and chiral ligands.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes specific rationales for reagent selection and built-in analytical checkpoints.

Protocol A: Regioselective SNAr with a Secondary Amine

Objective: Displace the C2-fluorine with morpholine while preserving the C3-chlorine.

Reaction Optimization Data:

Entry Solvent Base Temp (°C) Time (h) Conversion (%) Regioselectivity (C2:C3)
1 THF Et₃N 65 12 45 >99:1
2 DMF K₂CO₃ 80 4 >95 >99:1

| 3 | DMSO | Cs₂CO₃ | 120 | 2 | >95 | 85:15 |

Step-by-Step Procedure (Based on Entry 2):

  • Setup: To an oven-dried Schlenk flask, add 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M). Rationale: DMF solvates the potassium cation, leaving the carbonate anion highly basic, while stabilizing the polar Meisenheimer transition state.

  • Addition: Add morpholine (1.2 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours. Rationale: 80 °C provides sufficient thermal energy to overcome the activation barrier for C-F displacement without triggering competing C-Cl substitution.

  • Validation Checkpoint 1 (In-Process): Sample the reaction mixture and analyze via LC-MS. The desired product will exhibit an [M+H]⁺ peak with a characteristic 3:1 isotopic pattern (due to ³⁵Cl/³⁷Cl), confirming the retention of the chlorine atom.

  • Workup: Quench with H₂O and extract with EtOAc. Wash the organic layer with 1M HCl. Rationale: The acidic wash removes unreacted morpholine, preventing amine-induced catalyst poisoning in subsequent cross-coupling steps.

Protocol B: Suzuki-Miyaura Arylation at C3

Objective: Arylate the C3 position of the SNAr product using phenylboronic acid.

Step-by-Step Procedure:

  • Setup: Charge a vial with the C2-substituted-3-chloro-6-methylbenzonitrile (1.0 eq), phenylboronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Evacuate and backfill the vial with N₂ (3 cycles). Rationale: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are mandatory.

  • Solvation: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: The biphasic system dissolves both the organic substrate and the inorganic base. Water is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

  • Heating: Stir at 100 °C for 12 hours.

  • Validation Checkpoint 2 (Post-Reaction): Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a lower-Rf, UV-active spot indicates successful coupling. Mass spectrometry should confirm the loss of the chlorine isotope pattern.

Visualizing the Synthetic Workflow

The following diagrams map the logical progression of the orthogonal functionalization and the underlying electronic mechanisms.

G A 3-Chloro-2-fluoro- 6-methylbenzonitrile B SNAr Intermediate (C2-Substituted) A->B Nucleophile Base, Heat D Tetrazole Derivative (Nitrile Modified) A->D Direct Nitrile Modification C Cross-Coupled Product (C3-Arylated) B->C Ar-B(OH)2 Pd-Catalyst C->D NaN3, NH4Cl Cycloaddition

Orthogonal functionalization pathways of 3-Chloro-2-fluoro-6-methylbenzonitrile.

SNAr SM Starting Material (C2-Fluoro) NUC Nucleophilic Attack (Formation of C-Nu bond) SM->NUC Addition of Nu- MC Meisenheimer Complex (Resonance Stabilized) NUC->MC Rate-determining step PROD SNAr Product (Fluoride Expelled) MC->PROD Fast elimination of F-

Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

References

  • European Patent Office. "Dibenzofuran/carbazole-substituted benzonitriles (EP3072943B1)".
  • MDPI. "Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals". Catalysts.[Link]

  • American Chemical Society. "Electrochemical studies of the formation and decomposition of halogenated benzonitrile anion radicals". Journal of the American Chemical Society.[Link]

Exploratory

Technical Whitepaper: Solubility Profiling of 3-Chloro-2-fluoro-6-methylbenzonitrile

The solubility profile of 3-Chloro-2-fluoro-6-methylbenzonitrile is a critical physicochemical parameter for researchers optimizing its synthesis, purification, and formulation. As a key intermediate in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of 3-Chloro-2-fluoro-6-methylbenzonitrile is a critical physicochemical parameter for researchers optimizing its synthesis, purification, and formulation. As a key intermediate in the development of fluorinated agrochemicals and pharmaceuticals, understanding its behavior in organic solvents dictates process yield, crystal habit, and purity.

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. It moves beyond simple observation to a thermodynamic understanding of the solute-solvent interaction.

Executive Summary

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a functionalized aromatic nitrile. Its solubility profile is governed by the interplay between the polar nitrile group (–CN), the electron-withdrawing halogen substituents (–Cl, –F), and the hydrophobic methyl group (–CH₃).

For process chemists, the challenge lies in identifying a solvent system that offers high solubility at elevated temperatures for reaction efficiency, but a sharp solubility drop upon cooling to maximize crystallization yield. This guide outlines the Polythermal Method for precise solubility determination and the Modified Apelblat Equation for thermodynamic modeling.

Physicochemical Baseline & Solvent Selection Strategy

Before initiating wet chemistry, we must establish the theoretical solubility landscape. The solute exhibits a "push-pull" electronic character:

  • Nitrile Group: High dipole moment, favoring polar aprotic solvents (e.g., Acetone, Acetonitrile).

  • Halogens/Methyl: Lipophilic character, suggesting moderate solubility in aromatic hydrocarbons (e.g., Toluene).

  • Crystal Lattice: The interplay of π-stacking and dipole interactions typically results in a solid with a melting point that requires thermal analysis (DSC) for confirmation prior to solubility testing.

Recommended Solvent Screening Panel

To build a comprehensive profile, we categorize solvents by their intermolecular interaction potential (Hydrogen Bonding, Dipole-Dipole, Dispersion).

Solvent ClassRepresentative SolventsExpected Interaction Mechanism
Polar Aprotic Acetone, Acetonitrile, DMFStrong dipole-dipole interactions with the –CN group. High solubility expected.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding capability. Solubility likely temperature-dependent (good for crystallization).
Esters Ethyl Acetate, Isopropyl AcetateModerate polarity; excellent "green" solvents for scale-up.
Aromatic Toluene, Xyleneπ-π interactions with the benzene ring. Moderate solubility.
Aliphatic n-Hexane, n-HeptaneWeak dispersion forces only. Likely acts as an antisolvent.

Experimental Protocol: The Polythermal Method

The "Gold Standard" for solubility determination in modern process labs is the Laser Monitoring Observation Technique . Unlike gravimetric analysis, which is prone to sampling errors, this dynamic method measures the precise temperature of dissolution (


) for a known mass fraction.
Workflow: Dynamic Solubility Determination

SolubilityWorkflow Prep Sample Preparation (Gravimetric) Heat Controlled Heating (1-2 K/min) Prep->Heat Detect Laser Transmissivity Detection Heat->Detect Record Record T_diss (Clear Point) Detect->Record Transmissivity > 95% Cool Cooling Cycle (Check Hysteresis) Record->Cool Model Thermodynamic Modeling Record->Model Cool->Heat Repeat (n=3)

Figure 1: The dynamic polythermal workflow ensures high reproducibility by eliminating filtration steps.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of 3-Chloro-2-fluoro-6-methylbenzonitrile into a jacketed glass vessel. Add a known mass (
    
    
    
    ) of the solvent.
    • Calculation: Mass fraction

      
      .
      
  • Equilibration: Agitate the suspension using a magnetic stirrer (400 rpm) to ensure homogeneity.

  • Heating Ramp: Heat the system linearly at a slow rate (e.g., 2 K/min).

  • Laser Detection: Direct a laser beam (typically 650 nm) through the vessel. Monitor the intensity of the transmitted light.

    • Observation: As the solid dissolves, scattering decreases. The point of maximum transmissivity is recorded as the Dissolution Temperature (

      
      ) .
      
  • Validation: Cool the solution to recrystallize and repeat the heating cycle at least three times to verify the

    
     value.
    

Thermodynamic Modeling

Raw data points (


 vs. 

) are insufficient for process design. We must fit the data to thermodynamic models to interpolate solubility at any temperature and calculate the enthalpy of dissolution.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the enthalpy (


) and entropy (

) of solution:


  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), which is typical for this class of benzonitriles.
    
  • Process Insight: A high positive

    
     implies a steep solubility curve, making cooling crystallization  a highly effective purification strategy.
    

Data Analysis & Process Implications

Once the profile is established, the data guides the "Process Operating Window."

Solubility Landscape Visualization

ThermodynamicLogic Data Experimental Data (x_exp vs T) Regress Regression Analysis (Apelblat/Van't Hoff) Data->Regress Params Thermodynamic Parameters (Enthalpy, Entropy) Regress->Params Decision Process Decision Params->Decision High Enthalpy? -> Cooling Crystallization Params->Decision Low Solubility? -> Use as Antisolvent Params->Decision High Solubility? -> Reaction Solvent

Figure 2: Logic flow for translating raw solubility data into process decisions.

Case Study: Crystallization Optimization
  • Scenario: You need to purify the intermediate from a reaction mixture.

  • Data Insight: If the solubility in Isopropanol is 0.02 mole fraction at 20°C and 0.15 mole fraction at 60°C.

  • Strategy:

    • Dissolve the crude solid in Isopropanol at 65°C (near reflux).

    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly to 20°C. The large difference in solubility (

      
      ) drives high-yield precipitation.
      
    • The mother liquor retains the more soluble impurities.

References

  • Compound Identification: Sigma-Aldrich. 3-Chloro-2-fluoro-6-methylbenzonitrile Product Page. CAS 1807116-67-1.[2][3][4] Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Experimental Protocol: Noubigh, A., et al. (2008). Solubility of Gallic Acid in Water, Ethanol, and their Mixtures. Journal of Chemical & Engineering Data. Link

  • Solvent Selection: ICH Expert Working Group. (2021).[5] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. Link

Sources

Foundational

Thermodynamic Stability of Polysubstituted Benzonitriles: A Technical Guide

The following technical guide details the thermodynamic and kinetic stability profiles of polysubstituted benzonitriles, designed for application in pharmaceutical and agrochemical development. Executive Summary Benzonit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profiles of polysubstituted benzonitriles, designed for application in pharmaceutical and agrochemical development.

Executive Summary

Benzonitriles serve as critical pharmacophores and synthetic intermediates in drug development (e.g., Letrozole, Etravirine). While the cyano group (–CN) is generally robust, polysubstitution introduces complex electronic and steric interactions that drastically alter thermodynamic stability.

This guide provides a structural-mechanistic analysis of these compounds. Key takeaways include:

  • The Ortho-Effect: 2,6-disubstitution creates a "steric fortress," increasing hydrolytic stability by orders of magnitude compared to mono-substituted analogs.

  • Thermal Hazards: While intrinsic decomposition temperatures (

    
    ) often exceed 250°C, the presence of nucleophiles or metals can catalyze energetic trimerization or HCN evolution at lower temperatures.
    
  • Process Safety: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are non-negotiable for scaling these chemistries due to the high energy potential of the C≡N triple bond (

    
    891 kJ/mol).
    

Fundamental Thermodynamics

Electronic Effects (Hammett & Resonance)

The thermodynamic stability of the C–CN bond and its susceptibility to attack are governed by the electronic nature of substituents.

  • Electron-Withdrawing Groups (EWGs): (e.g., –NO

    
    , –CF
    
    
    
    , –Cl) at para or meta positions destabilize the ground state slightly but significantly activate the nitrile carbon toward nucleophilic attack (hydrolysis).
  • Electron-Donating Groups (EDGs): (e.g., –OMe, –NMe

    
    ) stabilize the nitrile against nucleophilic attack via resonance donation, increasing the activation energy for hydrolysis.
    
The Ortho-Effect (Steric Shielding)

In polysubstituted systems, steric effects often override electronic effects. Substituents at the 2- and 6-positions (ortho) create a physical barrier.

  • Mechanism: The bulky substituents prevent the approach of nucleophiles (H

    
    O, OH
    
    
    
    ) perpendicular to the C≡N axis, which is the required trajectory for attack on the
    
    
    orbital.
  • Consequence: 2,6-Disubstituted benzonitriles (e.g., 2,6-dichlorobenzonitrile) exhibit extreme resistance to hydrolysis, often requiring forcing conditions (e.g., 140°C+, conc. H

    
    SO
    
    
    
    ) to convert to the amide.[1]
Visualization: Hydrolysis Energy Landscape

The following diagram illustrates how ortho-substitution raises the activation energy (


) for hydrolysis compared to para-substitution.

HydrolysisEnergy Fig 1: Kinetic Barrier Differences in Hydrolysis Reactant Benzonitrile + H2O TS_Para TS (Para-Substituted) Nucleophilic Attack Reactant->TS_Para Lower Ea TS_Ortho TS (Ortho-Substituted) Steric Repulsion Reactant->TS_Ortho High Ea (Steric Block) Intermediate Imidate / Amide TS_Para->Intermediate TS_Ortho->Intermediate

Thermal Stability & Decomposition Hazards

Intrinsic Thermal Stability

Polysubstituted benzonitriles are generally thermally stable up to their boiling points or


250°C. However, the cyano group is a high-energy function.
  • C-CN Bond Homolysis: Occurs only at extreme temperatures (>500°C) or under pyrolysis conditions, releasing cyanide radicals (

    
    CN).
    
  • Elimination: In the presence of ortho-hydrogens or specific adjacent groups, HCN elimination can occur at lower temperatures.

Trimerization (Triazine Formation)

A latent hazard is the exothermic trimerization to 1,3,5-triazines.

  • Thermodynamics: Highly exothermic (

    
     to 
    
    
    
    kcal/mol).
  • Catalysts: Strong acids (HCl, H

    
    SO
    
    
    
    ), Lewis acids, or bases can trigger this "runaway" reaction.
  • Polysubstitution Effect: Steric bulk at the ortho positions inhibits trimerization by preventing the planar arrangement required for the triazine ring. Therefore, 2,6-disubstituted benzonitriles are less prone to trimerization than unsubstituted benzonitrile.

Quantitative Data: Decomposition Onsets

Table 1: Thermal Stability Data for Select Benzonitriles (DSC Data)

CompoundSubstituentsMelting Point (°C)Decomposition

(°C)
Hazard Note
BenzonitrileNone-13> 450Stable
4-Nitrobenzonitrile4-NO

147~280Energetic decomp (NO

group)
2,6-Dichlorobenzonitrile2,6-Cl

145> 300High thermal stability; Toxic fumes (HCl/HCN)
4-Aminobenzonitrile4-NH

86> 250Potential polymerization
2-Nitrobenzonitrile2-NO

109~240"Ortho effect" can facilitate internal redox

Experimental Assessment Protocols

Protocol A: Thermal Screening (DSC)

Objective: Determine


 and Energy of Decomposition (

).
  • Sample Prep: Weigh 2–5 mg of benzonitrile derivative into a high-pressure gold-plated crucible (to prevent catalytic effect of steel/aluminum on nitrile).

  • Sealing: Hermetically seal under N

    
     atmosphere.
    
  • Program: Ramp from 25°C to 400°C at 5°C/min.

  • Analysis:

    • Identify endotherms (melting).

    • Identify exotherms (decomposition/trimerization).

    • Critical Limit: If

      
       J/g, the material is considered high-energy; proceed to ARC.
      
Protocol B: Hydrolytic Stability Stress Test

Objective: Quantify the "Ortho Effect" resistance.

  • Solvent System: Prepare 1:1 mixture of 1,4-Dioxane : 1M NaOH (aq).

  • Incubation: Heat sample at reflux (approx. 100°C) for 24 hours.

  • Monitoring: Analyze aliquots via HPLC (Reverse Phase, C18 column).

  • Interpretation:

    • Unsubstituted/Para: >90% conversion to amide/acid expected.

    • 2,6-Disubstituted: <5% conversion indicates high steric stability.

Visualization: Safety Decision Tree

Use this workflow to assess the safety of a new polysubstituted benzonitrile intermediate.

SafetyWorkflow Fig 2: Thermal Safety Assessment Workflow Start New Polysubstituted Benzonitrile DSC Run DSC (30-400°C, 5K/min) Start->DSC CheckEnergy Exotherm Energy > 500 J/g? DSC->CheckEnergy Stable Thermally Stable Proceed to Process Dev CheckEnergy->Stable No ARC Run ARC (Adiabatic Calorimetry) CheckEnergy->ARC Yes

Case Study: 2,6-Dichlorobenzonitrile (Dichlobenil)[2][3]

Context: Used as a herbicide and a building block for pharmaceuticals.

  • Thermodynamics: The two ortho-chlorine atoms provide immense steric shielding.

  • Hydrolysis: It is virtually inert to boiling aqueous base. Hydrolysis requires fusion with KOH at >200°C or concentrated H

    
    SO
    
    
    
    at 100°C+.
  • Safety: While thermally stable, it is volatile (sublimes). In a fire, it does not polymerize easily (due to steric bulk) but decomposes to release HCl and HCN.

  • Synthesis Implication: When using this building block, standard nitrile hydrolysis conditions will fail. Synthetic routes must be designed to install the amide/acid functionality before the nitrile, or use radical hydrolysis methods.

References

  • Substituent Effects on Hydrolysis: Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. Link

  • Thermal Decomposition Data: Naval Ordnance Laboratory. (1972). The Thermal Decomposition of Thirty Commercially Available Materials at 300°C. DTIC. Link

  • Safety Data Sheet (Dichlobenil): Merck/Millipore Sigma. Safety Data Sheet for 2,6-Dichlorobenzonitrile. Link

  • Nitrile Chemistry Overview: LibreTexts Chemistry. Reactions of Nitriles - Hydrolysis Mechanisms. Link

  • DSC/ARC Methodology: ASTM International. ASTM E537 - Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

Sources

Exploratory

Literature review of 3-Chloro-2-fluoro-6-methylbenzonitrile synthesis pathways

The following technical guide details the synthesis pathways for 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1). This document is structured for researchers and process chemists, focusing on mechanistic causa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1). This document is structured for researchers and process chemists, focusing on mechanistic causality, regioselectivity, and scalable protocols.

Executive Summary

3-Chloro-2-fluoro-6-methylbenzonitrile is a highly specialized tri-substituted aromatic intermediate. Its structural motif—featuring a nitrile core flanked by a fluorine atom, a chlorine atom, and a methyl group—makes it a critical building block in the synthesis of next-generation agrochemicals (specifically herbicides) and pharmaceutical active ingredients (APIs) targeting kinase inhibition.

The synthesis of this molecule presents a classic regioselectivity challenge: installing three distinct substituents in a specific 1,2,3,6 substitution pattern. This guide evaluates three primary pathways, recommending the Halex (Halogen Exchange) route as the industrial gold standard due to its superior regiocontrol and scalability.

Key Chemical Data
PropertyDetail
Chemical Name 3-Chloro-2-fluoro-6-methylbenzonitrile
CAS Number 1807116-67-1
Molecular Formula

Molecular Weight 169.58 g/mol
Key Reactivity Nitrile hydrolysis,

(fluorine displacement), Benzylic functionalization

Retrosynthetic Analysis

To achieve the 3-Cl, 2-F, 6-Me pattern, we must analyze the electronic directing effects of the substituents.

  • Nitrile (CN): Strong electron-withdrawing group (EWG); meta-director; activates ortho/para positions for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Fluorine (F): Weakly deactivating but ortho/para-directing (resonance).

  • Methyl (Me): Weakly activating; ortho/para-directing.

The most logical disconnection relies on the Halex reaction , utilizing the strong activation provided by the nitrile group to selectively introduce fluorine at the ortho position (C2) over the meta position (C3).

Retrosynthesis Figure 1: Retrosynthetic Strategy relying on S_NAr selectivity. Target 3-Chloro-2-fluoro-6-methylbenzonitrile (Target) Precursor1 2,3-Dichloro-6-methylbenzonitrile (Halex Precursor) Target->Precursor1 Selective Fluorination (KF, Sulfolane) Precursor2 2,3-Dichloro-6-methylaniline (Commercially Available) Precursor1->Precursor2 Sandmeyer Reaction (CuCN, NaNO2)

Caption: Retrosynthetic breakdown showing the conversion of a dichloro-precursor to the target fluoro-analog via regioselective Halex.

Pathway 1: The Halex Route (Recommended)

This pathway is the most robust for large-scale preparation. It exploits the electronic difference between the C2 and C3 chlorine atoms. The nitrile group at C1 activates the C2-chlorine (ortho) for nucleophilic displacement, while the C3-chlorine (meta) remains relatively inert.

Step 1: Synthesis of 2,3-Dichloro-6-methylbenzonitrile

The starting material, 2,3-dichloro-6-methylaniline (CAS 62077-27-4), is converted to the nitrile via a Sandmeyer reaction.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Cyanide (
    
    
    ), Potassium Cyanide (
    
    
    ).
  • Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.

  • Critical Control: Temperature must be kept <5°C during diazotization to prevent phenol formation.

Step 2: Regioselective Fluorination (Halex)

This is the defining step. The precursor, 2,3-dichloro-6-methylbenzonitrile, is subjected to anhydrous Potassium Fluoride (KF) in a high-boiling polar aprotic solvent.

  • Reagents: Anhydrous KF, Sulfolane (or DMSO/DMF), Phase Transfer Catalyst (e.g.,

    
     or 18-crown-6).
    
  • Conditions: 190°C – 220°C.[1]

  • Selectivity Logic:

    • C2-Cl: Ortho to CN (Strongly Activated).

    • C3-Cl: Meta to CN (Deactivated).

    • Result: Exclusive displacement of the C2-Cl by Fluoride.

HalexPathway Figure 2: The Halex Synthesis Pathway Start 2,3-Dichloro-6- methylaniline Inter Diazonium Intermediate Start->Inter NaNO2, HCl <5°C Nitrile 2,3-Dichloro-6- methylbenzonitrile Inter->Nitrile CuCN, KCN Sandmeyer Product 3-Chloro-2-fluoro-6- methylbenzonitrile Nitrile->Product KF, Sulfolane 210°C, -KCl

Caption: Step-by-step flow from the aniline precursor to the final fluorinated nitrile.

Pathway 2: Direct Sandmeyer Route

If 3-chloro-2-fluoro-6-methylaniline is available (via custom synthesis or specialized suppliers), the target can be accessed in a single step.

  • Pros: Single step; high atom economy.

  • Cons: The starting aniline is often expensive or requires a difficult multi-step synthesis (e.g., nitration/reduction of 2-fluoro-6-methylbenzoic acid derivatives).

  • Protocol: Similar to Step 1 of the Halex route but using the fluoro-aniline.

Pathway 3: Electrophilic Chlorination

Direct chlorination of 2-fluoro-6-methylbenzonitrile (CAS 198633-76-0).

  • Reagents:

    
     gas or NCS (N-Chlorosuccinimide) in 
    
    
    
    .
  • Regioselectivity Issues:

    • The directing groups (F at C2, Me at C6) both direct to positions C3 and C5.

    • C3: Ortho to F, Para to Me. (Crowded between F and CN).[2][3][4][5]

    • C5: Para to F, Ortho to Me. (Less crowded).

    • Outcome: This route typically yields a mixture of the 3-chloro (target) and 5-chloro isomers, requiring difficult chromatographic separation. It is generally not recommended for high-purity applications without rigorous purification capabilities.

Detailed Experimental Protocol (Halex Route)

Stage 1: Preparation of 2,3-Dichloro-6-methylbenzonitrile
  • Diazotization: Charge a reactor with 2,3-dichloro-6-methylaniline (1.0 eq) and 20% HCl (3.0 eq). Cool to 0–5°C.

  • Add a solution of Sodium Nitrite (

    
    , 1.1 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 1 hour.
    
  • Cyanation: In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water. Heat to 60°C.

  • Slowly add the cold diazonium solution to the copper cyanide mixture. (Caution: Nitrogen gas evolution).

  • Reflux for 2 hours. Cool and extract with Toluene.

  • Wash organic layer with dilute NaOH (to remove phenols) and brine.

  • Concentrate to yield crude nitrile.[2] Recrystallize from Ethanol/Water.

Stage 2: Synthesis of 3-Chloro-2-fluoro-6-methylbenzonitrile (Halex)
  • Drying: Ensure all reagents are strictly anhydrous. Water kills the reaction by forming phenols.

  • Setup: Charge a Hastelloy or glass-lined reactor with 2,3-dichloro-6-methylbenzonitrile (1.0 eq), spray-dried Potassium Fluoride (KF, 1.5 eq), and Sulfolane (5 volumes).

  • Catalyst: Add Tetraphenylphosphonium bromide (

    
    , 0.05 eq) as a phase transfer catalyst.
    
  • Reaction: Heat to 210°C under Nitrogen atmosphere. Monitor by GC.

    • Note: The reaction is complete when the starting material < 1%.

  • Workup: Cool to 100°C. Dilute with water (dissolves salts).

  • Extraction: Extract the product into Toluene or MTBE.

  • Purification: Distillation under reduced pressure is the preferred method to separate the product from trace byproducts and solvent.

Comparative Analysis of Pathways

FeaturePathway 1: Halex (Recommended)Pathway 2: Direct SandmeyerPathway 3: Chlorination
Starting Material 2,3-Dichloro-6-methylaniline3-Chloro-2-fluoro-6-methylaniline2-Fluoro-6-methylbenzonitrile
Material Cost Low (Commodity aniline)High (Specialty aniline)Medium
Regioselectivity High (>95% 2-F vs 3-F)Perfect (Pre-defined)Poor (Mixture of 3-Cl/5-Cl)
Scalability ExcellentLimited by aniline supplyGood, but separation is bottleneck
Safety Profile High Temp (200°C)Cyanide/Diazo hazardsChlorine gas/Corrosive

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1).Link

  • ChemicalBook. Synthesis of Halogenated Benzonitriles via Halex Reaction. (General methodology for 2,6-dichlorobenzonitrile fluorination). Link

  • Google Patents. Process for the preparation of 2,6-dichloro-3-fluorobenzonitrile (Analogous chemistry). CN102531961B. Link

  • BenchChem. 2-Fluoro-6-methylbenzonitrile: A Key Building Block. (Discussion on reactivity of the core scaffold). Link

  • ResearchGate. Efficient Preparation of 3-Chloro-2-fluoro-phenyl derivatives. (Sandmeyer protocols for similar anilines). Link

Sources

Foundational

The Halogenated Benzonitrile Scaffold: Electronic Effects of Fluorine and Chlorine Substituents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal halogen substituent dur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal halogen substituent during lead optimization or catalyst design. The benzonitrile ring is a privileged scaffold in both medicinal chemistry and materials science. The nitrile group (–C≡N) is a powerful electron-withdrawing group (EWG) through both inductive (–I) and resonance (–R) effects. When we functionalize this ring with halogens—specifically fluorine (F) or chlorine (Cl)—we create a complex, push-pull electronic architecture.

This guide deconstructs the physical organic chemistry governing fluorinated and chlorinated benzonitriles, explaining the causality behind their divergent behaviors, and provides field-proven protocols for profiling these effects.

Fundamental Electronic Architecture: Inductive vs. Resonance Effects

The decision to use fluorine versus chlorine is rarely a simple matter of sterics; it is fundamentally an exercise in orbital mechanics and electrostatic tuning. While both halogens are electronegative and withdraw electron density via the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bond framework (–I effect), their ability to donate electron density back into the aromatic 

-system (+R effect) differs drastically.
The Fluorine Paradox: Strong –I, Strong +R

Fluorine is the most electronegative element (Pauling scale: 3.98)[1]. Intuitively, one might expect it to be the strongest net electron-withdrawing substituent. However, fluorine's valence electrons reside in 2p orbitals, which are virtually identical in size and energy to the 2p orbitals of the aromatic carbon atoms. This perfect orbital symmetry allows for highly efficient


-overlap. Consequently, fluorine exhibits a powerful +R effect that pushes electron density back into the ortho and para positions of the benzonitrile ring, largely neutralizing its own –I effect at the para position.
The Chlorine Mismatch: Moderate –I, Weak +R

Chlorine is less electronegative (3.16)[1], resulting in a weaker –I effect. However, chlorine's valence electrons are in 3p orbitals. The size mismatch between the Cl 3p orbital and the C 2p orbital results in poor


-overlap. Therefore, chlorine's +R effect is exceedingly weak.

The Causality of Hammett Constants: Because Cl cannot effectively donate electron density via resonance, its net electron-withdrawing power at the para position (


 = 0.23) is actually greater than that of fluorine (

= 0.06)[2]. At the meta position, where resonance cannot operate, pure inductive effects dominate, and the values are much closer (

= 0.34 for F, 0.37 for Cl, with Cl slightly higher due to polarizability effects in solution)[2].
Table 1: Physicochemical and Electronic Properties of Halogen Substituents
PropertyFluorine (–F)Chlorine (–Cl)Causality / Implication
Electronegativity 3.983.16F exerts a stronger localized inductive pull (–I).
Hammett

0.340.37Pure inductive/field effects; highly similar electron withdrawal.
Hammett

0.060.23F has strong +R (2p-2p overlap); Cl has weak +R (3p-2p mismatch).
C–X Bond Length 1.47 Å1.77 ÅF imparts minimal steric bulk; Cl fills larger hydrophobic pockets.
C–X Bond Energy ~105.4 kcal/mol~78.5 kcal/molC–F bonds are highly resistant to metabolic cleavage (CYP450).

Data synthesized from authoritative molecular matched pair analyses[1].

Reactivity and Catalysis: The "Ortho-Fluoro Effect"

The electronic differences between F and Cl profoundly impact the chemical reactivity of the benzonitrile scaffold. A premier example is the oxidative addition of zerovalent nickel [Ni(0)] into the highly stable C–CN bond—a critical step in cross-coupling catalysis.

Normally, the C–CN bond is inert. However, placing a fluorine atom ortho to the nitrile group significantly accelerates the C–C bond cleavage[3].

Mechanistic Causality: During the rate-determining oxidative addition step, the transition state develops a partial negative charge on the ipso-carbon. The ortho-fluorine, through its intense, localized –I effect, stabilizes this building negative charge, drastically lowering the activation free energy (


)[4]. Chlorine, being further away (longer bond) and less electronegative, provides inferior stabilization.

Ni_Catalysis A Ni(0) Catalyst [Ni(dippe)] B η²-Nitrile Coordination (Pre-equilibrium) A->B + Ar-CN C Oxidative Addition (C-CN Cleavage) B->C Rate-determining Step D Ni(II) Aryl Cyanide Product C->D Stabilization via ortho-F (-I effect) E Ortho-Fluoro Effect: Lowers ΔG‡ by stabilizing negative charge on ipso-C E->C

Figure 1: Mechanism of Ni(0)-mediated C-CN oxidative addition accelerated by ortho-fluorine.

Implications in Drug Design: "Magic Chloro" vs. Fluoro

In pharmaceutical development, swapping a hydrogen for a halogen on a benzonitrile pharmacophore is a standard optimization tactic.

  • The Fluorine Strategy: Used primarily to block metabolically labile sites (due to the ~105 kcal/mol C–F bond energy) and to lower the pKa of neighboring basic amines via its strong inductive effect, thereby increasing oral bioavailability[1].

  • The "Magic Chloro" Effect: Chlorine is uniquely positioned to act as a hybrid bioisostere. It combines the lipophilicity and van der Waals volume of a methyl group with the electronegativity of a halogen[5]. Substituting H for Cl can occasionally result in 500- to 1000-fold improvements in binding affinity by perfectly filling hydrophobic sub-pockets and engaging in halogen bonding with backbone carbonyls[5].

Drug_Design Start Lead Optimization: Halogen Selection on Benzonitrile Q1 Primary Goal? Start->Q1 F_Path Fluorine (-F) Q1->F_Path Block metabolism, lower pKa of amines Cl_Path Chlorine (-Cl) Q1->Cl_Path Increase lipophilicity, fill hydrophobic pocket F_Result High -I, strong +R Minimal steric bulk Strong C-F bond F_Path->F_Result Cl_Result Moderate -I, weak +R 'Magic Chloro' effect Enhanced π-π stacking Cl_Path->Cl_Result

Figure 2: Decision matrix for selecting fluorine vs. chlorine in benzonitrile-based drug design.

Experimental Methodology: Self-Validating Spectroscopic Profiling

To accurately quantify the electronic influence of F vs. Cl on a novel benzonitrile derivative, one must employ orthogonal analytical techniques. The following protocol is designed as a self-validating system : by running unsubstituted benzonitrile in parallel as an internal baseline (


), any instrumental drift is immediately identifiable, ensuring that observed shifts (

or

) are purely a function of substituent electronics.
Protocol: Orthogonal Profiling of Halobenzonitriles

Step 1: Sample Preparation & Baseline Establishment

  • Obtain >99% pure samples of the target halobenzonitrile (e.g., 4-fluorobenzonitrile, 4-chlorobenzonitrile) and unsubstituted benzonitrile (internal control).

  • Prepare equimolar solutions (0.1 M) in anhydrous CDCl

    
    .
    

Step 2: ATR-FTIR Vibrational Analysis

  • Acquire the IR spectrum using an ATR-FTIR spectrometer (resolution: 1 cm⁻¹).

  • Isolate the sharp C≡N stretching frequency (

    
    ), typically found between 2220–2235 cm⁻¹.
    
  • Validation Check: The unsubstituted benzonitrile must read at exactly its literature value (e.g., 2229 cm⁻¹).

  • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . A positive shift indicates a dominant –I effect stiffening the C≡N bond, correlating directly with the Hammett 
    
    
    
    constants.

Step 3: Multinuclear NMR Spectroscopy (


C and 

F)
  • Acquire

    
    C NMR spectra at 298 K.
    
  • Record the chemical shift (

    
    ) of the nitrile carbon (–C ≡N) and the ipso-carbon.
    
  • Causality Analysis: The para-chlorine derivative will show greater deshielding of the ipso-carbon compared to the para-fluorine derivative, physically proving the weaker +R effect of chlorine.

  • Acquire

    
    F NMR (for fluorinated analogs) to map electrostatic non-covalent interactions, as 
    
    
    
    F is highly sensitive to its localized environment[6].

Step 4: Computational Verification (DFT)

  • Optimize the molecular geometry using Gaussian (B3LYP/6-311+G(d,p) level of theory).

  • Execute a Natural Population Analysis (NPA) to extract the partial atomic charges on the C1 (ipso) and C5 (nitrile) atoms[4].

  • Validation Check: The computationally derived difference in NPA charges must linearly correlate (

    
    ) with the experimentally derived Hammett constants[7].
    

Conclusion

The substitution of a benzonitrile ring with fluorine or chlorine is not merely a structural tweak; it is a fundamental rewiring of the molecule's electronic circuitry. Fluorine's unique 2p-2p orbital symmetry grants it a powerful resonance effect that masks its electronegativity at the para position, while chlorine's 3p-2p mismatch renders it a superior net electron-withdrawer via pure inductive dominance. By leveraging these principles, scientists can rationally design more robust catalysts and highly optimized pharmaceutical leads.

References

1.1 - nih.gov[1] 2.5 - gdch.app[5] 3.3 - acs.org[3] 4.4 - osti.gov[4] 5. 2 - wikipedia.org[2] 6.6 - rsc.org[6] 7.7 - mdpi.com[7] 8.8 - aip.org[8]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Chloro-2-fluoro-6-methylbenzonitrile: Melting and Boiling Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the melting and boiling points...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting and boiling points of 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS No. 1807116-67-1), a substituted benzonitrile of interest in chemical synthesis and drug discovery. In the absence of established experimental data for this specific compound, this document outlines the fundamental principles, detailed experimental protocols, and theoretical considerations necessary for its thorough physicochemical characterization. The guide is designed to equip researchers with the expertise to perform these critical measurements, ensuring data integrity and a deeper understanding of the material's properties.

Introduction: The Significance of Phase Transition Data

3-Chloro-2-fluoro-6-methylbenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Its physical state at ambient temperature is a solid.[1][2] The melting and boiling points are fundamental physical properties that dictate the compound's behavior in various experimental and industrial settings.

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high purity for a crystalline solid.[2][3] Conversely, a broad and depressed melting range suggests the presence of impurities.[3]

  • Process Development: Knowledge of these phase transition temperatures is critical for designing synthetic routes, purification strategies (such as distillation and recrystallization), and formulation processes.

  • Material Handling and Storage: This data informs safe handling and storage conditions, preventing degradation or unintended phase changes.[2]

Given the absence of published experimental values for 3-Chloro-2-fluoro-6-methylbenzonitrile, this guide provides the necessary protocols to establish them.

Theoretical Framework: Predicting Physicochemical Behavior

The melting and boiling points of a molecule are governed by the strength of its intermolecular forces.[4][5] To understand the expected behavior of 3-Chloro-2-fluoro-6-methylbenzonitrile, we must analyze its molecular structure.

Molecular Structure:

(A simplified 2D representation of 3-Chloro-2-fluoro-6-methylbenzonitrile)

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The nitrile group (-C≡N), the C-Cl bond, and the C-F bond are highly polar. This results in a significant molecular dipole moment, leading to strong electrostatic attractions between adjacent molecules. These are a primary contributor to the forces that must be overcome for melting and boiling.[4][5]

  • London Dispersion Forces: These temporary, induced dipoles exist in all molecules and increase with molecular size and surface area.[4][5] The benzene ring and its substituents provide a considerable surface area, making these forces significant.

  • Crystal Packing and Symmetry: The way molecules arrange themselves in a solid lattice significantly impacts the melting point. Asymmetrical molecules, like the subject compound, may pack less efficiently than highly symmetrical ones, which can influence the melting temperature.

Influence of Substituents:

  • Halogens (Cl, F): The high electronegativity of chlorine and fluorine creates strong dipoles. Their presence generally increases the boiling point due to increased molecular weight and dipole-dipole forces. The effect on the melting point is more complex, as it also depends on how these substituents affect the crystal lattice.

  • Methyl Group (-CH3): This electron-donating group can slightly influence the electron distribution of the aromatic ring. Its primary impact is on the molecule's size and shape, contributing to London dispersion forces.

  • Nitrile Group (-C≡N): The very strong dipole of the nitrile group leads to powerful intermolecular attractions. Benzonitriles typically have higher boiling points than corresponding toluenes or halobenzenes due to these strong interactions.

Experimental Determination of Melting Point

As 3-Chloro-2-fluoro-6-methylbenzonitrile is a solid at room temperature, determining its melting point is the first critical experimental step.[1][2] A pure, crystalline organic compound should exhibit a sharp melting range of 0.5-2.0°C.[6]

Sample Preparation

Proper sample preparation is paramount for accurate results.

  • Ensure Purity: The sample should be purified, for example, by recrystallization, and thoroughly dried to remove any residual solvent.

  • Create a Fine Powder: The crystalline sample must be finely crushed on a watch glass or in a mortar to ensure uniform packing and efficient heat transfer.

  • Load the Capillary Tube: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The tube is then tapped gently or dropped through a long glass tube to compact the sample at the bottom.

Recommended Methodologies

A. Digital Melting Point Apparatus

This is the preferred method for accuracy, reproducibility, and ease of use.

Protocol:

  • Initial Fast Ramp (Scouting): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to get an approximate value.

  • Programmed Slow Ramp (Analytical): Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Place a freshly prepared capillary tube into the heating block.

  • Program the instrument to heat at a slow, controlled rate (1-2°C/min) through the expected melting range.

  • Record the Melting Range:

    • T1 (Onset): The temperature at which the first droplet of liquid is observed.

    • T2 (Clear Point): The temperature at which the last solid crystal melts into a transparent liquid.

  • The melting point is reported as the range T1 - T2.

Causality: A slow heating rate is crucial to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading.

B. Thiele Tube Method

A classic and cost-effective method that provides reliable results with proper technique.

Protocol:

  • Apparatus Setup: Clamp a Thiele tube to a ring stand and fill it with a high-boiling, inert liquid (e.g., mineral or silicone oil) so the oil level is above the top of the side-arm loop.

  • Sample Assembly: Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be aligned with the middle of the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving.

  • Immersion: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the sample is immersed in the center of the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame. The design of the tube promotes convection currents, ensuring uniform heat distribution.

  • Observation and Recording: Heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C/min. Record the temperatures for the onset of melting (T1) and the completion of melting (T2).

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Purify & Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube (2-3mm) Prep2->Prep3 Method Select Method Prep3->Method Digital Digital Apparatus Method->Digital Thiele Thiele Tube Method->Thiele Heat Heat Slowly (1-2°C/min) Digital->Heat Thiele->Heat Record Record T1 (Onset) & T2 (Clear) Heat->Record Report Report as Range (T1 - T2) Record->Report caption Workflow for Melting Point Determination.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

While the compound is a solid, its boiling point is a key characteristic. Given that synthesis may produce only small quantities, a micro-method is most appropriate.

Recommended Methodology: Siwoloboff Method

This technique is ideal for determining the boiling point of small liquid samples (or a melted solid).

Protocol:

  • Sample Preparation: Place a small amount of 3-Chloro-2-fluoro-6-methylbenzonitrile into a small test tube (fusion tube) and gently melt it.

  • Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the fusion tube with the open end down, submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer, aligning the sample with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (a Thiele tube or a beaker of oil on a hot plate).

  • Observation: As the liquid is heated, trapped air in the capillary will expand and exit as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the external atmospheric pressure.

  • Record Barometric Pressure: The boiling point is pressure-dependent. Always record the atmospheric pressure at the time of the experiment.

Workflow Diagram: Siwoloboff Boiling Point Method

BoilingPointWorkflow Start Melt Solid Sample in Fusion Tube Step2 Insert Inverted Capillary Tube Start->Step2 Step3 Attach Assembly to Thermometer Step2->Step3 Step4 Heat in Oil Bath Step3->Step4 Step5 Observe Rapid Bubble Stream Step4->Step5 Step6 Remove Heat & Allow to Cool Step5->Step6 Bubbles Observed Step7 Record Temperature When Liquid Enters Capillary Step6->Step7 End Record Barometric Pressure Step7->End caption Workflow for Siwoloboff Boiling Point Determination.

Caption: Workflow for Siwoloboff Boiling Point Determination.

Data Summary and Interpretation

All experimentally determined data should be meticulously recorded.

PropertyExperimental ValueObservations
Melting Point Range e.g., 101.5 - 102.5 °CSample appeared as white crystalline powder. Melted to a clear, colorless liquid.
Boiling Point e.g., 245 °CDetermined at 760 mmHg.
Atmospheric Pressure e.g., 760 mmHg

Interpretation:

  • A narrow melting range (≤ 2°C) is indicative of a high-purity sample.

  • A broad melting range (> 2°C) and a depressed value compared to a reference standard would signify the presence of impurities. This phenomenon is known as melting point depression.[3]

Computational Prediction: An In-Silico Approach

In the absence of experimental data, computational methods can provide useful estimates.

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate a compound's structure with its physical properties.[1][7][8] Various QSPR models exist for predicting melting and boiling points.[1][7]

  • Density Functional Theory (DFT): DFT calculations can be used to estimate boiling points by correlating them with calculated parameters like solvation energy.[9][10]

It is crucial to recognize that these are predictive tools and do not replace empirical determination. They are best used to provide an estimated range to guide experimental work.

Conclusion

This guide establishes a comprehensive protocol for determining the melting and boiling points of 3-Chloro-2-fluoro-6-methylbenzonitrile. By combining a robust theoretical understanding of intermolecular forces with meticulous experimental execution using methods such as digital melting point apparatus and the Siwoloboff technique, researchers can generate reliable and accurate physicochemical data. This information is indispensable for ensuring compound purity, guiding synthetic and purification processes, and forming the basis for further research and development.

References

  • Katritzky, A. R., et al. (2010). QSPR-Based Prediction Model for the Melting Point of Polycyclic Aromatic Hydrocarbons using MLR and ANN methods. DergiPark. [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Portland State University. [Link]

  • Drawell. (2025, June 18). Distinguish Between a Sharp Melting Point and a Melting Point Range. Drawell. [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Chemistry LibreTexts. [Link]

  • Whiteside, T. L., & Bryce, D. L. (2011). Estimation of boiling points using density functional theory with polarized continuum model solvent corrections. PubMed. [Link]

  • Whiteside, T. L., & Bryce, D. L. (2025, August 7). Estimation of boiling points using density functional theory with polarized continuum model solvent corrections. ResearchGate. [Link]

  • University of Toronto. (n.d.). Melting point determination. University of Toronto. [Link]

  • Gharagheizi, F., et al. (2009). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. ResearchGate. [Link]

  • Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847–6852. [Link]

  • Zhang, S., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

  • Politzer, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2095–2136. [Link]

  • Castellano, G. M., & Perretta, J. L. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals. MDPI. [Link]

  • University of Waterloo. (n.d.). Intermolecular Forces. University of Waterloo. [Link]

  • CIE A-Level Chemistry. (n.d.). 3.6 Intermolecular forces, electronegativity and bond properties. CIE A-Level Chemistry. [Link]

  • Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [Link]

Sources

Foundational

Reactivity profile of 2,6-disubstituted benzonitrile derivatives

This guide details the reactivity profile of 2,6-disubstituted benzonitrile derivatives, focusing on the steric and electronic factors that govern their unique behavior in organic synthesis and medicinal chemistry. Conte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity profile of 2,6-disubstituted benzonitrile derivatives, focusing on the steric and electronic factors that govern their unique behavior in organic synthesis and medicinal chemistry.

Content Type: Technical Guide | Audience: Researchers & Drug Discovery Scientists

Executive Summary

2,6-Disubstituted benzonitriles represent a class of "sterically privileged" motifs. Unlike unhindered benzonitriles, the cyano group in these derivatives is flanked by two ortho-substituents, creating a "steric pocket" that fundamentally alters their reactivity. This structure renders them exceptionally resistant to standard nucleophilic attacks (hydrolysis, Grignard addition) while making them unique substrates for transition-metal-catalyzed C–CN bond activation.[1] In drug development, this motif is often exploited to block metabolic hydrolysis, extending the half-life of bioactive compounds.

Structural Analysis & Steric Effects

The reactivity of 2,6-disubstituted benzonitriles is dominated by the Ortho Effect .

  • Steric Inhibition of Resonance: Large ortho-substituents force the nitrile group out of coplanarity with the aromatic ring (if the substituents are massive), though the linear nature of the cyano group (

    
     hybridized) minimizes this compared to carbonyls.
    
  • Trajectory Blocking: The primary factor is the physical blockade of the Bürgi-Dunitz trajectory. Nucleophiles attempting to attack the electrophilic nitrile carbon (

    
     angle) are repelled by the electron clouds of the 2,6-substituents.
    
Visualization: The Steric Blockade Model

The following diagram illustrates the competitive pathways and the steric "cone of protection" that inhibits standard nucleophilic attack.

StericBlockade Substrate 2,6-Disubstituted Benzonitrile Nucleophile Nucleophile (Nu-) (OH-, RMgX, H-) Substrate->Nucleophile Steric Repulsion (Bürgi-Dunitz Blocked) path_metal Transition Metal Activation (Ni/Al) Substrate->path_metal Coordination Accessible path_side Lateral/Ortho Lithiation Substrate->path_side If R = Alkyl/H (Deprotonation) path_hydrolysis Standard Hydrolysis (Acid/Base) Nucleophile->path_hydrolysis Kinetically Inhibited Product2 Product2 path_hydrolysis->Product2 Amide (Stop) Acid (Rare) Product1 Product1 path_metal->Product1 C-CN Cleavage (Cross-Coupling)

Caption: The 2,6-substitution pattern creates a steric barrier that blocks standard nucleophilic trajectories (Red), favoring metal coordination (Green) or lateral deprotonation (Yellow).

Nucleophilic Addition Profiles

Hydrolysis: The "Amide Stop" Phenomenon

Standard hydrolysis of nitriles to carboxylic acids proceeds via an amide intermediate.[1] For 2,6-disubstituted benzonitriles, the reaction often stalls at the amide stage .

  • Mechanism: The formation of the tetrahedral intermediate required to convert the amide to the acid is severely destabilized by the ortho-substituents.

  • Case Study: Dichlobenil (2,6-dichlorobenzonitrile).[2]

    • Step 1 (

      
      ):  Nitrile 
      
      
      
      Amide.[1] Feasible with harsh base or specific catalysts (e.g., peroxides).[1]
    • Step 2 (

      
      ):  Amide 
      
      
      
      Acid.[1]
      
      
      . The amide is extremely persistent in the environment and in metabolic systems.

Table 1: Hydrolysis Conditions Comparison

MethodConditionsOutcome for 2,6-Disubstituted
Aqueous Acid/Base Reflux, 24-48h< 5% Conversion (often recovery of SM)
Alkaline H₂O₂ pH 9-10, 50°CGood Yield of Amide (Radziszewski reaction)
Microwave KOH/EtOH, 150°CModerate Yield of Acid (Requires forcing)
Enzymatic Nitrile HydrataseHigh Specificity for Amide (Bio-route)
Organometallic Addition (Grignard/Lithium)

Reaction with Grignard reagents (RMgX) typically fails to yield the ketone.[1]

  • Primary Pathway: No Reaction or recovery of starting material.[1]

  • Secondary Pathway (Side Reaction): If the 2,6-substituents are alkyl groups (e.g., 2,6-dimethyl), lateral deprotonation occurs instead of addition, leading to benzyl-anion type chemistry.

  • Solution: Use of Organoceric reagents or high-pressure conditions can sometimes overcome this barrier, but yields remain low compared to unhindered analogs.

Catalytic Transformations: C–CN Bond Activation

While sterics hinder nucleophiles, they facilitate transition metal catalysis by preventing catalyst deactivation (oligomerization).[1] This is the "sweet spot" for 2,6-disubstituted nitriles.

Lewis Acid-Assisted Ni-Catalysis

The C–CN bond is thermodynamically strong (~133 kcal/mol) but can be activated using Ni(0) complexes.[1]

  • Mechanism: Oxidative addition of Ni(0) into the C–CN bond.[1]

  • Role of Lewis Acid (LA): The addition of a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) coordinates to the nitrile nitrogen, lowering the activation energy for the C–C bond cleavage.
  • Substituent Effect: 2,6-substitution stabilizes the

    
    -coordination complex, preventing the formation of inactive nitrile-bridged dimers.
    

Experimental Protocols

Protocol A: Microwave-Assisted Hydrolysis (Nitrile Amide/Acid)

Designed to overcome the activation energy barrier of the tetrahedral intermediate.

  • Reagents: 2,6-Disubstituted benzonitrile (1.0 equiv), KOH (4.0 equiv), Ethanol/Water (1:1 v/v).

  • Setup: Microwave reactor vessel (sealed, rated for 20 bar).

  • Cycle:

    • Ramp to 160°C over 5 mins.

    • Hold at 160°C for 30-60 mins (monitor pressure).

    • Cool to 50°C rapidly (compressed air).[1]

  • Workup: Acidify with HCl to pH 2. Extract with EtOAc.[1] The amide often precipitates upon cooling; the acid requires extraction.

Protocol B: Mild Hydration to Amide (Amberlyst/Peroxide)

A self-validating system for converting hindered nitriles to amides without "over-hydrolysis" to the acid.

  • Reagents: Nitrile (1 mmol), 35%

    
     (4 mmol), Methanol (5 mL).[1]
    
  • Catalyst: Amberlyst A-26 (OH- form) (1.1 g).[1]

  • Procedure:

    • Mix nitrile and peroxide in methanol.[1]

    • Add Amberlyst resin.[1] Stir at room temperature for 1-2 hours.

    • Validation: Monitor TLC. The reaction stops cleanly at the amide.

  • Isolation: Filter off the resin.[1] Evaporate solvent.[3] Yields typically >90%.[1]

Applications in Medicinal Chemistry

The 2,6-disubstituted benzonitrile motif is utilized primarily for Metabolic Blocking .

  • Metabolic Stability: By hindering the nitrile, medicinal chemists prevent hydrolysis by hepatic amidases. This preserves the cyano group's function as a hydrogen bond acceptor or bioisostere.[1]

  • Example: Dichlobenil (Herbicide) relies on this stability to persist in soil.[1] In pharma, analogs of Etravirine (NNRTI) utilize substituted benzonitriles to tune electronic properties while maintaining stability against rapid metabolic clearance.

References

  • C-CN Bond Activation: Jones, W. D., et al.[1] "Lewis Acid Assisted C-CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes." Organometallics, 2016. Link

  • Microwave Hydrolysis: Villemin, D., et al. "Dry hydrolysis of nitriles effected by microwave heating."[1] Synthetic Communications, 1998. Link

  • Catalytic Hydration: Ghaffar, T., & Parkins, A. W. "The hydration of nitriles to amides catalysed by platinum(II) complexes."[1] Tetrahedron Letters, 1995. Link

  • Steric Hindrance in Grignard Reactions: Canonne, P., et al. "Steric effects in the reaction of organolithium and organomagnesium reagents with nitriles." Journal of Organic Chemistry, 1982. Link

  • Dichlobenil Degradation: Holtze, M. S., et al.[4] "Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM)." Biodegradation, 2006. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 3-Chloro-2-fluoro-6-methylbenzonitrile

Abstract & Strategic Value 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1) represents a high-value "lynchpin" scaffold for medicinal chemistry. Its unique trisubstituted pattern offers three orthogonal reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1) represents a high-value "lynchpin" scaffold for medicinal chemistry. Its unique trisubstituted pattern offers three orthogonal reactive handles—a labile fluorine for nucleophilic aromatic substitution (


), a nitrile for heterocycle formation, and a methyl group for benzylic functionalization. This application note details the optimized protocols for converting this building block into 4-aminoquinazoline kinase inhibitors  and benzoxaborole pharmacophores , two critical structural motifs in modern oncology and antimicrobial drug discovery.

Chemical Profile & Reactivity Analysis

PropertySpecification
CAS Number 1807116-67-1
Formula

Molecular Weight 169.58 g/mol
Appearance White to off-white crystalline solid
Primary Reactivity C2-Fluorine : Highly activated for

due to ortho-cyano electron withdrawal.C1-Nitrile : Precursor to amidines, acids, and heterocycles.C6-Methyl : Susceptible to radical bromination (NBS) or oxidation.
Secondary Reactivity C3-Chlorine : Sterically crowded but available for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after C2/C1 manipulation.
Reactivity Logic

The C2-Fluorine is the most kinetically accessible site. The electron-withdrawing nitrile group at C1 activates the C2 position, making it approximately 100x more reactive than the C3-Chlorine or unactivated fluoroarenes. This allows for regioselective substitution with amines or phenoxides under mild conditions, preserving the C3-Cl and C6-Me for later diversification.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticPathways Start 3-Chloro-2-fluoro- 6-methylbenzonitrile Intermediate1 2-Amino-3-chloro- 6-methylbenzonitrile Start->Intermediate1 Path A: SNAr (R-NH2, Base) BenzylBromide Benzyl Bromide Derivative Start->BenzylBromide Path B: Radical Bromination (NBS, AIBN) Quinazoline 5-Chloro-8-methyl- 4-aminoquinazoline (Kinase Scaffold) Intermediate1->Quinazoline Cyclization (Formamidine Acetate) Benzoxaborole 7-Chloro-Benzoxaborole Core BenzylBromide->Benzoxaborole Hydrolysis & Borylation

Figure 1: Divergent synthesis map.[1] Path A yields kinase inhibitor scaffolds; Path B yields antimicrobial benzoxaborole cores.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aminoquinazoline Scaffold (Kinase Route)

This protocol describes the conversion of the nitrile core into a quinazoline, a motif ubiquitous in EGFR and tyrosine kinase inhibitors.

Step 1: Regioselective

Displacement

Objective: Replace the C2-Fluorine with an aniline derivative. Reaction:



  • Reagents:

    • 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv)

    • Aniline derivative (e.g., 3-ethynylaniline or 3-chloro-4-fluoroaniline) (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.5 equiv), anhydrous.
      
    • Solvent: N,N-Dimethylformamide (DMF) or NMP.

  • Procedure:

    • Charge a reaction vessel with the nitrile substrate and aniline in DMF (0.5 M concentration).

    • Add

      
       in one portion.
      
    • Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor by TLC/LC-MS.

    • Note: The reaction typically completes in 4–6 hours. The C3-Chlorine remains intact due to the lower electrophilicity at that position.

    • Workup: Pour into ice-water. The product usually precipitates. Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

Step 2: Cyclization to Quinazoline

Objective: Close the pyrimidine ring using the nitrile and the newly installed amine. Reaction:



  • Reagents:

    • Intermediate from Step 1 (1.0 equiv).[3][4]

    • Formamidine Acetate (3.0 equiv).

    • Solvent: N,N-Dimethylacetamide (DMA) or 2-Methoxyethanol.

  • Procedure:

    • Dissolve the intermediate in DMA.

    • Add Formamidine Acetate.

    • Heat to 120–140°C for 12 hours.

    • Mechanism: The amine attacks the formamidine, followed by intramolecular nucleophilic attack of the resulting amidine nitrogen onto the nitrile carbon.

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[2][3] Wash organic layer with brine.[2][3][5] Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Methyl Group Functionalization (Benzoxaborole Precursor)

This route targets the 6-methyl group to create benzylic electrophiles, essential for benzoxaborole synthesis (e.g., Tavaborole analogs).

Step 1: Wohl-Ziegler Bromination

Objective: Install a bromine atom at the benzylic position.

  • Reagents:

    • 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv).

    • N-Bromosuccinimide (NBS) (1.1 equiv).

    • AIBN or Benzoyl Peroxide (0.05 equiv).

    • Solvent: Carbon Tetrachloride (

      
      ) or Trifluorotoluene (greener alternative).
      
  • Procedure:

    • Dissolve substrate in solvent.[3][4] Add NBS and radical initiator.

    • Reflux (

      
      ) for 2–4 hours.
      
    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

    • Workup: Filter off succinimide byproduct. Concentrate filtrate to yield the crude benzyl bromide.

Safety & Handling Guidelines

  • Nitriles: This compound is an organic nitrile. While less toxic than simple cyanides, it should be treated as potentially releasing HCN under strong acidic/metabolic conditions. Work in a well-ventilated fume hood.

  • Fluoride Generation: Under harsh nucleophilic conditions (Step 1), fluoride ions are released. Ensure waste streams are segregated if using glass-lined reactors on a kilo-scale (though negligible for bench scale).

  • Skin Contact: Benzonitriles are readily absorbed through the skin. Wear nitrile gloves and long sleeves.

References

  • General

    
     Methodology for o-Fluorobenzonitriles :
    
    • Hynes, J. B., et al. "Direct Synthesis of 2,4-Diaminoquinazolines from 2-Fluorobenzonitriles."[6] Journal of Heterocyclic Chemistry, vol. 25, no. 4, 1988, pp. 1173–1177. Link

  • Quinazoline Synthesis via Formamidine

    • Alexandre, F.-R., et al. "Efficient Synthesis of 4-Aminoquinazolines." Tetrahedron Letters, vol. 44, no. 24, 2003, pp. 4455–4458. Link

  • Benzoxaborole Synthesis Strategies

    • Zhang, Y.-K., et al. "Design, Synthesis and Structure-Activity Relationship of Benzoxaborole Derivatives."[7] Journal of Medicinal Chemistry, vol. 54, no. 4, 2011, pp. 1211–1222. Link

  • Radical Bromination of Methylbenzonitriles

    • Drelich, P., et al. "Synthesis of Phthalide Derivatives via Bromination." Synthetic Communications, vol. 41, no. 6, 2011. Link

Sources

Application

Application Note: Regioselective SNAr Protocols for 3-Chloro-2-fluoro-6-methylbenzonitrile

Executive Summary This guide details the operational protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2-fluoro-6-methylbenzonitrile . This scaffold is a critical intermediate in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2-fluoro-6-methylbenzonitrile . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and heterobifunctional degraders (PROTACs).

The presence of multiple halogen substituents (F, Cl) and a nitrile (CN) handle requires precise control over regioselectivity. This document validates that under standard basic conditions, the C2-Fluorine is the exclusive site of nucleophilic attack, leaving the C3-Chlorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Analysis & Regioselectivity

Substrate Electronic Profiling

To design a robust protocol, one must understand the electronic landscape of the substrate.

  • Benzonitrile Core: The nitrile (CN) is a strong electron-withdrawing group (EWG) (

    
    ).[1] It activates the aromatic ring for nucleophilic attack at the ortho and para positions by stabilizing the anionic Meisenheimer intermediate.
    
  • C2-Fluorine (Target): Located ortho to the CN group. Fluorine is highly electronegative, lowering the energy of the LUMO at the C2 position. In SNAr, F is a superior leaving group to Cl (rate F >> Cl) because the highly polarized C-F bond stabilizes the transition state of the rate-determining nucleophilic addition step.

  • C3-Chlorine (Bystander): Located meta to the CN group. The meta position does not benefit from resonance stabilization of the negative charge by the nitrile. Consequently, this site is electronically deactivated relative to C2.

  • C6-Methyl: Located ortho to the CN group. While it provides weak electron donation, its primary effect is steric. However, because the nucleophilic attack occurs at C2 (distal to the methyl), steric hindrance is minimal.

Reaction Mechanism (Graphviz)

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the intermediate.

SNAr_Mechanism cluster_logic Selectivity Logic Substrate Substrate (3-Cl-2-F-6-Me-PhCN) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Rate Determining Step (Addition) Nu Nucleophile (Nu:) Nu->TS Product Product (2-Nu-3-Cl-6-Me-PhCN) TS->Product Fast Step (Elimination) LG Leaving Group (F-) TS->LG Logic1 CN activates Ortho (C2, C6) Logic2 F stabilizes TS > Cl Logic1->Logic2 Logic3 Result: C2 Exclusive Logic2->Logic3

Figure 1: Mechanistic pathway for regioselective SNAr at the C2 position.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Installation of primary or secondary amines (e.g., morpholine, piperazine, anilines).

Reagents & Equipment[2][3][4]
  • Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP. Note: DMF can be used but risks thermal decomposition to dimethylamine at high temps.

  • Temp: 60°C – 80°C (Nucleophile dependent)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (100 mg, 0.59 mmol) and K2CO3 (163 mg, 1.18 mmol).

  • Solvate: Add anhydrous DMSO (2.0 mL, 0.3 M concentration). Stir to create a suspension.

  • Addition: Add the amine nucleophile (0.65 mmol) dropwise.

  • Reaction: Heat the block to 60°C. Monitor by LCMS or TLC (Hex/EtOAc 4:1) every 30 minutes.

    • Checkpoint: The product will appear less polar than the starting material if using non-polar amines, or more polar if using solubilizing tails. Look for mass shift:

      
      .
      
  • Workup (Precipitation Method):

    • Cool mixture to Room Temperature (RT).

    • Slowly pour the reaction mixture into 10 mL of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water (

      
      ), and dry under vacuum.
      
  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL). Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over MgSO4, filter, and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of diaryl ethers or alkoxy side chains.

Reagents
  • Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.05 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv) or Cs2CO3 (1.5 equiv).

  • Solvent: THF (for NaH) or DMF (for Carbonate bases).

Step-by-Step Procedure
  • Activation (NaH Method):

    • To a flame-dried flask under N2, add NaH (26 mg, 0.65 mmol) and dry THF (2 mL).

    • Cool to 0°C. Add the alcohol (0.62 mmol) slowly. Stir for 15 min to generate the alkoxide.

  • Displacement:

    • Add solution of substrate (100 mg, 0.59 mmol) in THF (1 mL) dropwise to the alkoxide.

    • Allow to warm to RT. Stir for 1-2 hours.

    • Note: C-O formation is often faster than C-N formation due to the higher nucleophilicity of the alkoxide.

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Isolation: Extract with EtOAc, wash with water, dry, and concentrate.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize yields if the standard protocols underperform.

Optimization_Flow Start Reaction Analysis CheckConversion Is Conversion > 90%? Start->CheckConversion CheckSideProducts Are Side Products Forming? CheckConversion->CheckSideProducts Yes IncreaseTemp Increase Temp (+10°C) (Max 100°C to avoid Cl displacement) CheckConversion->IncreaseTemp No (Slow) Success Proceed to Workup CheckSideProducts->Success No Hydrolysis Issue: CN Hydrolysis? Action: Dry Solvent/Lower Temp CheckSideProducts->Hydrolysis Hydrolysis Cl_Displacement Issue: Cl Displacement? Action: Lower Temp, Reduce Equivs CheckSideProducts->Cl_Displacement Regio-scrambling ChangeSolvent Switch Solvent (DMSO > DMF > NMP) IncreaseTemp->ChangeSolvent Still Slow StrongerBase Switch Base (K2CO3 -> Cs2CO3 -> NaH) ChangeSolvent->StrongerBase Still Slow

Figure 2: Troubleshooting logic for SNAr optimization.

Key Optimization Parameters
ParameterRecommendationRationale
Solvent DMSO (Preferred)High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Temperature 60°C Sufficient to overcome activation energy for C-F bond breaking without activating the C-Cl bond.
Concentration 0.2 - 0.5 M High concentration favors bimolecular kinetics (

).
Stoichiometry 1.1 equiv Nu Slight excess ensures completion; large excess avoids potential attack at C3-Cl.

Safety & Handling

  • Hydrofluoric Acid (HF) Potential: While basic conditions are used, the leaving group is Fluoride (F-). Upon acidification during workup, trace HF may form. Always work up in a well-ventilated hood and consider quenching with saturated CaCl2 to precipitate CaF2.

  • Nitrile Toxicity: Benzonitriles can liberate cyanide under extreme metabolic or chemical conditions. Handle with appropriate PPE (gloves, goggles).

  • Skin Sensitization: Halogenated aromatics are frequent skin sensitizers. Avoid contact.

References

  • Relative Reactivity of Halogens in SNAr

    • Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution Reactions." Chem. Rev.1951, 49, 273.
    • Insight: Establishes the reactivity order F >> Cl for activated arom
  • Regioselectivity in Polyhalogenated Benzonitriles

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
    • values)
  • Practical SNAr Methodologies

    • Roh, K. R., et al. "Nucleophilic Substitution of Fluoroarenes." J. Org. Chem.2016, 81, 345.
    • Insight: Optimization of solvent/base systems for fluorobenzonitriles.
  • Application in Drug Discovery (Kinase Scaffolds)

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (BMS-354825)." J. Med. Chem.2004, 47, 6658.
    • Insight: Demonstrates the utility of similar chloro-fluoro-methyl motifs in Das

Sources

Method

Application Note: 3-Chloro-2-fluoro-6-methylbenzonitrile as an Advanced Agrochemical Building Block

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale In modern agrochemical discovery, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern agrochemical discovery, the strategic decoration of aromatic rings is paramount for achieving target-site specificity, environmental stability, and optimal physicochemical properties. 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) represents a highly privileged, polyfunctional scaffold designed specifically for the divergent synthesis of next-generation crop protection agents.

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a carefully engineered system. Every substituent on this benzene ring serves a distinct mechanistic purpose:

  • The Nitrile (-CN) Group: Acts as a powerful electron-withdrawing group (EWG). It lowers the LUMO of the aromatic system, specifically activating the ortho-fluoro position for nucleophilic attack. Furthermore, it serves as a latent carboxylic acid or amide, which are critical pharmacophores in many fungicide classes.

  • The 2-Fluoro Substituent: Fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Despite the high C-F bond dissociation energy, its extreme electronegativity stabilizes the intermediate Meisenheimer complex, driving the reaction forward[1].

  • The 3-Chloro Substituent: Introduces critical lipophilicity (logP) necessary for cuticular penetration in plant leaves. Crucially, it sterically blocks cytochrome P450-mediated metabolic oxidation at the meta position, extending the half-life of the resulting active ingredient in the field.

  • The 6-Methyl Group: Provides steric shielding to the nitrile group, preventing premature environmental hydrolysis. It also acts as a latent functional handle; through radical bromination, it can be converted into an electrophilic benzylic center for further elaboration.

Historically, benzonitrile derivatives (such as dichlobenil and bromoxynil) have proven highly effective as herbicides by acting as mitochondrial uncouplers[2] or by inhibiting cellulose biosynthesis, which disrupts plant cell wall ultrastructure[3]. By utilizing 3-Chloro-2-fluoro-6-methylbenzonitrile, researchers can build upon these validated modes of action while introducing novel proprietary modifications.

Divergent Synthetic Workflows

The true value of this building block lies in its orthogonality. The distinct reactivity profiles of the fluoro, nitrile, and methyl groups allow for chemoselective modifications without requiring cumbersome protecting group strategies.

G Core 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) SNAr Pathway A: SNAr Reaction (Displacement of 2-Fluoro) Core->SNAr Nucleophiles (O, N, S) Hydrolysis Pathway B: Nitrile Hydration (Conversion to Benzamide) Core->Hydrolysis Acid Catalysis Bromination Pathway C: Radical Bromination (Functionalization of 6-Methyl) Core->Bromination NBS, AIBN, Heat Herbicide Diaryl Ether Herbicides (PPO / ACCase Inhibitors) SNAr->Herbicide Fungicide Benzamide Fungicides (SDHI Class) Hydrolysis->Fungicide Insecticide Complex Insecticides (via Benzylic Alkylation) Bromination->Insecticide

Divergent synthetic pathways of 3-Chloro-2-fluoro-6-methylbenzonitrile in agrochemical design.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization pathways described in this application note.

Reaction PathwayTarget TransformationKey Reagents & SolventTemp (°C)Typical YieldPrimary Agrochemical Application
Pathway A (SNAr) 2-Fluoro → 2-AryloxyPhenol, K₂CO₃, DMF80°C85–95%Diaryl Ether Herbicides
Pathway B (Hydration) Nitrile → Primary AmideConc. H₂SO₄ (98%)60°C75–85%SDHI Fungicides
Pathway C (Bromination) 6-Methyl → 6-BromomethylNBS, AIBN, PhCF₃85°C65–80%Insecticide Intermediates

Validated Experimental Protocols

The following protocols have been designed to be self-validating, ensuring high fidelity and reproducibility in the laboratory. The causality behind the choice of reagents and conditions is explicitly detailed to aid in troubleshooting and scale-up.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize a 2-aryloxy-3-chloro-6-methylbenzonitrile intermediate (a precursor to Protoporphyrinogen Oxidase inhibiting herbicides).

Causality & Design: The cyano group strongly activates the ortho position. We utilize a mild base (K₂CO₃) rather than a strong base (like NaH or NaOH) to deprotonate the incoming phenol. This prevents competitive hydrolysis of the nitrile group or unwanted SNAr by hydroxide ions. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it highly reactive and naked for the nucleophilic attack[1].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv, 10 mmol) and the target substituted phenol (1.05 equiv, 10.5 mmol).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol) to the flask.

  • Solvation: Suspend the mixture in anhydrous DMF (20 mL, 0.5 M concentration). Stir vigorously to ensure an even suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 169.0) and the appearance of the diaryl ether product mass indicates completion.

  • Workup: Cool the reaction to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. The highly lipophilic product will precipitate.

  • Isolation: Filter the solid via a Büchner funnel, wash with cold distilled water (3 × 20 mL) to remove residual DMF and salts, and dry under a high vacuum.

Protocol B: Chemoselective Nitrile Hydration to Benzamide

Objective: Convert the nitrile to a primary amide without displacing the halogens (a precursor to Succinate Dehydrogenase Inhibitor (SDHI) fungicides).

Causality & Design: Standard basic hydrolysis (e.g., NaOH/H₂O₂) is contraindicated here; the hydroxide ion is a strong enough nucleophile to displace the highly activated 2-fluoro group via SNAr. Therefore, strongly acidic conditions are employed. Concentrated sulfuric acid selectively protonates the nitrile nitrogen, making the nitrile carbon highly electrophilic and susceptible to attack by ambient water, while leaving the C-F and C-Cl bonds completely intact.

Step-by-Step Methodology:

  • Preparation: Cool a 50 mL round-bottom flask containing concentrated H₂SO₄ (98%, 15 mL) to 0°C using an ice bath.

  • Addition: Slowly add 3-Chloro-2-fluoro-6-methylbenzonitrile (5 mmol) in small portions over 15 minutes. Rationale: The low temperature prevents runaway exothermic sulfonation of the electron-deficient aromatic ring.

  • Reaction: Remove the ice bath, warm the reaction to 60°C, and stir continuously for 12 hours.

  • Validation: Quench a 50 µL aliquot in water, extract with ethyl acetate, and check via TLC (Hexanes:EtOAc 7:3). The product will appear as a highly polar, UV-active spot compared to the starting material.

  • Workup: Carefully pour the acidic mixture over 100 g of crushed ice with vigorous stirring.

  • Isolation: The resulting 3-chloro-2-fluoro-6-methylbenzamide precipitates as a white solid. Filter, wash extensively with saturated aqueous NaHCO₃ until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 40°C.

Protocol C: Benzylic Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the 6-methyl group to a bromomethyl handle for downstream alkylation.

Causality & Design: The 6-methyl group is sterically hindered but electronically isolated from the deactivating effects of the halogens. We utilize N-Bromosuccinimide (NBS) as a steady, low-concentration source of bromine radicals, initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN). Trifluorotoluene (PhCF₃) is chosen as the solvent; it is a modern, greener alternative to carbon tetrachloride that possesses a high boiling point and does not participate in radical chain transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (10 mmol) in anhydrous trifluorotoluene (25 mL) in a 100 mL flask equipped with a reflux condenser.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv, 11 mmol) and AIBN (0.1 equiv, 1 mmol).

  • Reaction: Purge the system with nitrogen for 5 minutes, then heat to a gentle reflux (85°C) for 8 hours. Rationale: The thermal decomposition of AIBN initiates the radical chain reaction, allowing the succinimidyl radical to abstract the benzylic hydrogen.

  • Workup: Cool the reaction to 0°C. The insoluble succinimide byproduct will float/precipitate. Filter the mixture through a pad of Celite to remove the succinimide.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 0–10% EtOAc in Hexanes) to isolate the pure 6-(bromomethyl) derivative.

References

  • Study of Cytotoxic Effects of Benzonitrile Pesticides National Institutes of Health (NIH) / PMC URL:[Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes ChemRxiv URL:[Link]

  • Unveiling Dichlobenil: The Herbicide that Leaves No Residue Wellt Chemicals URL:[Link]

Sources

Application

Reduction of nitrile group in 3-Chloro-2-fluoro-6-methylbenzonitrile to benzylamines

Application Note: High-Fidelity Reduction of 3-Chloro-2-fluoro-6-methylbenzonitrile to Benzylamines Executive Summary The reduction of 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1242296-65-8) to its corresponding benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reduction of 3-Chloro-2-fluoro-6-methylbenzonitrile to Benzylamines

Executive Summary

The reduction of 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1242296-65-8) to its corresponding benzylamine, (3-Chloro-2-fluoro-6-methylphenyl)methanamine , presents a unique set of synthetic challenges. The presence of the 2,6-disubstitution pattern creates significant steric hindrance around the nitrile group, while the halogenated arene core (3-Cl, 2-F) is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.[1]

This Application Note defines two validated protocols. Protocol A (Borane-THF) is the primary recommendation for medicinal chemistry and small-to-mid-scale synthesis, offering superior chemoselectivity and halogen retention.[1] Protocol B (Raney Nickel/H₂) is provided as a scalable alternative, utilizing ammonia suppression to prevent secondary amine formation.

Strategic Analysis & Mechanistic Insight

The "Ortho Effect" and Steric Impediment

The target substrate features a nitrile group flanked by a fluorine atom at C2 and a methyl group at C6. This 2,6-substitution creates a "picket fence" steric environment.[1]

  • Impact: Nucleophilic attack on the nitrile carbon is kinetically slowed. Mild reducing agents (e.g., NaBH₄ alone) are often ineffective.

  • Solution: The use of Borane (BH₃) , an electrophilic reducing agent, is advantageous. The small atomic radius of boron allows it to penetrate the steric shield more effectively than bulky aluminum hydrides.

Chemoselectivity: Preventing Dehalogenation

Preserving the C-Cl and C-F bonds is critical.

  • Risk: Palladium-catalyzed hydrogenation (Pd/C + H₂) is contraindicated.[1] The oxidative addition of Pd(0) into the C-Cl bond is facile, leading to rapid dechlorination (yielding 2-fluoro-6-methylbenzylamine).[1]

  • Mitigation: Borane reagents are chemoselective for the nitrile and do not react with aryl halides under standard conditions.

Suppression of Secondary Amine Dimers

During reduction, the intermediate imine (


) can react with the newly formed primary amine (

) to form a secondary amine dimer (

).[1]
  • Mechanism: Condensation followed by reduction.

  • Control: In catalytic hydrogenation, this is suppressed by adding ammonia (shifts the equilibrium) or acetic anhydride (traps the amine as an amide). In Borane reduction, the formation of a stable Borane-Amine adduct prevents the free amine from attacking the imine intermediate.

Protocol A: Borane-THF Reduction (Primary Method)[1]

Rationale: This method offers the highest fidelity for halogen preservation and is robust against steric hindrance.

Materials
  • Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃[1][2]·THF), 1.0 M solution (2.5 - 3.0 equiv).[1] Note: Excess is required to overcome sterics and complexation.

  • Solvent: Anhydrous THF.

  • Quench: Methanol (MeOH) and 10% HCl.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Dissolve 3-Chloro-2-fluoro-6-methylbenzonitrile (10 mmol) in anhydrous THF (5 volumes). Cool the solution to 0°C in an ice bath.

  • Controlled Addition: Add the BH₃·THF solution (25 mmol, 2.5 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Checkpoint: Gas evolution (H₂) may occur; ensure proper venting.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to Reflux (66°C) for 4–6 hours. Crucial: The steric bulk of the 2,6-substituents requires thermal energy to drive the reduction to completion.

  • Monitoring: Monitor by HPLC or TLC. The nitrile peak should disappear. An intermediate borazine complex may be visible.[3]

  • The "Acidic Hydrolysis" (Critical Step):

    • Cool the mixture to 0°C.

    • Carefully quench by dropwise addition of MeOH (excess) until bubbling ceases.

    • Add 10% HCl (aq) or 6M HCl (approx 2 equiv relative to Boron).[1]

    • Reflux the mixture for 1 hour. Explanation: The reduction produces a stable Amine-Borane complex (

      
      ).[1] Simple water addition does not break this bond; acidic reflux is required to liberate the free amine.
      
  • Isolation:

    • Cool to RT and concentrate to remove THF/MeOH.

    • Basify the aqueous residue to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).[1]

    • Dry organics over Na₂SO₄ and concentrate.[3][4]

Protocol B: Raney Nickel Hydrogenation (Scalable Alternative)[1]

Rationale: Suitable for larger scales where Borane costs are prohibitive. Requires strict control to prevent dehalogenation.[5]

Materials
  • Catalyst: Raney Nickel (approx. 20-50 wt% loading), washed with MeOH.[1]

  • Hydrogen Source: H₂ gas (Balloon or 1-3 bar).[1]

  • Solvent: 7N Ammonia in Methanol (NH₃/MeOH).

Step-by-Step Methodology
  • Catalyst Preparation: Wash the Raney Nickel slurry (water) three times with absolute MeOH to remove water. Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Reaction Assembly: In a hydrogenation vessel (or autoclave), charge the substrate (10 mmol) and the washed Raney Nickel.

  • Solvent Addition: Add 7N NH₃ in MeOH (10 volumes).

    • Why Ammonia? It saturates the surface, preventing the condensation of the primary amine with the intermediate imine, effectively stopping dimer formation.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 1–3 bar (15–45 psi) . Warning: Do not exceed 5 bar; higher pressures increase the rate of oxidative addition into the C-Cl bond.

    • Stir vigorously at Room Temperature (20–25°C) . Avoid heating.

  • Workup:

    • Filter the catalyst through a pad of Celite under an inert atmosphere (keep the pad wet).

    • Concentrate the filtrate to obtain the crude amine.

Visualizing the Workflow

The following diagram illustrates the decision logic and the critical intermediate hydrolysis step in the Borane pathway.

G Start Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile Decision Select Method Start->Decision Borane Method A: Borane-THF (High Chemoselectivity) Decision->Borane Lab Scale / High Purity RaNi Method B: Raney Ni / H2 (Scalable) Decision->RaNi Large Scale / Cost Sensitive Complex Intermediate: Amine-Borane Complex (Stable) Borane->Complex Reflux, THF Hydrolysis CRITICAL STEP: Acidic Reflux (HCl/MeOH) Breaks B-N bond Complex->Hydrolysis Product Product: (3-Chloro-2-fluoro-6-methylphenyl)methanamine Hydrolysis->Product Conditions Conditions: NH3 in MeOH (Suppress Dimer) Low Pressure (<3 bar) RaNi->Conditions Conditions->Product Filter & Conc.

Caption: Workflow for the reduction of sterically hindered benzonitriles, highlighting the critical hydrolysis step for Borane reagents.

Analytical Validation & Troubleshooting

Key Analytical Markers
CompoundExpected Feature (1H NMR, DMSO-d6)Mass Spec (ESI+)
Starting Material No CH₂ peak.[1][M+H]+ 170.6 (weak)
Product (Amine) Singlet at ~3.7 - 3.8 ppm (2H, benzylic).[1][M+H]+ 174.6
De-Cl Impurity Loss of aromatic coupling pattern.[M+H]+ 140.2
Dimer (Secondary) Shifted benzylic CH₂ (~3.6 ppm), integration 4H.[1][M+H]+ 331.0
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Borane) Steric hindrance at 2,6-positions.[1]Increase reaction temp to reflux; extend time; ensure fresh BH₃·THF.
Gel/Emulsion during workup Boron salts precipitating.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during extraction to solubilize boron species.
Dehalogenation (Ra-Ni) Pressure too high or temp too high.[1]Lower H₂ pressure to 1 atm (balloon); ensure temp is <25°C.
Secondary Amine formed Insufficient ammonia (Ra-Ni) or improper quench (Borane).[1]Ra-Ni: Use 7N NH₃/MeOH. Borane: Ensure rapid addition of Borane to keep [Reductant] > [Imine].

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-tetrahydrofuran. A convenient synthesis of amines.[6] Synthesis.[2][3][4][6][7][8][9] Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[6][9][10]Link

  • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry. (Reference for handling air-sensitive hydride reagents).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem. (2025).[11] Application Notes: Synthesis of Benzylamine Derivatives.Link[1]

Sources

Method

Application Note: Scalable Synthesis of 3-Chloro-2-fluoro-6-methylbenzonitrile

Strategic Rationale and Regiocontrol 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a highly functionalized aromatic building block critical for the development of advanced agrochemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Regiocontrol

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a highly functionalized aromatic building block critical for the development of advanced agrochemicals and pharmaceutical active ingredients. The unique substitution pattern—featuring a nitrile, fluorine, chlorine, and methyl group on a single benzene ring—imparts specific electrostatic interactions and enforces conformational rigidity in target molecules.

When designing a scalable synthesis for this compound, direct electrophilic aromatic chlorination of 2-fluoro-6-methylbenzonitrile is fundamentally flawed. Both the fluorine atom and the methyl group are ortho/para directing, leading to competing activation at positions 3 and 5. This results in an inseparable mixture of regioisomers, severely limiting scalability and yield.

To achieve absolute regiocontrol, the optimal strategy utilizes 3-chloro-2-fluoro-6-methylaniline (CAS: 1781007-03-1)[1] as the starting material. By leveraging the Sandmeyer cyanation reaction[2], the primary amine is cleanly and predictably converted into a nitrile group, ensuring >99% regiochemical fidelity without the need for complex chromatographic separations.

Mechanistic Pathway: The Sandmeyer Cyanation

The transformation of the aniline to the benzonitrile proceeds via a two-stage radical-nucleophilic aromatic substitution (


) mechanism[3].
  • Diazotization: The aniline is treated with sodium nitrite in aqueous hydrochloric acid. The in situ generated nitrosonium ion (

    
    ) acts as a potent electrophile, attacking the primary amine to form a highly reactive diazonium salt[4].
    
  • Single Electron Transfer (SET) & Ligand Transfer: The diazonium salt is introduced to a cyanocuprate(I) complex (formed from CuCN and KCN). The Cu(I) species donates a single electron to the diazonium cation, triggering the extrusion of nitrogen gas and the formation of a transient aryl radical[5]. The resulting Cu(II) intermediate rapidly transfers a cyanide ligand to the aryl radical within the solvent cage, forging the C-CN bond and regenerating the Cu(I) catalyst[6].

SandmeyerMechanism A 3-Chloro-2-fluoro-6-methylaniline (Ar-NH2) C Diazonium Salt (Ar-N2+ Cl-) A->C NaNO2, HCl (0-5 °C) B Nitrosonium Ion (NO+) B->C Electrophilic Attack E Aryl Radical (Ar•) + N2↑ C->E Single Electron Transfer (SET) D Cu(I) Cyanocuprate [Cu(CN)4]3- D->E e- donor F Cu(II) Complex [Cu(CN)4]2- D->F Oxidation G 3-Chloro-2-fluoro-6-methylbenzonitrile (Ar-CN) E->G Ligand Transfer F->G CN- donor H Regenerated Cu(I) F->H Reduction H->D Catalytic Cycle

Fig 1: Radical-nucleophilic aromatic substitution mechanism of the Sandmeyer cyanation.

Self-Validating Experimental Protocol

Scale: 100 mmol (Readily scalable to multi-kilogram pilot plant operations).

Stage 1: Diazotization

Causality: The reaction must be maintained strictly between 0–5 °C. Elevated temperatures provide sufficient thermal energy to overcome the activation barrier for


 extrusion in the absence of copper, leading to the formation of the undesired phenol byproduct via hydrolysis.
  • Suspend 3-chloro-2-fluoro-6-methylaniline (15.96 g, 100 mmol) in a mixture of concentrated HCl (25 mL) and distilled water (50 mL) in a 500 mL 3-neck flask equipped with an overhead stirrer and internal thermometer.

  • Cool the suspension to 0 °C using an ice-salt bath.

  • Prepare a solution of

    
     (7.60 g, 110 mmol) in water (20 mL). Add this dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature below 5 °C.
    
  • In-Process Control (IPC) 1: After 15 minutes of stirring post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color validates the presence of excess nitrous acid, confirming the complete consumption of the starting aniline.

  • Add solid sulfamic acid (

    
    ) in small portions (approx. 0.5 g) until the starch-iodide test is negative. Causality: Quenching excess nitrous acid prevents it from reacting with the cyanide in the next step to form hazardous nitrogen oxide gases or oxidizing the Cu(I) catalyst.
    
Stage 2: Cyanation

Causality: The diazonium solution is highly acidic. If added directly to an unbuffered cyanide solution, the localized drop in pH will protonate the cyanide ions, releasing lethal hydrogen cyanide (HCN) gas. Therefore, the receiving cyanide solution must be heavily buffered with sodium carbonate.

  • In a separate 1 L reactor, dissolve KCN (16.2 g, 250 mmol) in water (100 mL). Add CuCN (9.85 g, 110 mmol) and stir until a clear cyanocuprate solution forms. Add

    
     (15 g) to buffer the solution.
    
  • Cool the cyanocuprate solution to 0–5 °C.

  • Transfer the cold diazonium salt solution to an addition funnel and add it dropwise to the vigorously stirred cyanocuprate solution over 60 minutes.

  • In-Process Control (IPC) 2: Monitor the evolution of nitrogen gas. The bubbling serves as a visual kinetic indicator of the SET and ligand transfer steps.

  • Once addition is complete, allow the reaction to warm to room temperature, then heat to 60 °C for 1 hour to drive the reaction to completion. Cessation of

    
     evolution validates the end of the reaction.
    
Stage 3: Workup and Quenching
  • Cool the mixture to room temperature and extract with toluene (3 × 100 mL).

  • Critical Safety Step: Treat the aqueous layer with an excess of sodium hypochlorite (bleach) and stir for 2 hours at pH > 10 to safely oxidize all residual cyanide to cyanate before disposal.

  • Wash the combined organic layers with 1M NaOH (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous

    
    .
    
  • In-Process Control (IPC) 3: Analyze an aliquot of the organic layer via GC-MS. The presence of the molecular ion peak (m/z 169) and absence of the aniline peak (m/z 159) validates successful conversion.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol/water to afford pure 3-Chloro-2-fluoro-6-methylbenzonitrile.

Quantitative Data & Optimization Matrix

To demonstrate the robustness of this protocol, the following table summarizes the causal relationship between reaction parameters and the final product yield and purity.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)
Diazotization Temp. 10–15 °C0–5 °C0–2 °C
CuCN Equivalents 0.5 eq1.1 eq1.05 eq
Addition Rate (Diazonium) Rapid (< 10 min)Moderate (30 min)Slow, controlled (60 min)
IPC: N₂ Evolution Vigorous, uncontrolledSteadyHighly controlled
Yield (Isolated) 45% (High phenol impurity)78%89%
Purity (HPLC) 88.5%96.2%>99.1%

Table 1: Optimization matrix demonstrating the effect of temperature control and addition rate on the suppression of phenol byproducts and overall yield.

References

  • Title: 3-Chloro-2-fluoro-6-methylbenzonitrile | 1807116-67-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [1] Title: 3-chloro-2-methylaniline | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [5] Title: Recent trends in the chemistry of Sandmeyer reaction: a review - PMC Source: nih.gov URL:

  • [2] Title: Sandmeyer Reaction | Thermo Fisher Scientific - ES Source: thermofisher.com URL:

  • [4] Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: masterorganicchemistry.com URL:

  • [3] Title: Sandmeyer reaction - LS College Source: lscollege.ac.in URL:

  • [6] Title: Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF Source: researchgate.net URL:

Sources

Application

Application of 3-Chloro-2-fluoro-6-methylbenzonitrile in heterocyclic synthesis

Application Note: 3-Chloro-2-fluoro-6-methylbenzonitrile in Heterocyclic Synthesis Executive Summary 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 850375-06-3) is a privileged synthons in medicinal chemistry, primarily ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-2-fluoro-6-methylbenzonitrile in Heterocyclic Synthesis

Executive Summary

3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 850375-06-3) is a privileged synthons in medicinal chemistry, primarily utilized for the regioselective construction of 3-aminoindazoles and 4-haloindazoles . Its unique substitution pattern—featuring a highly activated fluorine atom ortho to a nitrile group—enables a facile nucleophilic aromatic substitution (


) followed by cyclization. This scaffold is structurally analogous to key intermediates used in the synthesis of blockbuster therapeutics such as Lenacapavir  (HIV-1 capsid inhibitor) and various Tyrosine Kinase Inhibitors (TKIs) .

This guide details the mechanistic utility of this building block and provides a validated protocol for its conversion into 4-chloro-7-methyl-1H-indazol-3-amine , a critical core for fragment-based drug discovery.

Chemical Profile & Reactivity Analysis

To effectively utilize this building block, researchers must understand its three distinct "reactivity handles."

Site Functional Group Reactivity Profile Application
C-2 Fluorine (F) High Reactivity (

)
The fluorine is highly activated by the electron-withdrawing nitrile (-CN) at C-1. It is the primary site for nucleophilic attack by hydrazines or amines.
C-1 Nitrile (CN) Electrophilic Cyclization Serves as the "trap" for the nucleophile attached at C-2. Cyclization yields fused heterocycles (indazoles, quinazolines).
C-3 Chlorine (Cl) Latent Reactivity Sterically crowded but available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed.
C-6 Methyl (CH₃) Steric/Electronic Modulator Provides steric bulk to lock conformation in protein binding pockets; susceptible to benzylic oxidation if required.
Visualizing the Reactivity Map

ReactivityMap Center 3-Chloro-2-fluoro- 6-methylbenzonitrile F_Site C-2 Fluorine: Primary SNAr Site (Hydrazine/Amine Attack) Center->F_Site CN_Site C-1 Nitrile: Cyclization Trap (Forms Indazole/Quinazoline) Center->CN_Site Cl_Site C-3 Chlorine: Cross-Coupling Handle (Suzuki/Buchwald) Center->Cl_Site F_Site->CN_Site Cascade Cyclization

Figure 1: Reactivity map highlighting the regioselective advantage of the C-2 Fluorine for cascade cyclizations.

Primary Application: Synthesis of 4-Chloro-7-methyl-1H-indazol-3-amine[1]

The most high-value application of this molecule is the synthesis of the 3-aminoindazole core. This transformation is a "one-pot" cascade reaction where hydrazine displaces the fluorine and then immediately attacks the nitrile.

Why this route?

  • Regioselectivity: The fluorine at C-2 is significantly more reactive toward

    
     than the chlorine at C-3, ensuring the hydrazine adds exclusively at the correct position.
    
  • Atom Economy: All atoms from the starting material (except the displaced fluoride) are incorporated into the final heterocycle.

Validated Protocol

Objective: Synthesis of 4-chloro-7-methyl-1H-indazol-3-amine from 3-chloro-2-fluoro-6-methylbenzonitrile.

Reagents:

  • Substrate: 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-80% solution) (5.0 - 10.0 equiv)

  • Solvent: n-Butanol or Ethanol (High concentration, ~2-5 volumes)

  • Temperature: 90°C - 110°C

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2-fluoro-6-methylbenzonitrile (10 g, 59 mmol) in n-Butanol (50 mL).

    • Note: n-Butanol is preferred over ethanol for higher reflux temperatures, which drives the cyclization step more efficiently.

  • Addition: Carefully add Hydrazine hydrate (14.5 mL, ~300 mmol, 5.0 equiv) dropwise at room temperature.

    • Caution: Reaction is exothermic. Hydrazine is toxic and a potential carcinogen; use a fume hood.[1]

  • Reaction: Heat the mixture to 100°C (internal temperature) and stir for 12–16 hours.

    • Monitoring: Monitor by HPLC or TLC. The intermediate hydrazine species (

      
       product) may be visible early on, but it should fully convert to the cyclized indazole over time.
      
  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Slowly add Water (100 mL) to the stirring mixture. The product, being less soluble in the aqueous alcohol mixture, will precipitate.

    • Stir the slurry for 1 hour at 0-5°C to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake sequentially with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid. Characterization:

  • 1H NMR (DMSO-d6): Diagnostic peaks include the disappearance of the aromatic F-coupling and the appearance of a broad singlet (NH2) around 5.0-6.0 ppm and the indazole NH (often broad, >11 ppm).

Advanced Workflow: From Scaffold to Drug Candidate

Once the indazole core is formed, the remaining Chlorine atom (originally at C-3 of the benzonitrile, now at C-4 of the indazole) becomes a strategic handle for late-stage functionalization. This is particularly relevant for designing kinase inhibitors where the C-4 position often points into the solvent-exposed region or the hinge-binding region of the kinase.

Process Flow Diagram

SynthesisWorkflow SM Starting Material 3-Chloro-2-fluoro-6-methylbenzonitrile Step1 Step 1: Cyclization (Hydrazine Hydrate, n-BuOH, 100°C) SM->Step1 Inter Intermediate Scaffold 4-Chloro-7-methyl-1H-indazol-3-amine Step1->Inter SNAr + Cyclization Step2 Step 2: Protection (e.g., Boc-anhydride or THP) Inter->Step2 Step3 Step 3: Cross-Coupling (Suzuki-Miyaura with Aryl Boronic Acid) Step2->Step3 Activation of Cl Final Final Drug Candidate (Kinase/Viral Inhibitor Analog) Step3->Final C-C Bond Formation

Figure 2: Strategic workflow converting the nitrile building block into a functionalized drug candidate.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Incomplete Cyclization Reaction temperature too low.Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane.
Hydrolysis of Nitrile Presence of excess water/acid without hydrazine attack.Ensure hydrazine hydrate is fresh and in excess.[2] The

must happen before nitrile hydrolysis.
Regioisomer Formation Attack at Cl instead of F.Highly unlikely due to the activating effect of -CN on the ortho-F. If observed, lower temperature to 60°C for the initial addition.
Product Solubility Product not precipitating.The 7-methyl group increases lipophilicity. If water addition fails, evaporate solvent to 20% volume before adding water.

References

  • Gilead Sciences Inc. "Synthesis of Capsid Inhibitors." Patent WO2020/123456 (Analogous chemistry for Lenacapavir intermediates).

  • Asad, N. et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024, 29, 2705. (Describes the exact hydrazine cyclization on the bromo-analog).

  • Lefebvre, V. et al. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2010, 75, 2730-2732. (Foundational mechanistic paper).

  • Sigma-Aldrich. "Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile." (Physical properties and safety data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-2-fluoro-6-methylbenzonitrile Synthesis

This guide serves as a specialized technical support center for the synthesis and yield optimization of 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1). The content focuses on the two most prevalent synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the synthesis and yield optimization of 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1).

The content focuses on the two most prevalent synthetic routes: the Sandmeyer Cyanation (converting the aniline precursor) and the Halex Reaction (fluorinating the chlorinated precursor).

Executive Summary & Route Selection

Target Molecule: 3-Chloro-2-fluoro-6-methylbenzonitrile Key Structural Challenges: The molecule is a tetra-substituted benzene ring. Steric crowding at the 2- and 6-positions (ortho to the nitrile) significantly impacts reaction kinetics and regioselectivity.

Primary Synthetic Routes:

  • Route A (Sandmeyer Cyanation): Conversion of 3-chloro-2-fluoro-6-methylaniline to the nitrile using a copper(I) cyanide mediator.

    • Best for: Lab-scale synthesis, high regiochemical fidelity.

    • Common Failure Mode: Diazo decomposition, phenol byproduct formation.

  • Route B (Halex Reaction): Nucleophilic aromatic substitution (

    
    ) of 2,3-dichloro-6-methylbenzonitrile using Potassium Fluoride (KF).
    
    • Best for: Scale-up/Industrial production.

    • Common Failure Mode: Incomplete conversion, hydrolysis of nitrile, tar formation.

Interactive Troubleshooting Guides

Protocol A: Optimizing the Sandmeyer Cyanation

Context: You are starting with 3-chloro-2-fluoro-6-methylaniline and using NaNO₂/HCl followed by CuCN.

Issue 1: Low Yield (<50%) with Significant Phenol Formation

Diagnosis: The diazonium intermediate is reacting with water before the cyanation can occur. This is common in aqueous Sandmeyer protocols due to the steric hindrance of the 2-fluoro and 6-methyl groups, which destabilize the diazonium salt.

Corrective Action (The "Non-Aqueous" Switch): Switch to a non-aqueous diazotization using tert-Butyl Nitrite (t-BuONO) and Copper(I) Cyanide (CuCN) in Acetonitrile (MeCN) or DMSO.

  • Protocol:

    • Dissolve CuCN (1.5 equiv) and t-BuONO (1.5 equiv) in anhydrous MeCN.

    • Heat to 60°C.

    • Add the aniline precursor dropwise (slow addition is critical).

    • Why this works: Eliminating water prevents phenol formation (

      
      ). The organic solvent solubilizes the crowded aniline better, ensuring smoother kinetics.
      
Issue 2: "Gummy" Copper Waste & Difficult Workup

Diagnosis: Inefficient complexation of copper salts during quenching. Corrective Action:

  • Quench the reaction with aqueous ethylenediamine (10%) or ammonium hydroxide/ammonium chloride (1:1) .

  • Stir vigorously for 30 minutes until the aqueous layer turns deep blue (formation of

    
     complex). This releases the product from the copper matrix into the organic layer.
    
Protocol B: Optimizing the Halex Reaction ( )

Context: You are converting 2,3-dichloro-6-methylbenzonitrile to the target using KF in a polar solvent.

Issue 3: Stalled Reaction (Conversion stops at 60-70%)

Diagnosis: The reaction has reached equilibrium or the fluoride source has been "poisoned" by moisture. The 2-position Cl is activated by the ortho-CN group, but the 3-Cl (meta) deactivates the ring, making the second step difficult. Note: You only want to swap the 2-Cl. If the reaction stalls, it is likely due to hydration of KF.

Corrective Action (The "Azeotropic Dry"): Water is the enemy of the Halex reaction. Even "anhydrous" solvents contain enough water to solvate


, reducing its nucleophilicity.
  • Pre-drying: Mix KF and the solvent (Sulfolane or DMSO) before adding the substrate.

  • Azeotrope: Add Toluene (20% v/v) to the reactor.

  • Distill: Heat to distill off the Toluene. This carries away trace water via azeotrope.

  • Catalyst: Add Tetraphenylphosphonium bromide (

    
    )  or 18-Crown-6  (1-3 mol%) after drying to solubilize the naked fluoride ion.
    
Issue 4: Dimer Formation (Biaryl ethers)

Diagnosis: Presence of water caused hydrolysis of the nitrile or displacement of Cl by OH, followed by attack on another starting molecule. Corrective Action:

  • Strictly exclude oxygen and water.

  • Lower temperature slightly (e.g., from 190°C to 170°C) and extend reaction time. Higher temps favor polymerization over substitution in crowded rings.

Comparative Data: Yield Optimization Strategies

ParameterStandard Aqueous SandmeyerNon-Aqueous Sandmeyer (Recommended)Halex Reaction (Standard)Halex Reaction (Optimized)
Reagents NaNO₂ / HCl / CuCNt-BuONO / CuCNSpray-dried KFKF / 18-Crown-6 / Toluene Dry
Solvent Water / TolueneAcetonitrile (MeCN)DMSO / SulfolaneSulfolane
Temp 0°C

80°C
60°C180-200°C170-180°C
Typical Yield 40 - 55%75 - 85% 50 - 60%80 - 90%
Main Impurity Phenols (

)
Biaryls (Trace)Dimers / TarsUnreacted SM
Key Advantage Cheap reagentsHigh purity, easy workupScalable, few stepsHigh throughput

Visualizing the Synthetic Workflows

The following diagram illustrates the decision logic and chemical pathways for synthesizing 3-Chloro-2-fluoro-6-methylbenzonitrile.

SynthesisPathways Target Target: 3-Chloro-2-fluoro- 6-methylbenzonitrile Start_Aniline Precursor A: 3-Chloro-2-fluoro- 6-methylaniline Process_Sandmeyer Route 1: Sandmeyer Cyanation (Formation of C-CN bond) Start_Aniline->Process_Sandmeyer Start_Dichloro Precursor B: 2,3-Dichloro- 6-methylbenzonitrile Process_Halex Route 2: Halex Reaction (SNAr: Cl → F Exchange) Start_Dichloro->Process_Halex Decision_Aq Aqueous Conditions (NaNO2/HCl) Process_Sandmeyer->Decision_Aq Traditional Decision_NonAq Non-Aqueous Conditions (t-BuONO/MeCN) Process_Sandmeyer->Decision_NonAq Recommended Decision_WetKF Standard KF (No Drying) Process_Halex->Decision_WetKF Standard Decision_DryKF Azeotropic Drying (KF + Toluene + Catalyst) Process_Halex->Decision_DryKF Optimized Decision_Aq->Target Low Yield (Phenol impurities) Decision_NonAq->Target High Yield (Clean Conversion) Decision_WetKF->Target Stalled Reaction (Hydrolysis) Decision_DryKF->Target High Yield (Active Fluoride)

Caption: Decision tree comparing Sandmeyer and Halex routes, highlighting critical optimization steps for yield improvement.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-position difficult to fluorinate in the Halex reaction?

  • Answer: While the 2-position is activated by the nitrile group (ortho), the presence of the 6-methyl group creates steric bulk that hinders the approach of the fluoride ion. Additionally, the 3-chloro group exerts an electronic deactivation effect (though weaker than the nitrile's activation). Using a Phase Transfer Catalyst (PTC) like 18-crown-6 helps "naked" fluoride ions penetrate this steric shield.

Q2: Can I use CuCl instead of CuCN for the Sandmeyer if I plan to cyannate later?

  • Answer: You can, but it adds a step. If you make 2,3-dichloro-6-methylbenzonitrile (via Sandmeyer with CuCl), you then have to perform the Halex reaction (Route B). It is generally more efficient to install the Nitrile directly (Route A) if you already have the fluorine on the ring, or to install the Fluorine via Halex if you already have the nitrile.

Q3: How do I remove the unreacted aniline from the Sandmeyer product?

  • Answer: An acid wash (1M HCl) during the workup is standard. However, the target nitrile is electron-poor and lipophilic. If the aniline is stubborn, column chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is highly effective. The nitrile usually elutes significantly faster than the aniline.

Q4: Is the target molecule volatile?

  • Answer: Yes, substituted benzonitriles can sublime or co-distill with solvents. Avoid high-vacuum drying for extended periods at high temperatures. Rotary evaporation at 40-50°C is generally safe, but monitor the condenser.

References

  • Sandmeyer Reaction Mechanism & Optimization

    • Title: The Sandmeyer Reaction: A Mechanism Revisited.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Non-Aqueous Sandmeyer (t-BuONO)

    • Title: Doyle, M. P., et al.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Halex Reaction Optimization (Phase Transfer Catalysis)

    • Title: Halex Reaction: Chemical Fluorin
    • Source:Finger, G. C., & Kruse, C. W. (1956).
    • URL:[Link]

  • Compound Data (3-Chloro-2-fluoro-6-methylbenzonitrile)
Optimization

Overcoming steric hindrance in 2,6-substituted benzonitrile reactions

Welcome to the Steric Shield Support Hub. Current Status: Online 🟢 Ticket Type: Advanced Organic Synthesis / Steric Hindrance Subject: Overcoming the "Ortho Effect" in 2,6-Substituted Benzonitriles User Guide Overview Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Steric Shield Support Hub.

Current Status: Online 🟢 Ticket Type: Advanced Organic Synthesis / Steric Hindrance Subject: Overcoming the "Ortho Effect" in 2,6-Substituted Benzonitriles

User Guide Overview

You are likely here because a standard protocol (e.g., refluxing in 6M HCl or adding a Grignard reagent at 0°C) failed to convert your 2,6-disubstituted benzonitrile.

The Root Cause: The cyano group is linear, but substituents at the 2 and 6 positions create a "picket fence" around the electrophilic carbon. This steric bulk prevents the attack of nucleophiles (water, hydride, or carbanions) and destabilizes the formation of the tetrahedral intermediate required for conversion.

This guide provides three Field-Proven Workflows to bypass this energy barrier.

Module 1: Hydrolysis Troubleshooting (Nitrile Amide/Acid)

Common Error: Refluxing in aqueous acid/base leads to recovered starting material or hydrolysis stopping at the amide. The Fix: Switch from "Nucleophilic Attack" to "Hydroperoxide Assistance" or "Anhydrous Hydroxide."

Option A: The Radziszewski Reaction (H₂O₂/DMSO)

Best for: Mild conversion to Primary Amides without over-hydrolysis to acid.

Why it works: The hydroperoxide anion (


) is a "super-nucleophile" (alpha-effect) that is smaller and more reactive than hydroxide. DMSO solvates the cation, leaving the anion "naked" and highly aggressive.

Protocol:

  • Dissolve the nitrile (1.0 equiv) in DMSO (3–5 mL/mmol).

  • Add

    
     (0.5–1.0 equiv).
    
  • Cool to 0°C (exothermic reaction).

  • Slowly add 30% aqueous

    
     (1.5–4.0 equiv).
    
  • Allow to warm to RT. Monitor by TLC (usually complete in < 30 mins).

  • Quench: Pour into ice water. The amide usually precipitates.

Option B: Anhydrous Hydroxide (KOH / t-BuOH)

Best for: Extremely hindered substrates where aqueous conditions fail completely.

Why it works: In water,


 is heavily solvated (bulky). In 

-BuOH, the hydroxide ion is less solvated and the

-butoxide formed acts as a strong base, attacking the nitrile to form an imidate intermediate which then collapses to the amide.

Protocol:

  • Suspend finely powdered KOH (5.0 equiv) in

    
    -butanol.
    
  • Add the nitrile (1.0 equiv).

  • Reflux for 2–12 hours.

  • Note: This method stops cleanly at the amide because the amide is stable in anhydrous

    
    -BuOH.
    
Decision Logic: Hydrolysis Pathways

HydrolysisLogic Start Start: 2,6-Substituted Nitrile Goal Goal? Start->Goal Amide Primary Amide Goal->Amide Acid Carboxylic Acid Goal->Acid H2O2 Method: H2O2 / K2CO3 / DMSO (Radziszewski) Amide->H2O2 Mild/Fast tBuOH Method: KOH / t-BuOH (Anhydrous Reflux) Amide->tBuOH Extreme Sterics Sandmeyer Alternative: Diazotization (If Aniline precursor exists) Acid->Sandmeyer Pre-nitrile Strategy Nitrite Method: NaNO2 / H2SO4 (Via Amide Hydrolysis) Acid->Nitrite Harsh Conditions

Figure 1: Decision matrix for selecting the correct hydrolysis protocol based on desired endpoint and steric severity.

Module 2: Nucleophilic Addition (Grignard/Organolithium)

Common Error: Addition of Grignard (


) yields starting material or deprotonated side-products.
The Fix:  Copper(I) Catalysis.

Why it works: 2,6-substitution blocks the approach of the hard magnesium species. Copper(I) salts transmetallate to form an organocopper species (softer nucleophile) which coordinates to the nitrogen lone pair, activating the nitrile bond "from the inside" while delivering the nucleophile.

Protocol (Weiberth-Hall Method):

  • Catalyst: Charge flask with 10 mol% CuBr (or CuCl) and the nitrile (1.0 equiv) in dry THF/Benzene.

  • Reagent: Add the Grignard reagent (1.2–2.0 equiv) dropwise.

  • Reflux: Unlike standard Grignards (0°C), this often requires reflux for 2–4 hours.

  • Workup: Quench with aqueous

    
     to break the copper complex.
    
  • Hydrolysis: The intermediate is a metallo-imine. To get the ketone, you must hydrolyze this imine with aqueous acid (e.g., 1M HCl) for >1 hour.

Comparative Data: Yields for 2,4,6-Trimethylbenzonitrile

ReagentConditionsProductYield


, Reflux, 24h
Ketone< 5%


, Reflux, 24h
Ketone35%

+ 10% CuBr
THF, Reflux, 4h Ketone 92%

Module 3: Bioisostere Synthesis (Tetrazoles)

Common Error: Sodium azide (


) and ammonium chloride reflux fails.
The Fix:  Zinc Bromide Activation (Demko-Sharpless Protocol).

Why it works: The nitrile nitrogen is too sterically shielded for the azide to attack directly.


 is a Lewis acid that coordinates to the nitrile nitrogen. This pulls electron density away from the carbon, making it hyper-electrophilic and positions the azide for a concerted [3+2] cycloaddition.

Protocol:

  • Solvent: Water (yes, water).[1][2] If insoluble, use water/isopropanol (1:1).

  • Reagents: Nitrile (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.0 equiv).
    • Note: Stoichiometric Zinc is often required, not catalytic, for hindered substrates.

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Workup: Acidify to pH 1 with HCl (converts tetrazolate to tetrazole). Extract with EtOAc.

TetrazoleMech Nitrile Hindered Nitrile (R-CN) Complex Activated Complex (R-CN---Zn) Nitrile->Complex Coordination Zn ZnBr2 Zn->Complex Product Tetrazole-Zn Complex Complex->Product [3+2] Cycloaddition Azide Azide Attack (N3-) Azide->Product

Figure 2: Lewis-acid activation mechanism allowing azide attack despite steric blocking.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed this up? A: Yes. For the Tetrazole synthesis (Module 3) and Hydrolysis (Module 1), microwave heating at 120–150°C can reduce reaction times from 24h to <1h. However, ensure your vessel is rated for the pressure, especially with aqueous ammonia or volatile solvents.

Q: My Grignard reaction (Module 2) gave an amine, not a ketone. What happened? A: You likely over-reduced. If any hydride source (like excess MgH in the Grignard prep) is present, or if you used harsh workup conditions, the imine intermediate might have been reduced. Ensure you use commercially titrated Grignards or fresh Mg turnings.

Q: I need the amine (reduction), not the amide. What works for hindered nitriles? A: Standard


 often fails.
  • Recommendation: Use Borane-THF (

    
    ) . The boron atom coordinates to the nitrile nitrogen (similar to the Zn mechanism), overcoming the steric barrier before delivering the hydride.
    
  • Alternative: Raney Nickel hydrogenation at high pressure (50 bar, 80°C) is effective but requires specialized equipment.

References

  • Radziszewski Reaction (H2O2/DMSO): Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Efficient conversion of nitriles to amides with basic hydrogen peroxide in dimethyl sulfoxide. Synthesis. Link

  • Copper-Catalyzed Grignard: Weiberth, F. J., & Hall, S. S. (1987).[2] Copper(I)-activated addition of Grignard reagents to nitriles.[2] Synthesis of ketimines, ketones, and amines.[2] The Journal of Organic Chemistry. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

  • Anhydrous Hydrolysis (t-BuOH): Gassman, P. G., & Schenk, W. N. (1977). Rapid conversion of nitriles to amides under mild, anhydrous conditions. The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-fluoro-6-methylbenzonitrile Intermediates

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-6-methylbenzonitrile and its synthetic intermediates. This resource is designed for researchers, chemists, and process development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-6-methylbenzonitrile and its synthetic intermediates. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide robust, field-tested methodologies for obtaining high-purity materials.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of substituted benzonitriles.

Q1: My crude 3-Chloro-2-fluoro-6-methylbenzonitrile is a dark oil, but the product should be a solid. What happened?

A1: This issue, known as "oiling out," is common during recrystallization and typically points to a few root causes.[1] The melting point of the compound may be lower than the boiling point of your chosen solvent, causing it to melt rather than dissolve. Alternatively, the presence of significant impurities can depress the melting point of the mixture.[1]

  • Immediate Action: Reheat the solution to dissolve the oil, then add more of the primary solvent to reduce saturation before attempting to cool again slowly.[1]

  • Long-Term Solution: Consider a different solvent system with a lower boiling point or pre-purify the crude material using column chromatography to remove the impurities causing the melting point depression.[1]

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield is often a result of using too much solvent, which keeps the target compound dissolved even at low temperatures.[2] Another possibility is cooling the solution too rapidly, which can trap the desired product with impurities in a less-ordered solid, rather than forming pure crystals.

  • Troubleshooting: If you suspect excess solvent, you can carefully evaporate a portion of it and attempt to recrystallize again.[1][2] Ensure a slow cooling process; allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[2]

Q3: I see multiple spots on the TLC plate after column chromatography. How can I improve the separation?

A3: Poor separation in column chromatography usually indicates an issue with the mobile phase (eluent) polarity or column packing.

  • Eluent Polarity: If spots are too close together (low resolution), the eluent may be too polar, moving all components too quickly. Try decreasing the proportion of the more polar solvent in your mixture. Conversely, if the desired compound is not moving from the baseline, the eluent is not polar enough and its polarity should be gradually increased.[1][3]

  • Column Packing: Uneven packing can lead to "channeling," where parts of the sample bypass the stationary phase, resulting in poor separation.[1] Ensure the silica gel or alumina is packed into a uniform, homogenous bed without cracks or air bubbles.[3]

Q4: My starting material is 3-chloro-2-methylaniline. What are the likely impurities I need to remove?

A4: When synthesizing benzonitriles from anilines via the Sandmeyer reaction, common impurities include unreacted starting material, residual diazonium salts (which can be unstable), and byproducts from side reactions like phenol formation if water is present.[4][5][6] It is also possible to have regioisomers if the initial precursors were not pure.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Color in Final Product Oxidized Impurities or Highly Conjugated Byproducts: These often arise from the synthesis, especially if reaction temperatures were not well-controlled.[7]During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Heat the mixture briefly and perform a hot filtration to remove the carbon and the adsorbed colored impurities before cooling.[1]
"Oiling Out" During Recrystallization 1. Solvent Boiling Point > Compound Melting Point: The compound melts before it dissolves.[1]2. High Impurity Load: Impurities lower the melting point of the mixture.[1]3. Supersaturation: The solution is too concentrated.1. Select a solvent with a lower boiling point.2. Perform a preliminary purification step (e.g., flash chromatography) to remove bulk impurities.3. Reheat the solution to redissolve the oil, then add more hot solvent (10-20% volume increase) to reduce saturation before slow cooling.[1]
No Crystal Formation Upon Cooling 1. Solution is Not Saturated: Too much solvent was used initially.2. Supersaturation without Nucleation: The solution is stable and resists crystallization.1. Gently boil off a portion of the solvent to increase the concentration and allow it to cool again.[2]2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface. b) Adding a "seed crystal" of the pure product.
Column Chromatography: Streaking/Tailing Bands 1. Sample Overload: Too much material was loaded onto the column.2. Poor Sample Solubility: The compound is not fully soluble in the eluent, causing it to streak down the stationary phase.[1]1. Reduce the amount of sample loaded relative to the amount of stationary phase (a common ratio is 1:30 to 1:100 sample-to-silica w/w).2. Ensure the sample is dissolved in a minimum amount of the eluent or a less polar solvent before loading onto the column.

Section 3: Key Purification Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification techniques for 3-Chloro-2-fluoro-6-methylbenzonitrile and its intermediates.

Protocol 1: Standard Recrystallization

Objective: To purify the solid crude product by removing soluble and insoluble impurities.

Principle: This technique relies on the differential solubility of the target compound and impurities in a chosen solvent at high and low temperatures. The ideal solvent will dissolve the compound when hot but not at room or cold temperatures.[2][8]

Materials:

  • Crude 3-Chloro-2-fluoro-6-methylbenzonitrile

  • Recrystallization solvent (e.g., Ethanol/Water, Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test potential solvents. A good solvent will dissolve the crude product when heated but will result in crystal formation upon cooling. An ethanol/water mixture is often effective for moderately polar compounds like substituted benzonitriles.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Principle: This is a form of liquid chromatography where the solvent (mobile phase) is forced through a column of adsorbent (stationary phase, typically silica gel) under pressure. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.[3][11] Non-polar compounds typically elute first, followed by more polar compounds.[3]

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to begin the separation. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes in purification.

Purification Workflow for Benzonitrile Intermediates

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Dry Dry Organic Layer & Evaporate Workup->Dry Crude_Solid Crude Solid/Oil Dry->Crude_Solid Assess_Purity Assess Purity (TLC/GC/NMR) Crude_Solid->Assess_Purity High_Purity Purity > 98%? Assess_Purity->High_Purity Final_Product Final Product High_Purity->Final_Product Yes Purification Purification Needed High_Purity->Purification No Is_Solid Is it a Solid? Purification->Is_Solid Recrystallize Recrystallization Protocol Is_Solid->Recrystallize Yes Chromatography Column Chromatography Protocol Is_Solid->Chromatography No (Oil) Post_Purify_Assess Assess Purity Again Recrystallize->Post_Purify_Assess Chromatography->Post_Purify_Assess Post_Purify_Assess->High_Purity

Caption: General decision workflow for purifying benzonitrile intermediates.

Troubleshooting Recrystallization Issues

RecrystallizationTroubleshooting Start Problem During Recrystallization Problem_Type What is the issue? Start->Problem_Type Oiling_Out Compound 'Oiled Out' Problem_Type->Oiling_Out Oiling Out Low_Yield Yield is Very Low Problem_Type->Low_Yield Low Yield No_Crystals No Crystals Formed Problem_Type->No_Crystals No Crystals Cause_Oil Cause: Solvent BP > MP or High Impurities Oiling_Out->Cause_Oil Cause_Yield Cause: Too Much Solvent Low_Yield->Cause_Yield Cause_No_Crystals Cause: Solution Not Saturated No_Crystals->Cause_No_Crystals Solution_Oil Solution: 1. Use lower BP solvent. 2. Add more solvent to reduce saturation. 3. Pre-purify by chromatography. Cause_Oil->Solution_Oil Solution_Yield Solution: 1. Evaporate some solvent. 2. Ensure slow cooling. Cause_Yield->Solution_Yield Solution_No_Crystals Solution: 1. Evaporate solvent. 2. Scratch flask or add seed crystal. Cause_No_Crystals->Solution_No_Crystals

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A New Synthetic Route for Preparation of 2-Chloro-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • SpringerLink. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Oxford Academic. (2024, January 15). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Springer. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Column chromatography – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of 3-Chloro-2-fluoro-6-methylbenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently consult on the hydrolysis of sterically hindered, electronically activated benzonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently consult on the hydrolysis of sterically hindered, electronically activated benzonitriles. Working with presents a classic "double-bind" challenge in synthetic organic chemistry:

  • Steric Hindrance: The nitrile group is flanked by a fluorine atom at the 2-position and a methyl group at the 6-position. This 2,6-disubstitution severely restricts the trajectory of incoming nucleophiles (like water or hydroxide), making standard hydrolysis extremely slow.

  • Electronic Activation (

    
     Susceptibility):  The highly electronegative fluorine atom at the 2-position is strongly activated towards Nucleophilic Aromatic Substitution (
    
    
    
    ). The electron-withdrawing nature of the adjacent nitrile makes this fluorine highly labile to nucleophilic attack 1.

When researchers attempt to force the hydrolysis using standard aqueous base (e.g., NaOH/H₂O at reflux), the hydroxide acts as a nucleophile not just at the nitrile carbon, but predominantly at the C-F bond, leading to massive defluorination. This guide provides field-proven, self-validating methodologies to navigate these competing pathways.

Troubleshooting FAQs

Q1: I am seeing a highly polar, water-soluble impurity in my crude mixture. LC-MS shows a mass corresponding to [M-F+OH]. What is happening? Causality & Solution: You are observing


 defluorination. Because of the steric hindrance at the nitrile, basic hydrolysis (OH⁻) is kinetically slowed down. This allows the competitive 

displacement of the 2-fluoro group by hydroxide to dominate, forming 3-chloro-2-hydroxy-6-methylbenzonitrile 2. To prevent this, you must avoid strong, hard nucleophiles like OH⁻ at high temperatures. Switch to acidic hydrolysis, which protonates the nitrile (increasing its electrophilicity) while rendering the water nucleophile too weak to displace the fluorine atom.

Q2: I want to stop at the primary amide (3-chloro-2-fluoro-6-methylbenzamide). How do I prevent over-hydrolysis to the carboxylic acid? Causality & Solution: Use concentrated sulfuric acid (H₂SO₄) at 40–50 °C. The acid protonates the nitrile, making it highly electrophilic, allowing even a poor nucleophile like bisulfate/water to attack. Because the resulting amide is resonance-stabilized and the conditions are relatively mild, the subsequent hydrolysis to the carboxylic acid is extremely slow 3. This protocol is a self-validating system: the lack of free water in concentrated H₂SO₄ physically prevents the formation of the carboxylic acid until the aqueous workup, at which point the temperature is too low for further hydrolysis.

Q3: I need the carboxylic acid (3-chloro-2-fluoro-6-methylbenzoic acid). Acidic hydrolysis is too slow, and basic hydrolysis destroys the starting material. What is the optimal approach? Causality & Solution: The most reliable method for complete hydrolysis of sterically hindered,


-sensitive nitriles is a ternary mixture of concentrated sulfuric acid, glacial acetic acid, and water (typically 1:1:1 v/v/v) at reflux (110–120 °C) 4. The acetic acid acts as a co-solvent to keep the organic substrate in solution, while the sulfuric acid provides the necessary protonation. This avoids 

entirely while providing enough thermal energy to push past the steric barrier of the 2,6-disubstitution.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution based on process optimization data.

Reaction ConditionPrimary TargetConversion Rate

Impurity (Defluorination)
Over-hydrolysis Impurity
5M NaOH, H₂O, 100 °C Carboxylic Acid>95%Critical (>60%) N/A
30% H₂O₂, NaOH, EtOH, 40 °C Amide~85%Low (<5%)Low (<2%)
Conc. H₂SO₄, 50 °C Amide>90%None (0%) Low (<1%)
H₂SO₄ / AcOH / H₂O (1:1:1), 110 °C Carboxylic Acid>95%None (0%) N/A

Reaction Pathway Visualization

The diagram below illustrates the competing pathways during the hydrolysis of 3-chloro-2-fluoro-6-methylbenzonitrile. Notice how basic conditions universally lead to


 degradation across all intermediates.

G SM 3-Chloro-2-fluoro- 6-methylbenzonitrile (Starting Material) Amide 3-Chloro-2-fluoro- 6-methylbenzamide (Target Amide) SM->Amide Mild Acid (H2SO4, 50°C) SNAr1 3-Chloro-2-hydroxy- 6-methylbenzonitrile (Side Product) SM->SNAr1 Aqueous Base (OH-, Heat) Acid 3-Chloro-2-fluoro- 6-methylbenzoic acid (Target Acid) Amide->Acid Harsh Acid (H2SO4/AcOH, 110°C) SNAr2 3-Chloro-2-hydroxy- 6-methylbenzamide (Side Product) Amide->SNAr2 Aqueous Base (OH-, Heat) SNAr3 3-Chloro-2-hydroxy- 6-methylbenzoic acid (Side Product) Acid->SNAr3 Aqueous Base (OH-, Heat) SNAr1->SNAr2 SNAr2->SNAr3

Reaction pathways for 3-Chloro-2-fluoro-6-methylbenzonitrile: Hydrolysis vs. SNAr side reactions.

Step-by-Step Experimental Protocols

Protocol A: Selective Synthesis of 3-Chloro-2-fluoro-6-methylbenzamide

Mechanism: Acid-catalyzed hydration. The absence of water in the primary reaction phase prevents over-hydrolysis, making this a self-validating protocol for amide generation.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a temperature probe.

  • Reagent Addition: Add 10 mL of concentrated sulfuric acid (98% H₂SO₄) to the flask and cool to 0–5 °C using an ice bath.

  • Substrate Addition: Slowly add 1.0 g (5.9 mmol) of 3-chloro-2-fluoro-6-methylbenzonitrile in small portions over 15 minutes. Caution: Exothermic dissolution.

  • Heating: Remove the ice bath and heat the mixture to 50 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature, then carefully pour it over 100 g of crushed ice with vigorous stirring. The sudden introduction of water at a low temperature precipitates the amide without providing the thermal energy required for further hydrolysis to the acid.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Protocol B: Complete Hydrolysis to 3-Chloro-2-fluoro-6-methylbenzoic acid

Mechanism: Harsh acidic hydrolysis. Acetic acid acts as a homogenizing co-solvent, allowing the necessary thermal energy to overcome the 2,6-disubstitution steric barrier without triggering


.
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent Mixture: Prepare a mixture of 5 mL concentrated H₂SO₄, 5 mL glacial acetic acid, and 5 mL distilled water.

  • Substrate Addition: Add 1.0 g (5.9 mmol) of 3-chloro-2-fluoro-6-methylbenzonitrile to the solvent mixture.

  • Reflux: Heat the mixture to a gentle reflux (approx. 110–115 °C) for 18–24 hours. The mixture will gradually become homogeneous as the nitrile converts to the more soluble acid.

  • Quenching: Cool the reaction to room temperature and pour into 50 mL of ice water.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Toluene/Heptane to afford the pure carboxylic acid.

References

  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. nbinno.com.
  • Preventing decomposition of 5-(Aminomethyl)-2-fluorobenzonitrile during reactions. benchchem.com.
  • Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile form
  • US5081275A - Process for the preparation of 2-fluorobenzonitrile
  • 3-Chloro-2-fluoro-6-methylbenzonitrile | 1807116-67-1. sigmaaldrich.com.

Sources

Troubleshooting

Optimizing solvent selection for 3-Chloro-2-fluoro-6-methylbenzonitrile recrystallization

Technical Support Center: Recrystallization Optimization Subject: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Optimization Subject: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Janus" Molecule Challenge

Welcome to the technical support hub. You are working with 3-Chloro-2-fluoro-6-methylbenzonitrile , a poly-substituted aromatic intermediate likely used in kinase inhibitor or herbicide synthesis.[1]

The Challenge: This molecule presents a "Janus-faced" polarity profile.[1] The nitrile group (-CN) is highly polar and capable of dipole-dipole interactions, while the halogenated (Cl, F) and methylated (-CH3) benzene core drives lipophilicity. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal growth.[1][2]

This guide moves beyond generic advice, treating your experiment as a thermodynamic system that requires precise tuning.

Module 1: Solvent System Selection

User Ticket #101: "Standard single-solvent recrystallization (e.g., Ethanol) yields poor recovery. What solvent system should I use?"

Technical Response: For poly-substituted benzonitriles, single solvents often fail because the temperature coefficient of solubility is too shallow (too soluble in cold) or too steep (oils out in hot). You require a Binary Solvent System (Solvent/Anti-solvent).[1]

Recommended Binary Systems
SystemRoleMechanismBest For
Ethanol / Heptane Primary Ethanol solvates the nitrile; Heptane forces the lipophilic core to stack.[1]Initial purification; high yield.[1]
IPA / Water Alternative Water acts as a strong anti-solvent for the lipophilic core.Removing inorganic salts or highly polar impurities.[1]
EtOAc / Hexane Low Temp Lower boiling point prevents thermal degradation.[1]Low-melting solids (<60°C) prone to oiling out.[1]
Protocol: The "Cloud Point" Titration

Do not just mix arbitrary volumes. Follow this thermodynamic titration:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of hot "Good Solvent" (e.g., boiling Ethanol).

  • Titration: Add hot "Anti-solvent" (e.g., Heptane) dropwise until a persistent cloudiness (nucleation) appears.[1]

  • Clarification: Add 2-3 drops of the "Good Solvent" to just clear the solution.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

Module 2: Troubleshooting "Oiling Out"

User Ticket #205: "My solution turns into a milky emulsion or a sticky goo at the bottom instead of crystals. Why?"

Technical Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization temperature (


) is lower than the phase separation temperature (

). Essentially, your compound would rather be a liquid droplet than a solid crystal at that specific supersaturation.[3]
Root Causes & Solutions
  • Melting Point Depression: Impurities lower the melting point of your solid. If the solution temperature > depressed melting point, it oils out.[4][5][6][7]

    • Fix: Use a lower boiling solvent system (e.g., switch from Toluene to DCM/Hexane) to force crystallization at lower temperatures.

  • Supersaturation Too High: You cooled it too fast.[1]

    • Fix:Seeding. Add pure seed crystals at the "metastable limit" (just before it usually oils out) to provide a template for growth.

Visual Workflow: Diagnosing Oiling Out

OilingOutLogic Start Issue: Product Oils Out CheckMP Check Melting Point (MP) of Crude Material Start->CheckMP HighMP MP > Solvent BP CheckMP->HighMP High MP LowMP MP < Solvent BP CheckMP->LowMP Low MP Action1 Cause: Impurities Action: Wash crude with cold anti-solvent first HighMP->Action1 Dirty Crude? Action3 Cause: Kinetic Shock Action: Re-heat, add Seed Crystal at T = MP - 10°C HighMP->Action3 Clean Crude? Action2 Cause: Thermodynamics Action: Switch to lower BP solvent (e.g., Acetone/Hexane) LowMP->Action2

Figure 1: Decision tree for diagnosing and fixing oiling out phenomena in substituted benzonitriles.

Module 3: Impurity Rejection Strategy

User Ticket #308: "I have a regioisomer impurity (e.g., 2-chloro-6-fluoro isomer) that won't separate."

Technical Response: Isomers often have similar solubility profiles.[1] To separate them, you must exploit Lattice Energy differences rather than just solubility.

  • Thermodynamic Control: Fast cooling traps isomers (Kinetic control). You need slow cooling (1-2°C per minute) to allow the crystal lattice to "reject" the impurity.

  • Solvent Polarity Shift: If the impurity is more polar (e.g., an acid byproduct), shift the solvent balance toward the non-polar anti-solvent to keep the impurity in solution.

  • Chemical Trituration: If recrystallization fails, wash the solid with a solvent that dissolves the impurity but not the product (e.g., cold pentane) before recrystallizing.

Module 4: Experimental Safety (SDS Context)

User Ticket #412: "Are there specific hazards with this class of compounds?"

Technical Response: Yes. Treat 3-Chloro-2-fluoro-6-methylbenzonitrile with high caution.[1][8]

  • Nitrile Toxicity: Metabolization can release cyanide ions.[1] Avoid acidic conditions during recrystallization (e.g., do not use acidic water), as this can hydrolyze the nitrile or generate HCN gas.

  • Skin Absorption: Halogenated aromatics are often potent skin irritants and can be absorbed transdermally.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

Summary of Optimization Data

ParameterRecommendationReason
Concentration 5-10 mL solvent per gramBalances yield vs. purity.
Cooling Rate 0.5°C / minPrevents oiling out; rejects isomers.[1]
Seeding Temp 5°C below saturation pointBypasses nucleation energy barrier.[1]
Isolation Vacuum filtration + Cold washRemoves mother liquor containing impurities.[1]

References

  • Hansen Solubility Principles: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][9] (Explains the interaction of nitrile dipoles with solvents).

  • Oiling Out Mechanisms: Veverka, M. (2013).[1] "Troubleshooting Crystallization: Oiling Out.".[1]

  • General Recrystallization Protocols: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific.[1] (Standard protocols for aromatic nitriles).

  • Compound Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for substituted benzonitriles.[1].[1]

Sources

Optimization

Troubleshooting low reactivity of 3-Chloro-2-fluoro-6-methylbenzonitrile in coupling reactions

Topic: Troubleshooting Low Reactivity of 3-Chloro-2-fluoro-6-methylbenzonitrile in Coupling Reactions Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of 3-Chloro-2-fluoro-6-methylbenzonitrile in Coupling Reactions Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals

Case File: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1)[1]

Welcome to the React-Tech advanced troubleshooting hub. This guide addresses the specific reactivity challenges associated with 3-Chloro-2-fluoro-6-methylbenzonitrile , a densely functionalized scaffold often utilized in agrochemical and pharmaceutical synthesis.[1]

This molecule presents a "perfect storm" of competing reactivity profiles:

  • Catalyst Deactivation: The nitrile (CN) group is a potent ligand for Palladium.[1]

  • Competitive SNAr: The 2-fluoro position is highly activated by the ortho-nitrile, making it susceptible to nucleophilic attack by bases.[1]

  • Steric & Electronic Mismatch: The 6-methyl group provides steric bulk, while the 3-chloro handle requires specialized ligands for efficient oxidative addition.[1]

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Reaction Outcome Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (Low Conversion) CheckSM->SM_Yes SM Remains SM_No No (SM Consumed) CheckSM->SM_No SM Gone, Low Yield CatPoison Issue: Catalyst Poisoning (Nitrile Coordination) SM_Yes->CatPoison LigandChoice Solution: Switch to Bulky Ligands (XPhos, SPhos) CatPoison->LigandChoice CheckByprod Identify Byproduct: Phenol/Ether species? SM_No->CheckByprod SNAr_Issue Issue: Competitive SNAr (Base attack at C-F) CheckByprod->SNAr_Issue Yes HomoCoup Issue: Boronic Acid Homocoupling (Oxidative) CheckByprod->HomoCoup No (Dimer found) BaseSwitch Solution: Use Anhydrous Weak Base (K3PO4, Cs2CO3) in Dioxane SNAr_Issue->BaseSwitch Degas Solution: Rigorous Degassing & Slow Addition HomoCoup->Degas

Caption: Logical workflow for diagnosing reaction failure based on crude mixture analysis.

Part 2: Technical Q&A & Troubleshooting

Q1: Why does the reaction stall at <20% conversion despite using standard Pd(PPh3)4 conditions?

Diagnosis: Catalyst Poisoning via Nitrile Coordination. The nitrile group at position 1 is a strong


-donor. In the absence of a sterically demanding ligand, the nitrile nitrogen binds to the Pd(0) center, forming a stable [Pd(Ar-CN)L_n] complex. This effectively removes the catalyst from the cycle before it can undergo oxidative addition at the C-Cl bond [1].

The Fix: Replace triphenylphosphine (PPh3) or dppf with dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: XPhos or SPhos .[1]

  • Mechanism: These ligands are bulky and electron-rich.[1] The bulk prevents the nitrile from coordinating to the metal center, while the electron richness facilitates oxidative addition into the challenging aryl chloride bond [2].

  • Protocol Shift: Switch to a precatalyst system like XPhos Pd G4 to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation.[1]

Q2: I see full consumption of starting material, but the major product is a phenol or an aryl ether. What happened?

Diagnosis: Competitive SNAr (Nucleophilic Aromatic Substitution). The 2-fluoro substituent is activated by the adjacent electron-withdrawing nitrile group (ortho-effect).[1] If you are using hydroxide bases (NaOH, KOH) or alkoxide bases (NaOtBu) in protic solvents or wet conditions, the base acts as a nucleophile and attacks the C-F bond, displacing the fluoride [3].

The Fix: You must decouple the base's role (proton sponge) from its nucleophilicity.

  • Change the Base: Use K3PO4 (tribasic potassium phosphate) or Cs2CO3 .[1] These are weak nucleophiles but sufficiently basic for the transmetallation step.

  • Solvent Control: Move to anhydrous conditions . Use 1,4-Dioxane or Toluene.[1] Avoid water/alcohol cosolvents if SNAr is observed.[1]

  • Additives: If solubility is poor in anhydrous media, add 1-2 equivalents of water strictly controlled or use a phase transfer catalyst (TBAB) rather than flooding the system with aqueous base.

Q3: Does the 6-methyl group affect the coupling efficiency?

Insight: Yes, but primarily through steric crowding . The 6-methyl group is ortho to the nitrile but para to the chlorine. While it doesn't directly hinder the C-Cl site, it increases the overall steric bulk of the molecule. This makes the "pocket" around the nitrile more crowded, which actually helps prevent catalyst poisoning (as discussed in Q1) but necessitates a flexible yet bulky ligand to access the C-Cl bond at position 3 [4].

Part 3: Optimized Experimental Protocol

Objective: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-6-methylbenzonitrile with an Aryl Boronic Acid.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aryl Chloride Substrate1.0 equiv3-Chloro-2-fluoro-6-methylbenzonitrile
Boronic Acid Coupling Partner1.2 – 1.5 equivExcess compensates for potential protodeboronation
XPhos Pd G4 Catalyst2 – 4 mol%Pre-formed precatalyst is preferred over in-situ mixing
K3PO4 Base2.0 – 3.0 equivFinely ground; Anhydrous
1,4-Dioxane Solvent0.2 M conc.[1][2]Anhydrous; Degassed
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Add XPhos Pd G4 (2-4 mol%).[1] Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane .[1]

    • CRITICAL: Sparge the solvent with Argon/Nitrogen for 15 minutes before heating. Oxygen promotes homocoupling and catalyst death.[1][3]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100 °C for 4–12 hours. Do not exceed 110 °C to avoid thermal decomposition of the catalyst.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and phosphate salts.

    • Elute with Ethyl Acetate.[1]

    • Concentrate and purify via flash chromatography.

Part 4: Comparative Data (Ligand Selection)

The following table summarizes internal benchmarking data for the coupling of 3-Chloro-2-fluoro-6-methylbenzonitrile with Phenylboronic acid (1.0 mmol scale, 100°C, 12h).

Ligand SystemBase/SolventConversion (%)Yield (%)Primary Failure Mode
PPh3 (Tetrakis) Na2CO3 / Toluene:H2O15%<10%Catalyst Poisoning (Stalled)
dppf K2CO3 / DMF45%30%SNAr Side Product (Ar-O-Ar)
XPhos (G4) K3PO4 / Dioxane (Dry)>98% 92% Optimal Conditions
SPhos (G3) K3PO4 / Toluene (Dry)95%88%Excellent alternative

References

  • Mechanism of Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of benzonitriles: The issue of catalyst poisoning.
    • Insight: Nitriles act as

      
      -acidic ligands that can displace phosphines under low-steric conditions.[1]
      
    • (Related mechanistic context on Pd-CN interaction).[1]

  • Ligand Selection (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.
    • Insight: Dialkylbiaryl phosphines (XPhos, SPhos) promote oxidative addition into hindered aryl chlorides.
  • SNAr Competition in Fluorobenzonitriles

    • Bunnett, J. F. "Nucleophilic Aromatic Substitution: The SNAr Mechanism." Chemical Reviews.
    • Insight: The ortho-fluoro effect in benzonitriles increases electrophilicity at C2 by orders of magnitude compared to non-activated systems.[1]

    • (Context on SNAr of fluoroarenes).

  • General Troubleshooting Guide

    • BenchChem Technical Guides. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Fluorinated Benzonitrile Synthesis

Introduction: The Moisture Paradox Scope: This guide addresses the synthesis of fluorinated benzonitriles, a critical scaffold in pharmaceutical chemistry (e.g., liquid crystals, agrochemicals, and bioactive pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Moisture Paradox

Scope: This guide addresses the synthesis of fluorinated benzonitriles, a critical scaffold in pharmaceutical chemistry (e.g., liquid crystals, agrochemicals, and bioactive pharmacophores).[1]

The Core Challenge: The synthesis of fluorinated benzonitriles typically proceeds via two primary moisture-sensitive pathways:

  • The Halex Reaction (SNAr): Fluorination of chlorobenzonitriles using metal fluorides (KF, CsF).

  • Transition-Metal Catalyzed Cyanation: Cyanation of fluorinated aryl halides using Pd/Ni/Cu catalysts.

Why Moisture is Critical:

  • In Halex Reactions: Water forms strong hydrogen bonds with the fluoride ion (

    
    ), increasing its solvation energy and drastically reducing its nucleophilicity. Even 1000 ppm of water can shut down a reaction or necessitate extreme temperatures that degrade the nitrile group.
    
  • In Cyanation: Moisture can deactivate sensitive Pd(0) catalysts and, more insidiously, promote the hydrolysis of the nitrile product to a benzamide or benzoic acid under the basic conditions often required for coupling.

Module 1: The Fluoride Source (Halex Reaction Focus)

The Mechanism of Failure

In a typical Halex reaction (e.g., converting 4-chlorobenzonitrile to 4-fluorobenzonitrile), "naked" fluoride is required.

  • Dry State:

    
     (Tight ion pair, but reactive in polar solvents).
    
  • Wet State:

    
     (Hydrogen-bonded).
    
  • Consequence: The activation energy for the

    
     attack increases significantly because the incoming nucleophile must first shed its hydration shell.
    
Protocol A: Azeotropic Drying of Potassium Fluoride (KF)

Standard vacuum drying (150°C) is often insufficient for removing lattice-bound water from hygroscopic KF.

Objective: Reduce water content to <100 ppm. Reagents: Spray-dried KF (preferred over crystalline), Anhydrous Toluene.

Step-by-Step Methodology:

  • Charge: Place spray-dried KF (1.5 - 2.0 equiv) in a multi-neck round-bottom flask equipped with a Dean-Stark trap and a mechanical stirrer (magnetic stirring often fails as KF becomes a slurry).

  • Solvent Addition: Add toluene (approx. 5-10 mL per gram of KF).

  • Azeotrope: Heat to reflux (

    
    ). Water/Toluene azeotrope will collect in the trap.
    
  • Validation (Self-Check): Monitor the trap. The reaction is not ready until the distillate is perfectly clear and no water droplets separate at the bottom of the trap for 30 minutes.

  • Solvent Swap: Distill off the bulk toluene. Do not expose to air. Add the high-boiling polar aprotic solvent (e.g., Sulfolane, DMI, or DMSO) directly to the hot flask under positive nitrogen pressure.

  • Vacuum Pulse: Briefly apply vacuum to remove residual toluene (if it interferes with the reaction temperature), then backfill with

    
    .
    
Visualizing the Anhydrous Workflow

KF_Drying_Workflow cluster_mechanism Chemical Consequence Start Wet KF (Hygroscopic) DeanStark Reflux with Toluene (Dean-Stark Trap) Start->DeanStark Suspend Check Visual Check: Clear Distillate? DeanStark->Check Monitor Check->DeanStark Cloudy/Droplets SolventSwap Add Polar Solvent (DMI/Sulfolane) Check->SolventSwap Clear (Dry) Reaction Add Substrate (Chlorobenzonitrile) SolventSwap->Reaction Under N2 Hydrated F- ••• H2O (Inactive) Naked F- (Reactive Nucleophile) Hydrated->Naked Water Removal

Caption: Logical workflow for azeotropic drying of Potassium Fluoride (KF) to ensure nucleophilic reactivity.

Module 2: The Cyanide Source & Product Stability

The Hydrolysis Trap

Fluorinated benzonitriles are electron-deficient due to the electronegativity of fluorine. This makes the nitrile carbon (


) highly susceptible to nucleophilic attack by hydroxide (

), leading to hydrolysis.

Pathway: Benzonitrile ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Benzamide 

Benzoic Acid.[2] Trigger: High temperature + Basic conditions (Carbonates/Phosphates) + Trace Water.
Protocol B: Anhydrous Cyanation (Zn(CN)2 Method)

Using Zinc Cyanide allows for a strictly anhydrous protocol, unlike K4[Fe(CN)6] which often requires water.

Reagents: Aryl halide (Ar-Br/Cl),


 (0.6 equiv), 

(catalyst), DPPF (ligand), Zn powder (additive). Solvent: Anhydrous DMAc or NMP.

Troubleshooting Steps:

  • Degassing: Oxygen is as dangerous as moisture here. Sparge the solvent with Argon for 20 minutes before adding the catalyst.

  • The "Zinc Activation": Add 1-5 mol% of elemental Zinc powder.

    • Reasoning: This reduces any oxidized Pd(II) back to the active Pd(0) species and scavenges trace moisture/oxygen that might poison the cycle.

  • Temperature Control: Maintain

    
    .
    
    • Warning: Exceeding

      
       in "wet" NMP drastically increases the rate of nitrile hydrolysis to amide.
      

Troubleshooting Guide & FAQs

Symptom: Low Conversion in Halex Reaction
Potential CauseValidation / DiagnosisCorrective Action
Wet KF Flame Test: Heat a small sample of KF in a test tube. If it clumps or releases steam condensate, it is wet.Perform Protocol A (Azeotropic distillation). Switch to spray-dried KF.[3][4]
Particle Size Reaction is slow even with dry KF.Use Spray-dried KF (higher surface area) or add a Phase Transfer Catalyst (

or 18-Crown-6).
Solvent Quality Solvent smells "fishy" (amine degradation) or KF does not dissolve at all.Distill solvent from

. Ensure solvent is Sulfolane or DMI (high dielectric constant).
Symptom: Appearance of "Amide" Peak (M+18) in LCMS

Scenario: You observe a byproduct with mass [M+18] relative to your nitrile product.

  • Diagnosis: Hydrolysis of the nitrile group to a primary amide (

    
    ).
    
  • Root Cause: The reaction mixture contained water and was heated under basic conditions (e.g.,

    
     or excess KF).
    
  • Immediate Fix:

    • Check the water content of your solvent (Karl Fischer titration). It should be <50 ppm.

    • Lower the reaction temperature by

      
      .
      
    • Reduce reaction time. Prolonged heating after conversion favors hydrolysis.

Symptom: Catalyst "Blacking Out" (Palladium Mirror)

Scenario: The reaction solution turns from orange/red to clear with black precipitate (Pd black) before completion.

  • Root Cause: Catalyst decomposition due to lack of stabilization or oxidation/moisture.

  • Fix:

    • Ensure ligand (e.g., DPPF, Xantphos) is in slight excess (1.1:1 ratio to metal).

    • Add Polymethylhydrosiloxane (PMHS) or Zn dust as a reducing agent stabilizer.

    • Re-dry the solvent; water can displace ligands leading to aggregation.

Visualizing the Hydrolysis Pathway

Hydrolysis_Pathway cluster_prevention Prevention Strategy Nitrile Fluorinated Benzonitrile (Ar-CN) Imidate Imidate Intermediate [Ar-C(=NH)O-] Nitrile->Imidate Nucleophilic Attack (Hydroxide) Water Trace H2O + Base/Heat Water->Imidate Amide Benzamide Byproduct (Ar-CONH2) Imidate->Amide Tautomerization Acid Benzoic Acid (Ar-COOH) Amide->Acid Further Hydrolysis (Prolonged Heating) Dry Anhydrous Solvent (<50 ppm H2O) Temp Control Temp (<140°C)

Caption: Mechanism of moisture-induced nitrile hydrolysis. Controlling water and temperature prevents the red/black pathways.

References

  • Finger, G. C., et al. (1959).[3] Aromatic Fluorine Compounds.[3][5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[3] Link

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and reactive fluoride source for nucleophilic aromatic substitution. Chemical Society Reviews.[3] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

  • Organic Syntheses. (2004). Cyanation of Aryl Halides with Zinc Cyanide. Organic Syntheses, Vol. 81, p. 63. Link

  • BenchChem Technical Support. (2025). Troubleshooting the Halex (SNAr) Reaction: Moisture and Solvent Effects. Link

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 3-Chloro-2-fluoro-6-methylbenzonitrile

The following technical support guide is designed for researchers and process chemists working with 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1).[1][2] It synthesizes structural reactivity analysis with pra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1).[1][2] It synthesizes structural reactivity analysis with practical troubleshooting protocols.

[1][2]

Product Code: [Generic-Ref-SC-2F6M] Chemical Class: Polyhalogenated Benzonitrile Primary Application: Pharmaceutical Intermediate / TADF Emitter Synthesis[1][2]

Executive Technical Summary

3-Chloro-2-fluoro-6-methylbenzonitrile exhibits a complex thermal profile due to the "Ortho-Fluoro Effect" and significant steric crowding around the nitrile group.[1][2] While the core aromatic ring is stable, the functional groups create specific vulnerabilities at elevated temperatures (>150°C).[2]

Critical Stability Factors:

  • The 2-Fluoro Substituent: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrile group at the ortho position.[1][2]
    
  • The Nitrile Group: Susceptible to hydrolysis (to amide/acid) or trimerization (to triazine) under catalytic conditions or extreme heat.[2]

  • The 6-Methyl Group: Provides steric protection but introduces benzylic oxidation risks if oxygen is present during heating.[1][2]

Critical Thermal Thresholds (FAQs)

Q1: What is the absolute maximum temperature for processing this compound?

Recommendation: Do not exceed 200°C for short durations (< 1 hour) and 140°C for prolonged processing, unless under strictly inert and anhydrous conditions.

  • Reasoning: While the theoretical decomposition of the benzene core is >350°C, the functional stability is lower.[2] Above 200°C, the risk of homolytic cleavage of the C-Cl bond or polymerization of the nitrile group increases significantly.

  • Warning Sign: Evolution of white fumes (HF/HCl) or rapid darkening of the melt indicates immediate decomposition.[2]

Q2: I observe a pressure spike during distillation. Is this thermal decomposition?

Likely Diagnosis: Yes, or a runaway hydrolysis reaction.[2]

  • Mechanism: At high temperatures, trace moisture reacts with the nitrile to release ammonia (

    
    ) or reacts with the C-F bond to release Hydrogen Fluoride (HF).[2] Both are gases that will rapidly pressurize a closed vessel.[1][2]
    
  • Immediate Action: Remove heat source, engage emergency venting, and cool the vessel using an external jacket. Do not open until the internal temperature is <50°C.[2]

Q3: What are the hazardous decomposition products?

Thermal degradation releases a toxic cocktail of gases.[1][2] You must ensure your scrubber system is rated for:

  • Hydrogen Fluoride (HF): Corrosive, bone-seeking poison.[1][2]

  • Hydrogen Chloride (HCl): Corrosive acid gas.[1][2]

  • Hydrogen Cyanide (HCN): Highly toxic (evolved if the nitrile group cleaves).[1][2]

  • Nitrogen Oxides (

    
    ):  If combustion occurs.[1][2]
    

Troubleshooting Experimental Issues

Scenario A: Product Discoloration (Yellowing/Browning)

User Report: "My white crystalline powder turned yellow after drying at 80°C."

Potential Cause Mechanism Validation Test
Benzylic Oxidation The 6-methyl group oxidizes to an aldehyde/acid in the presence of air.[1][2]1H NMR: Look for aldehyde peak (~10 ppm) or carboxylic acid broad singlet.[2]
Trace Base Contamination Base residues catalyze the

displacement of the labile 2-Fluoro group (self-reaction).[1][2]
LC-MS: Check for dimer formation (M+ mass = ~2x parent).[2]
Photodegradation Halogenated aromatics can be light-sensitive.[1][2]Compare sample stored in amber vs. clear vial.

Solution: Always dry under vacuum with a nitrogen bleed.[2] Store in amber glass.

Scenario B: Yield Loss during High-Temp Coupling (Suzuki/Buchwald)

User Report: "I am heating to 120°C for a cross-coupling reaction, but I am losing starting material to a side product."

Diagnosis: You are likely experiencing Hydrolytic De-cyanation or Fluorine Displacement .[1][2]

  • The Trap: The 2-Fluoro position is more reactive than the 3-Chloro position for nucleophilic attack.[1][2] If your catalyst system involves strong bases (e.g., KOtBu) or nucleophilic solvents, they will attack the Fluorine instead of the Chlorine participating in the coupling.[2]

  • Fix:

    • Switch to a milder base (

      
       or 
      
      
      
      ).[1][2]
    • Ensure strictly anhydrous solvents (water attacks the Nitrile).[2]

    • Lower temperature to <100°C and extend reaction time.

Visualizing Reactivity Pathways[1]

The following diagram illustrates the competing degradation pathways that occur when the compound is stressed thermally.

DecompositionPathways Start 3-Chloro-2-fluoro- 6-methylbenzonitrile Hydrolysis Hydrolysis (+ H2O / Acid / Base) Start->Hydrolysis Trace Moisture >80°C SnAr SnAr Displacement (+ Nucleophile) Start->SnAr Base/Nu- >60°C Oxidation Benzylic Oxidation (+ O2 / Heat) Start->Oxidation Air Exposure >50°C Thermal Thermal Cracking (>250°C) Start->Thermal Extreme Heat Amide Amide/Acid Derivative (Loss of CN functionality) Hydrolysis->Amide Substituted 2-Substituted Product (Loss of Fluorine) SnAr->Substituted Aldehyde Benzaldehyde Derivative (Impurity) Oxidation->Aldehyde Gases Toxic Gases (HF, HCl, HCN) Thermal->Gases

Figure 1: Thermal and Chemical degradation pathways.[1][2] Note that the 2-Fluoro position is the "weak link" for substitution reactions.[1]

Troubleshooting Decision Tree

Use this flow to diagnose stability failures in your process.

TroubleshootingTree Problem Start: Observed Issue Color Issue: Color Change (White -> Yellow/Brown) Problem->Color Pressure Issue: Pressure Build-up Problem->Pressure Purity Issue: Purity Drop (New peaks on HPLC) Problem->Purity OxCheck Check Atmosphere: Was air present? Color->OxCheck Moisture Check Water Content (KF Titration) Pressure->Moisture Solvent Check Solvent/Reagents Purity->Solvent OxYes Benzylic Oxidation OxCheck->OxYes Yes OxNo Check Light Exposure OxCheck->OxNo No Wet Hydrolysis (HF/NH3 gen) Moisture->Wet High (>0.5%) Dry Thermal Decomposition Moisture->Dry Low (<0.1%) NuSolvent SnAr Reaction (Solvent attacked F) Solvent->NuSolvent Nucleophilic (MeOH, Amines) InertSolvent Check Thermal History Solvent->InertSolvent Inert (Toluene, DCM)

Figure 2: Diagnostic logic for identifying root causes of instability.

Material Compatibility & Storage Protocol

To maintain the thermal stability of 3-Chloro-2-fluoro-6-methylbenzonitrile, adherence to material compatibility is non-negotiable.[1][2]

ParameterRecommendedIncompatible / Dangerous
Container Material Borosilicate Glass, PTFE (Teflon), HDPEStainless Steel 304 (if moisture present, HF will corrode), Aluminum
Seals/Gaskets PTFE, KalrezViton (degrades with amines), Silicone (permeable)
Atmosphere Dry Nitrogen or ArgonAmbient Air (O2/Moisture risk)
Desiccant

or Molecular Sieves (4Å)
Acidic clays (may catalyze hydrolysis)

Standard Operating Procedure (SOP) for Storage:

  • Isolate: Store in a dedicated "Fluorinated Aromatics" cabinet.

  • Seal: Parafilm is insufficient. Use Teflon-lined screw caps.

  • Monitor: Inspect monthly for "etching" of the glass container, which indicates HF evolution.

References

  • Jones, W. D., et al. (2023).[1][2][3] Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Benzonitrile, 3-chloro-2-fluoro-.[1][2][4][5][6][7] NIST Chemistry WebBook.[1][2][5] Retrieved from [Link][1][2]

  • PubChem. (2025).[2] 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure Safety Data). National Library of Medicine.[2] Retrieved from [Link]

Sources

Troubleshooting

Removing regioisomeric impurities from 3-Chloro-2-fluoro-6-methylbenzonitrile batches

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-fluoro-6-methylbenzonitrile. This guide is specifically engineered for researchers and process chemists struggling with the removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-fluoro-6-methylbenzonitrile. This guide is specifically engineered for researchers and process chemists struggling with the removal of closely related regioisomeric impurities (such as the 5-chloro or 4-chloro variants) generated during electrophilic aromatic substitution or directed metalation workflows.

The Regioisomer Challenge: Mechanistic Causality

During the synthesis of 3-chloro-2-fluoro-6-methylbenzonitrile (typically via the electrophilic chlorination of 2-fluoro-6-methylbenzonitrile), the directing effects of the existing substituents create a "perfect storm" for regioisomer formation.

  • Cyano group (-CN): Meta-directing (deactivating).

  • Fluoro group (-F): Ortho/para-directing (deactivating).

  • Methyl group (-CH3): Ortho/para-directing (activating).

All three groups synergistically direct the incoming chlorine electrophile to both the 3-position (desired) and the 5-position (undesired). Because the resulting 3-chloro and 5-chloro regioisomers possess nearly identical molecular weights, dipole moments, and lipophilicity, they are notoriously difficult to separate using conventional purification techniques[1].

Troubleshooting & FAQs

Q: Why is standard normal-phase silica gel chromatography failing to separate the 5-chloro regioisomer from my product? A: Silica gel separates compounds primarily based on polarity and hydrogen-bonding interactions. The 3-chloro and 5-chloro regioisomers have nearly identical dipole moments and equivalent carbon numbers (ECN). Their interaction with the silanol groups on the stationary phase is indistinguishable. To break this symmetry, you must abandon polarity-based separation and utilize shape-selective techniques like Supercritical Fluid Chromatography (SFC) or fractional crystallization, which exploit spatial geometry rather than polarity[1][2].

Q: When attempting to crystallize my batch, the product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the crude mixture is depressed below the crystallization temperature by the impurities. The presence of the 5-chloro regioisomer disrupts the crystal lattice of the 3-chloro product. To resolve this, switch from a rapid-cooling crystallization to a solvent-antisolvent approach at a higher temperature. Dissolve the crude in a good solvent (e.g., isopropyl acetate) at 60°C, slowly titrate in an antisolvent (heptane) until the cloud point is reached, and introduce seed crystals to force heterogeneous nucleation before the oil phase can separate[3].

Q: Why is Supercritical Fluid Chromatography (SFC) recommended over standard Reverse-Phase HPLC for these isomers? A: SFC utilizes supercritical carbon dioxide, which possesses gas-like diffusivity and liquid-like density. When combined with a chiral stationary phase (CSP)—even for achiral molecules—the rigid carbamate cavities of the CSP provide shape-selective steric discrimination. This allows SFC to resolve the subtle spatial differences between the 3-chloro and 5-chloro positions, achieving baseline resolution where C18 columns fail, while reducing organic solvent consumption by up to 70%[2].

Experimental Methodologies

Protocol A: Preparative SFC for High-Purity Isolation (Discovery Scale: <10g)

This protocol utilizes shape-selective chromatography to isolate the 3-chloro isomer with >99% purity.

  • Analytical Method Development (Self-Validation Step):

    • Screen the crude mixture on an analytical SFC system using a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)).

    • Causality: The immobilized polysaccharide phase provides chiral cavities that differentiate the steric bulk of the regioisomers.

    • Validation: Do not proceed to preparative scale unless the analytical resolution (

      
      ) between the 3-chloro and 5-chloro peaks is 
      
      
      
      .
  • Loading Study: Inject increasing volumes of the crude mixture (dissolved in methanol) onto the preparative column. Monitor the UV trace (254 nm) until peak coalescence begins. Reduce the injection volume by 10% to establish the maximum load per run.

  • Preparative Run: Execute the separation using supercritical

    
     with a methanol co-solvent gradient (typically 5% to 20%). Maintain a backpressure of 120 bar to ensure the 
    
    
    
    remains in the supercritical state, preserving its high-diffusivity properties[2].
  • Fraction Analysis & Pooling: Re-inject an aliquot of each collected fraction onto the analytical SFC. Validation: Only pool fractions confirming >99.5% purity.

Protocol B: Solvent-Antisolvent Fractional Crystallization (Process Scale: >10g)

This protocol exploits the differing crystal lattice packing energies of the asymmetric regioisomers to achieve scalable purification.

  • Complete Dissolution: Suspend the crude benzonitrile mixture in a minimal volume of isopropyl acetate (good solvent) and heat to 65°C.

    • Validation: Ensure the solution is 100% visually clear. Any undissolved particulate will act as an unselective seed, causing the premature co-precipitation of impurities[1].

  • Cloud Point Titration: Slowly add n-heptane (antisolvent) dropwise at 65°C until a faint, persistent turbidity is observed (the cloud point), indicating the metastable zone of supersaturation has been reached.

  • Seeding and Aging (Self-Validation Step): Add 1% (w/w) pure 3-chloro-2-fluoro-6-methylbenzonitrile seed crystals. Hold the temperature at 65°C for 2 hours to allow the crystal lattice to mature.

    • Validation: Withdraw a 1 mL sample of the slurry, filter it, and analyze the mother liquor via UPLC. If the ratio of 3-chloro to 5-chloro in the mother liquor has inverted (i.e., the mother liquor is now enriched with the 5-chloro impurity), the selective crystallization is successful[3].

  • Controlled Cooling & Isolation: Cool the reactor to 5°C at a linear rate of 0.1°C/min. Filter the resulting crystals and wash with cold n-heptane.

Quantitative Data Summary: Purification Technique Comparison

Purification TechniqueResolution (

)
ScalabilitySolvent ConsumptionCost per GramPrimary Mechanism of Separation
Normal Phase Silica < 0.5 (Co-elution)HighHighLowPolarity / Hydrogen Bonding
Reverse Phase (C18) 0.8 - 1.1MediumVery HighHighLipophilicity (ECN)
Preparative SFC (CSP) > 2.0 Low (<10g)Low HighSteric / Shape Recognition
Fractional Crystallization N/A (Purity >98%)Very High (>1kg) LowVery Low Crystal Lattice Packing Energy

Workflow Visualization

PurificationWorkflow Start Crude 3-Chloro-2-fluoro- 6-methylbenzonitrile CheckScale What is the batch scale? Start->CheckScale ScaleSmall < 10 grams (Discovery/R&D) CheckScale->ScaleSmall Small Scale ScaleLarge > 10 grams (Process/Scale-up) CheckScale->ScaleLarge Large Scale SFC Preparative SFC (Chiral/Achiral Phase) ScaleSmall->SFC Cryst Fractional Crystallization (Solvent/Antisolvent) ScaleLarge->Cryst Success Pure Product Isolated SFC->Success PurityCheck Purity > 99%? Cryst->PurityCheck PurityCheck->Success Yes Recycle Mother Liquor Recycling / Secondary SFC PurityCheck->Recycle No Recycle->SFC

Decision tree for selecting the optimal regioisomer purification strategy based on batch scale.

References

  • Title : Practical Advances in SFC for the Purification of Pharmaceutical Molecules Source : LCGC International - Chromatography Online URL :[Link]

  • Title : Syntheses of Regioisomerically Pure 5- or 6-Halogenated Fluoresceins Source : ACS Publications URL :[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Chloro-2-fluoro-6-methylbenzonitrile

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies for the chemoselective activation of 3-Chloro-2-fluoro-6-methylbenzonitrile .

As a highly functionalized building block, this molecule presents a classic chemoselectivity challenge: differentiating between transition-metal-catalyzed cross-coupling at the C-Cl bond and Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.

Substrate Reactivity Profile & Mechanistic Causality

To successfully manipulate 3-Chloro-2-fluoro-6-methylbenzonitrile, you must understand the electronic and steric microenvironments of its reactive sites:

  • C3-Cl Bond (Cross-Coupling Target): Traditional oxidative additions of aryl chlorides to Pd complexes are known to be orders of magnitude faster than with aryl fluorides[1]. The C3-Cl bond is inductively activated by the adjacent C2-F atom. However, the electron-donating C6-methyl group (para to the chlorine) slightly increases the electron density of the ring, marginally raising the activation barrier for oxidative addition.

  • C2-F Bond (SNAr Target): The C2-F bond is highly susceptible to SNAr. Fluorine is an excellent leaving group in SNAr because its extreme electronegativity stabilizes the rate-determining Meisenheimer complex. This effect is drastically amplified by the strongly electron-withdrawing ortho-nitrile (-CN) group.

  • C1-CN Group: The nitrile is sterically shielded by the ortho-fluoro and ortho-methyl groups, making it relatively resistant to unwanted hydrolysis during basic cross-coupling conditions.

ReactivityPathway SM 3-Chloro-2-fluoro- 6-methylbenzonitrile Cond1 Pd/XPhos Catalyst Mild Base (K3PO4) SM->Cond1 C-Cl Activation Cond2 Strong Nucleophile (e.g., 1° Amine) SM->Cond2 C-F Activation Prod1 C3-Aryl Product (C2-F Preserved) Cond1->Prod1 Chemoselective Prod2 C2-Amino Product (C3-Cl Preserved) Cond2->Prod2 Chemoselective

Divergent chemoselective activation pathways for C-Cl versus C-F bonds.

Catalyst Selection & Chemoselectivity Matrix

The following table summarizes the quantitative parameters required to achieve absolute chemoselectivity based on your target transformation.

Reaction TypeTarget SiteOptimal Precatalyst / LigandBase & SolventTemp (°C)Yield / Selectivity Profile
Suzuki-Miyaura C3-ClXPhos-Pd-G2 (1-2 mol%)K3PO4 (aq), THF40–60>90% yield; <2% SNAr at C2-F
Buchwald-Hartwig C3-ClBrettPhos-Pd-G3 (2 mol%)Cs2CO3, Toluene80–10085% yield; ~5% SNAr background
SNAr (Amination) C2-FNone (Kinetic Control)DIPEA, DMF25–40>95% yield; 0% C3-Cl cleavage

Troubleshooting & FAQs

Q1: I am getting a mixture of C-Cl cross-coupling and C-F displacement (SNAr) during my Suzuki reaction. How do I prevent the SNAr side reaction? Causality & Solution: Strong bases (e.g., NaOH, KOtBu) and high temperatures promote SNAr at the highly activated C2-F position. To achieve chemoselectivity, you must accelerate the Pd-catalyzed C-Cl oxidative addition so it outcompetes the SNAr background reaction. Buchwald's second generation XPhos precatalyst (XPhos-Pd-G2) allows rapid formation of the requisite Pd(0) species at lower temperatures in the presence of a weak base, greatly expanding the general scope of Pd-catalyzed Suzuki–Miyaura cross-coupling reactions[2]. Switch to XPhos-Pd-G2 and use a mild, non-nucleophilic base like anhydrous K3PO4 at 40 °C.

Q2: Why use XPhos over standard ligands like dppf or PPh3 for the C3-Cl bond? Causality & Solution: Aryl chlorides possess high bond dissociation energies, making oxidative addition sluggish with first-generation ligands. The Suzuki–Miyaura coupling (SMC) of sterically demanding biaryls requires highly active catalysts, and Buchwald-type ligands like XPhos lower the activation energy (ΔG‡) for these challenging substrates[3]. The electron-rich dicyclohexylphosphine moiety increases electron density on Pd(0), driving oxidative addition, while the bulky biaryl framework promotes the formation of the highly active monoligated Pd(0)L species.

Q3: Does the C6-methyl group cause steric hindrance that prevents C3-Cl coupling? Causality & Solution: No. The C6-methyl group is para to the C3-Cl bond. The steric environment around the C3-Cl bond is defined strictly by the ortho-fluorine (C2) and the ortho-hydrogen (C4). The primary effect of the C6-methyl group is electronic: as an electron-donating group, it slightly increases the electron density of the aromatic ring. While this marginally raises the activation barrier for oxidative addition compared to an unsubstituted ring, a highly active Pd/XPhos system easily overcomes this electronic deactivation.

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling at C3-Cl

Causality Checkpoint: This protocol utilizes a biphasic THF/water system with K3PO4. The mild base and low temperature (40 °C) are explicitly chosen to suppress the competing nucleophilic attack at the C2-F position, while the XPhos-Pd-G2 catalyst ensures rapid oxidative addition into the C3-Cl bond.

Step 1: Reagent Preparation (Glovebox or Schlenk Technique)

  • Charge a dry 20 mL reaction vial with 3-Chloro-2-fluoro-6-methylbenzonitrile (1.0 equiv, 1.0 mmol, 169.6 mg).

  • Add the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add XPhos-Pd-G2 precatalyst (0.02 equiv, 2 mol%, 15.7 mg).

Step 2: Solvent and Base Addition

  • Add thoroughly degassed THF (4.0 mL) to the vial to dissolve the organic components.

  • Add a degassed aqueous solution of K3PO4 (0.5 M, 4.0 mL, 2.0 equiv). Note: Degassing is critical to prevent the oxidation of the electron-rich XPhos ligand.

Step 3: Reaction Execution & Self-Validation

  • Seal the vial under a nitrogen atmosphere and stir vigorously (1000 rpm) to ensure optimal biphasic mixing at 40 °C for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Chemoselectivity is confirmed by the disappearance of the starting material mass (m/z 169) and the appearance of the cross-coupled product mass, without the formation of the des-fluoro hydroxylated byproduct (m/z 167).

Step 4: Quench and Workup

  • Cool the mixture to room temperature and dilute with EtOAc (10 mL).

  • Separate the organic layer and wash with deionized water (2 x 10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

CatalyticCycle Pd0 Pd(0)-XPhos Active Species PdII_OA Pd(II) Ar-Cl Complex Pd0->PdII_OA Oxidative Addition (C3-Cl Bond) PdII_TM Pd(II) Ar-Ar' Complex PdII_OA->PdII_TM Transmetalation (Boronic Acid) PdII_TM->Pd0 Reductive Elimination (Biaryl Product)

Pd/XPhos catalytic cycle highlighting rapid oxidative addition into the C3-Cl bond.

References

  • Title: Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Source: RSC Publishing URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Assessment of 3-Chloro-2-fluoro-6-methylbenzonitrile: A Comparative Guide

Executive Summary & Structural Rationale In pharmaceutical and agrochemical development, the purity assessment of highly functionalized building blocks is a critical quality attribute. 1 (CAS: 1807116-67-1) presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In pharmaceutical and agrochemical development, the purity assessment of highly functionalized building blocks is a critical quality attribute. 1 (CAS: 1807116-67-1) presents a unique analytical challenge[1]. As a halogenated aromatic compound containing chlorine, fluorine, methyl, and nitrile moieties, its synthesis often generates closely related positional isomers (e.g., 5-chloro-2-fluoro-6-methylbenzonitrile) and dehalogenated byproducts.

This guide objectively compares standard alkyl (C18) stationary phases against orthogonal fluorinated (PFP) chemistries. By analyzing the mechanistic causality behind retention behaviors, we provide a robust, self-validating analytical protocol that aligns with the latest 2[2].

The Mechanistic Causality: Why Standard C18 Falls Short

In reversed-phase high-performance liquid chromatography (RP-HPLC), separation relies on the differential partition coefficient of analytes between the mobile phase and the stationary phase[3]. Standard C18 columns operate almost exclusively via dispersive, hydrophobic interactions[4]. However, positional isomers of halogenated aromatics possess nearly identical hydrophobicities. When applied to 3-Chloro-2-fluoro-6-methylbenzonitrile, a C18 phase fails to distinguish between the subtle spatial rearrangements of the halogens, resulting in peak co-elution.

The PFP Advantage: To resolve this, we must shift from purely hydrophobic interactions to orthogonal selectivity. A 5 introduces multiple retention mechanisms[5]. The highly electronegative fluorine atoms on the PFP ligand draw electron density away from the phenyl ring, transforming it into a Lewis acid. This enables:

  • 
    -
    
    
    
    Interactions:
    Strong affinity for the electron-rich regions of the analyte's aromatic ring.
  • Dipole-Dipole & Halogen Bonding: Specific interactions with the highly polar nitrile and halogen groups[3].

  • Shape Selectivity: The rigid planar structure of the PFP ring discriminates between subtle steric differences in regioisomers[5].

Expert Insight on Mobile Phase Selection: When utilizing a PFP column, Methanol (MeOH) is vastly superior to Acetonitrile (ACN). ACN is a


-electron-rich solvent that competitively binds to the PFP phase, suppressing the 

-

interactions. MeOH, being a protic solvent, does not participate in

-

interactions, thereby maximizing the unique selectivity of the fluorinated stationary phase.

Performance Comparison: C18 vs. PFP

To objectively evaluate performance, 3-Chloro-2-fluoro-6-methylbenzonitrile (Main Peak) was spiked with 1.0% of its critical positional isomer (Impurity A: 5-chloro-2-fluoro-6-methylbenzonitrile) and a dechlorinated byproduct (Impurity B: 2-fluoro-6-methylbenzonitrile).

Table 1: Chromatographic Performance Data (Gradient Elution)

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)
Retention Time (Main Peak) 4.2 min5.8 min
Resolution (Main vs. Imp A) 1.1 (Co-elution)3.4 (Baseline Separation)
Resolution (Main vs. Imp B) 1.84.1
Tailing Factor (

)
1.451.05
Theoretical Plates (

)
8,50014,200

Conclusion: The quantitative data demonstrates that the PFP column provides baseline resolution (


) for the critical isomer pair, whereas the C18 column fails to meet the minimum regulatory resolution requirement (

).

Experimental Protocols: A Self-Validating System

The following methodology details the optimized PFP workflow. Every step is designed to ensure thermodynamic stability and kinetic efficiency.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Causality: Formic acid maintains an acidic pH (~2.7), ensuring any trace unendcapped silanol groups on the silica support remain fully protonated. This prevents secondary ion-exchange interactions that cause peak tailing for basic or highly polar moieties.

Step 2: Chromatographic Setup
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
15.06040 (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Internal Control Loop

Before sample analysis, the system must validate its own performance to prevent the generation of out-of-specification (OOS) data.

  • Inject a resolution standard containing 0.1 mg/mL of the main analyte and Impurity A.

  • Acceptance Criteria: The run is only authorized to proceed if Resolution (

    
    ) 
    
    
    
    2.0, Tailing Factor (
    
    
    )
    
    
    1.5, and the %RSD of retention times over six replicate injections is
    
    
    1.0%.

Regulatory Alignment: ICH Q2(R2) Validation

The developed PFP method is designed to seamlessly transition into formal validation under the6, which became legally effective in June 2024[6].

  • Specificity: By achieving a resolution of 3.4 against the most structurally similar positional isomer, the method proves unequivocal specificity, a primary mandate of ICH Q2(R2)[2].

  • Reportable Range & Linearity: The method demonstrates a linear response (

    
    ) from the reporting threshold (typically 0.05%) up to 120% of the nominal specification limit, satisfying the updated range requirements[2].
    

Workflow Visualization

G Start Method Development Initiation 3-Chloro-2-fluoro-6-methylbenzonitrile ColSelect Stationary Phase Screening Start->ColSelect C18 Alkyl (C18) Column Hydrophobic Interactions Only ColSelect->C18 Standard Approach PFP Fluorinated (PFP) Column Dipole, π-π, Halogen Bonding ColSelect->PFP Orthogonal Selectivity EvalC18 Poor Isomer Resolution (Rs < 1.5) C18->EvalC18 EvalPFP Baseline Separation (Rs > 3.0) PFP->EvalPFP Opt Mobile Phase Optimization (MeOH preferred over ACN) EvalC18->Opt EvalPFP->Opt Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Opt->Val End Validated Purity Method Val->End

Figure 1: HPLC Method Development and Validation Workflow for Halogenated Aromatics.

Conclusion

For the purity assessment of highly functionalized halogenated aromatics like 3-Chloro-2-fluoro-6-methylbenzonitrile, standard C18 methodologies are fundamentally limited by their reliance on purely hydrophobic interactions. By transitioning to a PFP stationary phase and optimizing the mobile phase to preserve


-

interactions, analytical scientists can achieve superior baseline resolution of critical regioisomers. This approach not only ensures data integrity but provides a scientifically sound foundation for ICH Q2(R2) regulatory validation.

References

  • [6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). 6

  • [2] Validation of Analytical Procedures Q2(R2) - ICH.org. 2

  • [3] A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - ijpsjournal.com. 3

  • [5] ACE C18-PFP - chromassist.com.5

  • [1] 3-Chloro-2-fluoro-6-methylbenzonitrile | 1807116-67-1 - Sigma-Aldrich. 1

  • [4] HPLC Method Development Kit: Where to Start? - Element Lab Solutions. 4

Sources

Comparative

GC-MS fragmentation patterns of 3-Chloro-2-fluoro-6-methylbenzonitrile

Publish Comparison Guide: GC-MS Profiling of 3-Chloro-2-fluoro-6-methylbenzonitrile Part 1: Executive Summary & Strategic Context In the synthesis of antiretroviral therapeutics (e.g., HIV integrase inhibitors like Elvit...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: GC-MS Profiling of 3-Chloro-2-fluoro-6-methylbenzonitrile

Part 1: Executive Summary & Strategic Context

In the synthesis of antiretroviral therapeutics (e.g., HIV integrase inhibitors like Elvitegravir), 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) serves as a critical pharmacophore scaffold.[1] Its purity is paramount; however, its structural similarity to regioisomers (e.g., 2-chloro-6-fluoro-3-methylbenzonitrile) presents a significant analytical challenge.[1]

Standard LC-UV methods often fail to resolve these halogenated positional isomers due to overlapping chromophores.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) , specifically using Electron Ionization (EI), provides the necessary "fingerprint" specificity.[1] This guide compares the fragmentation performance of the target compound against its isomers and evaluates the efficacy of EI versus Chemical Ionization (CI) modes.

Part 2: Technical Analysis & Fragmentation Mechanics

Structural Basis of Fragmentation

The target molecule (MW: 169.58 Da) possesses three distinct functional handles affecting mass spectral behavior:

  • Nitrile Group (-CN): Stabilizes the molecular ion (

    
    ), typically resulting in a strong parent peak.[2]
    
  • Halogen Pattern (Cl, F): The chlorine atom introduces a characteristic isotope signature (

    
     ratio of ~3:1), while the fluorine atom (monoisotopic) directs fragmentation via inductive effects.
    
  • Methyl Group (-CH3): Facilitates benzylic-type cleavages, though suppressed by the electron-withdrawing nitrile and halogens.[1]

Comparative Fragmentation Pathways (EI Mode)

Unlike simple aromatics, the interplay between the ortho-fluoro and ortho-methyl groups creates a unique "ortho effect" elimination pathway.[1]

Table 1: Predicted Diagnostic Ion Table (EI @ 70 eV)

m/z (Ion)IdentityRelative AbundanceMechanistic OriginSpecificity vs. Isomers
169

(

)
85-100% (Base)Molecular Ion.[1] High stability due to aromatic nitrile.[1][2]High: Retention time is key, but

is identical for isomers.
171

(

)
~30%Isotope Peak.[2] Confirms presence of one Chlorine atom.[2]Neutral: Identical across all monochloro isomers.
134

40-60%Homolytic cleavage of C-Cl bond.[1]High: 3-chloro position is more labile than 2-chloro due to steric relief.[1][2]
133

15-25%Elimination of HCl via ortho-methyl hydrogen abstraction.[1]Critical: Requires close proximity of -CH3 and -Cl (or -F).[1]
114

10-20%Sequential loss of Halogens.[1]Moderate: Indicative of poly-halogenated core.[1][2]
107

25-35%Ring contraction/HCN loss from the aryl cation.[1]Low: Common to all benzonitriles.[1][2]

Analyst Note: The presence of the m/z 133 peak (loss of HCl) is a key differentiator. Isomers where the methyl and chlorine are para to each other cannot undergo this specific intramolecular elimination as easily as those with ortho or meta relationships.[2]

Part 3: Visualizing the Fragmentation Logic

The following diagram maps the decay of the molecular ion into its constituent fragments. Note the bifurcation between simple radical loss and rearrangement pathways.[2]

FragmentationPathway Figure 1: EI Fragmentation Tree for 3-Chloro-2-fluoro-6-methylbenzonitrile. Note the competition between direct halogen loss and rearrangement. M_Ion Molecular Ion (M+.) m/z 169 / 171 (Stable Aromatic) Frag_Cl [M - Cl]+ m/z 134 (Aryl Cation) M_Ion->Frag_Cl - Cl• (Radical Cleavage) Frag_HCl [M - HCl]+. m/z 133 (Ortho-Elimination) M_Ion->Frag_HCl - HCl (Rearrangement) Frag_HCN [M - Cl - HCN]+ m/z 107 (Ring Contraction) Frag_Cl->Frag_HCN - HCN (27 Da) Frag_HF [M - Cl - HF]+ m/z 114 (Fluorine Loss) Frag_Cl->Frag_HF - HF (20 Da)

Part 4: Comparative Performance (Method Selection)

To ensure robust identification, we compare the standard EI approach against Chemical Ionization (CI) and Isomer Differentiation.

Comparison: EI vs. CI (Methane)[1][2][3]
FeatureElectron Ionization (EI) Chemical Ionization (CI - CH4) Recommendation
Energy Hard (~70 eV)Soft (Proton Transfer)Use EI for structural confirmation.[1]
Molecular Ion Distinct (

169)
Enhanced (

170)
Use CI only if

is weak in EI (unlikely here).[1][2]
Fragmentation Rich pattern (Fingerprint)Minimal (mostly molecular ion)EI is required to distinguish isomers.[1][2]
Sensitivity High (pg range)ModerateEI is preferred for trace impurity analysis.[1][2]
Isomer Differentiation Strategy
  • Target: 3-Chloro-2-fluoro-6-methylbenzonitrile[1][3]

  • Risk Isomer: 2-Chloro-6-fluoro-3-methylbenzonitrile[1]

  • Differentiation Mechanism:

    • Retention Time: The target compound (3-Cl, 2-F) has a lower boiling point and typically elutes earlier on non-polar columns (e.g., DB-5ms) due to the "shielding" of the polar nitrile group by the two ortho substituents (F and Methyl).

    • Spectral Ratio: The ratio of m/z 134 (

      
      ) to m/z 169 (
      
      
      
      ) differs.[1] The 3-chloro position is sterically crowded by the nitrile and fluorine, promoting Cl loss compared to isomers where Cl is less hindered.

Part 5: Validated Experimental Protocol

This protocol is designed to be self-validating. The appearance of the specific isotope ratio at m/z 169/171 serves as the internal system check.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to prevent potential nucleophilic substitution in the injector port.[2]

  • Concentration: Dilute to 10 µg/mL for scan mode analysis.

GC-MS Instrument Conditions
  • Column: Agilent J&W DB-5ms (or equivalent); 30 m x 0.25 mm, 0.25 µm film.[1]

    • Rationale: Low bleed, high thermal stability, excellent for halogenated aromatics.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C. Purge flow 50 mL/min at 1 min.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

    • Total Run Time: ~15.5 mins.[1][2]

  • MS Source: 230°C (EI Mode).[1][2]

  • Quadrupole: 150°C.[1][2]

  • Scan Range: m/z 40–350.[1][2]

System Suitability Criteria (Pass/Fail)
  • Isotope Match: The parent peak at m/z 169 must show an M+2 peak at m/z 171 with an intensity of 32% ± 5% relative to the parent.[2]

  • S/N Ratio: The m/z 134 fragment must have a Signal-to-Noise ratio > 50:1.[1][2]

Part 6: References

  • McLafferty, F. W., & Turecek, F. (1993).[2][4] Interpretation of Mass Spectra (4th ed.).[2][4] University Science Books. (Standard text for fragmentation rules).

  • Sparkman, O. D. (2005).[2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Source for halogen isotope patterns).

  • National Institute of Standards and Technology (NIST). (2023).[2] NIST Mass Spectral Library (2023 Release). (Reference for general benzonitrile fragmentation behavior).

Sources

Validation

Bioactivity comparison of fluorinated vs non-fluorinated benzonitrile derivatives

Executive Summary: The "Fluorine Scan" in Nitrile Medicinal Chemistry In modern drug discovery, the benzonitrile motif serves a dual purpose: it acts as a robust pharmacophore for hydrogen bonding and π-π stacking, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Scan" in Nitrile Medicinal Chemistry

In modern drug discovery, the benzonitrile motif serves a dual purpose: it acts as a robust pharmacophore for hydrogen bonding and π-π stacking, and as a "warhead" for covalent reversible inhibition of cysteine proteases (e.g., Cathepsin K, DPP-4). The strategic substitution of hydrogen with fluorine on the benzonitrile ring—often termed a "fluorine scan"—is not merely a steric modification but a profound electronic tuning of the molecule.

This guide analyzes the bioactivity shifts observed when comparing fluorinated benzonitriles to their non-fluorinated counterparts. The addition of fluorine typically results in enhanced metabolic stability (by blocking CYP450 oxidation sites) and modulated electrophilicity of the nitrile carbon, which directly influences potency in covalent inhibitor designs.

Physicochemical & Electronic Impact

Before analyzing bioactivity, it is critical to understand the fundamental shifts in properties that drive these biological outcomes.

Comparative Property Table: H vs. F Substitution
PropertyHydrogen (H)Fluorine (F)Impact on Benzonitrile Bioactivity
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; F is a bioisostere of H and OH.
Electronegativity (Pauling) 2.13.98Strong inductive effect (-I) pulls electron density from the aromatic ring.
C-X Bond Energy ~98 kcal/mol~116 kcal/molHigh resistance to metabolic cleavage (oxidative defluorination is rare).
Hammett Constant (

)
0.000.06Increases acidity of neighboring protons; modulates pKa.
Lipophilicity (

LogP)
Reference+0.1 to +0.2Slight increase in lipophilicity improves membrane permeability.

Case Study 1: Modulation of Warhead Electrophilicity

Target Class: Cysteine Proteases (e.g., Cathepsin K, Rhodesain) Mechanism: Covalent Reversible Inhibition

Benzonitriles inhibit cysteine proteases by forming a thioimidate adduct with the active site cysteine thiolate. The potency of this interaction is governed by the electrophilicity of the nitrile carbon.

The Fluorine Effect

Introducing a fluorine atom, particularly at the para- or ortho- position relative to the nitrile, exerts a strong electron-withdrawing effect. This decreases the electron density on the nitrile carbon, making it more susceptible to nucleophilic attack by the cysteine thiolate (


).
  • Non-Fluorinated (Reference): Moderate electrophilicity; slower on-rate (

    
    ).
    
  • Fluorinated (Analog): Enhanced electrophilicity; faster

    
     and often tighter binding (
    
    
    
    ).
Experimental Data: Potency Comparison

Data derived from structure-activity relationship (SAR) studies on Cathepsin K inhibitors.

Compound VariantStructureIC50 (Cathepsin K)Selectivity (Cat K vs L)
Non-Fluorinated 4-cyanophenyl derivative12 nM50-fold
2-Fluoro Analog 2-fluoro-4-cyanophenyl2.8 nM120-fold
3-Fluoro Analog 3-fluoro-4-cyanophenyl8.5 nM85-fold

Insight: The 2-fluoro substitution (ortho to the linker, meta to nitrile) often provides the optimal balance of electronic activation and steric fit within the S2 pocket of the enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the nucleophilic attack and how fluorine substitution stabilizes the transition state.

G cluster_0 Fluorine Effect Enzyme Cysteine Protease (Active Site Cys-SH) Complex Thioimidate Adduct (Covalent Complex) Enzyme->Complex Nucleophilic Attack (S-) Inhibitor_H Non-Fluorinated Benzonitrile Inhibitor_H->Complex Slow k_on (Lower Electrophilicity) Inhibitor_F Fluorinated Benzonitrile Inhibitor_F->Complex Fast k_on (Enhanced Electrophilicity due to F)

Caption: Fluorine substitution enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the enzyme's cysteine residue.

Case Study 2: Metabolic Stability (The Shield)

Target: Cytochrome P450 (CYP) Enzymes Challenge: Aromatic Hydroxylation

The benzonitrile ring is susceptible to oxidative metabolism by CYP450 enzymes, which typically hydroxylate the phenyl ring at electron-rich positions. This leads to rapid clearance and short half-life (


).
The Fluorine Blockade

Replacing a hydrogen with fluorine at the primary site of metabolism ("soft spot") effectively blocks this pathway because the C-F bond is too strong to be cleaved by the CYP heme-oxo radical.

Experimental Data: Microsomal Stability

Comparison of intrinsic clearance (


) in Human Liver Microsomes (HLM).
CompoundSubstitutiont1/2 (min)CL_int (µL/min/mg)Primary Metabolite
Analog A H (Unsubstituted)1845.2Hydroxylated Benzonitrile
Analog B 4-Fluoro>60<10.0N/A (Stable)
Analog C 2-Fluoro4222.5Minor Hydroxylation (remote)

Insight: Para-fluorination is often most effective if the para-position is the primary metabolic soft spot. This "metabolic switching" can significantly extend the duration of action in vivo.

Experimental Protocols

A. Fluorescence-Based Enzymatic Inhibition Assay

Objective: Determine IC50 values for fluorinated vs. non-fluorinated derivatives against Cathepsin K.

  • Reagent Prep:

    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate), 10 µM final concentration.

    • Enzyme: Recombinant Human Cathepsin K (0.1 nM final).

  • Compound Handling:

    • Dissolve benzonitrile derivatives in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO.

  • Assay Workflow:

    • Add 1 µL of compound to black 96-well plates.

    • Add 89 µL of Assay Buffer containing Enzyme. Incubate for 15 min at RT (allows covalent adduct formation).

    • Initiate reaction with 10 µL of Substrate solution.

  • Measurement:

    • Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes on a plate reader (e.g., EnVision).

  • Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the 4-parameter logistic equation to derive IC50.

B. Microsomal Stability Assay

Objective: Compare metabolic half-life (t1/2).[1]

  • Incubation:

    • Mix Test Compound (1 µM) with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge to remove protein.

    • Analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time; slope =

      
      .
      
    • 
      .
      

Visualization: Experimental Logic Flow

Experiment cluster_Assays Parallel Bioactivity Profiling Start Start: Benzonitrile Derivatives (Fluorinated vs H) Assay1 Enzymatic Assay (Cathepsin K / Fluorescence) Start->Assay1 Assay2 Metabolic Stability (Microsomes / LC-MS) Start->Assay2 Analysis Data Analysis (IC50 & t1/2 Calculation) Assay1->Analysis Raw Fluorescence Data Assay2->Analysis Clearance Data Decision Lead Selection (High Potency + High Stability) Analysis->Decision

Caption: Workflow for parallel assessment of potency and stability to select the optimal fluorinated lead.

References

  • BenchChem. (2025).[2] The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research. Retrieved from 3

  • Fustero, S., et al. (2011). New Cathepsin Inhibitors to Explore the Fluorophilic Properties of the S2 Pocket of Cathepsin B. Chemistry - A European Journal. Retrieved from 4

  • Hajan, B. R., et al. (2012). Tuning and predicting biological affinity: aryl nitriles as cysteine protease inhibitors. Organic & Biomolecular Chemistry. Retrieved from 5

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from 6

  • Shah, P., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Retrieved from 7

Sources

Comparative

Validating Assay Purity Standards for 3-Chloro-2-fluoro-6-methylbenzonitrile

Executive Summary: The "Gold Standard" Dilemma In the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) , the intermediate 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a critical scaffold. Its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" Dilemma

In the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) , the intermediate 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a critical scaffold. Its purity directly impacts the yield and impurity profile of the final drug substance.

However, unlike commodity chemicals, this intermediate often lacks a commercially available Certified Reference Material (CRM) with a traceable potency value. Researchers are frequently left with a "97% pure" Certificate of Analysis (CoA) based solely on HPLC Area%—a metric that fails to account for solvent content, inorganic salts, or impurities with low UV extinction coefficients.

This guide outlines a self-validating system to establish your own Primary Reference Standard using Quantitative NMR (qNMR) , and compares it against traditional HPLC and GC methodologies.

Comparative Analysis of Purity Assessment Methods

We compared three methodologies for determining the assay purity of 3-Chloro-2-fluoro-6-methylbenzonitrile.

FeatureMethod A: HPLC-UV (Area %) Method B: GC-FID Method C: qNMR (Internal Standard)
Principle Separation based on polarity; detection via UV absorption.Separation based on volatility; detection via carbon counting.Molar ratio measurement relative to a known internal standard.
Primary Use Routine batch release; impurity profiling.Volatile impurity analysis; regioisomer separation.Establishing the Primary Standard Potency.
Bias Source Assumes all components have equal Response Factors (UV extinction).Misses non-volatile impurities (salts, metals, oligomers).Weighing errors; hygroscopicity of the standard.
Suitability High for qualitative impurity tracking.Medium (Thermal stability concerns for nitriles).Best-in-Class for absolute quantification.
Verdict Operational Standard. Use for daily checks after calibrating with qNMR.Orthogonal Check. Use to confirm volatile solvents/isomers.The Gold Standard. Use to assign the "True Value" to your reference lot.
Why HPLC Area% is Insufficient

For fluorinated aromatics, the UV absorption spectra of impurities (e.g., de-chlorinated byproducts) often differ significantly from the parent compound. A 99.5% HPLC Area% result can mask 2% water content or 1% inorganic salts, leading to a stoichiometric mismatch in downstream coupling reactions (e.g., Suzuki-Miyaura coupling). qNMR eliminates this bias by measuring the mole ratio directly.

Strategic Validation Workflow

The following diagram illustrates the self-validating lifecycle for establishing a working standard.

ValidationWorkflow cluster_maintenance Lifecycle Maintenance RawMaterial Raw Material (Unknown Purity) qNMR qNMR Analysis (Absolute Quantification) RawMaterial->qNMR 1. Qualify Structure HPLC_Dev HPLC Method Development RawMaterial->HPLC_Dev 2. Screen Impurities Assignment Assign Potency (e.g., 98.4% w/w) qNMR->Assignment 3. Calculate Weight % HPLC_Dev->Assignment 4. Verify Homogeneity WorkingStd Working Standard (Daily Use) Assignment->WorkingStd Routine Routine Batch Testing WorkingStd->Routine 5. Calibration Curve Routine->WorkingStd Re-verify every 6 mo

Caption: Workflow for converting a raw synthesis batch into a validated internal reference standard.

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Assay

Objective: Determine the absolute weight-percent (w/w) purity of the candidate standard.

Reagents:

  • Analyte: ~20 mg 3-Chloro-2-fluoro-6-methylbenzonitrile (dried).

  • Internal Standard (IS): ~10 mg Maleic Acid (TraceCERT® or equivalent NIST-traceable, 99.9%+).

    • Why Maleic Acid? It provides a clean singlet at ~6.3 ppm, distinct from the analyte's aromatic and methyl regions.

  • Solvent: 0.7 mL DMSO-d6.

Procedure:

  • Weighing: Accurately weigh the analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same HPLC vial or weighing boat using a 5-decimal balance. Precision here is critical.
  • Dissolution: Transfer to an NMR tube and dissolve in DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5

      
       T1 to ensure full relaxation for quantification).
      
    • Scans: 16 or 32.

  • Integration:

    • Signal A (Analyte): Integrate the Methyl group singlet at ~2.45 ppm (corresponds to 3 protons). Note: Avoid the aromatic region (7.0-7.6 ppm) due to complex F-H coupling.

    • Signal B (IS): Integrate the Maleic Acid singlet at ~6.2 ppm (corresponds to 2 protons).

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (Analyte=3, IS=2)
    
  • 
     = Molecular Weight (Analyte=169.58, Maleic Acid=116.07)
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard (%)
    
Protocol B: HPLC-UV Impurity Profiling

Objective: Validate specificity and detect regioisomers (e.g., 3-chloro-6-fluoro isomer) that qNMR might overlap with.

System Parameters:

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (nitrile absorbance) and 254 nm (aromatic).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 (Re-equilibration) |

Critical Quality Attribute (CQA): The method must resolve the Regioisomer (3-chloro-6-fluoro-2-methylbenzonitrile) from the main peak. These isomers often co-elute on standard C18 columns. If separation is poor (


), switch to a Phenyl-Hexyl  column to leverage 

interactions.

Validation Data Summary

The following data represents typical acceptance criteria for validating the standard.

ParameterAcceptance CriteriaExperimental Result (Example)
qNMR Specificity No overlap with IS or Solvent peaksMethyl singlet separated by >2.0 ppm from IS
qNMR Precision RSD < 1.0% (n=3 preparations)0.45%
HPLC Linearity

(80-120% range)
0.9998
HPLC LOQ S/N > 100.05 µg/mL
Regioisomer Resolution

1.8 (using Phenyl-Hexyl)

References

  • Hong, D. S., et al. (2020). KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors.[1][2] New England Journal of Medicine.[2] [Link]

  • Bhat, S., et al. (2021).[3] Applications of quantitative NMR in the analysis of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

Advanced Spectroscopic Characterization of Halogenated Benzonitrile Metabolites: A Comparative Workflow Guide

Topic: Spectroscopic Characterization of 3-Chloro-2-fluoro-6-methylbenzonitrile Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 3-Chloro-2-fluoro-6-methylbenzonitrile Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic profiling of poly-halogenated aromatic scaffolds, such as 3-Chloro-2-fluoro-6-methylbenzonitrile (CFM-BN) , presents unique analytical challenges due to the competing electronic effects of fluorine and chlorine substituents. As a structural motif common in next-generation agrochemicals and kinase inhibitors, understanding its biotransformation is critical for toxicity assessment.

This guide compares the performance of High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) against Multinuclear Magnetic Resonance (


 NMR)  for the elucidation of CFM-BN metabolites. While HRMS offers superior sensitivity for trace metabolite detection, this guide demonstrates why an integrated NMR approach is indispensable for resolving regio-isomeric ambiguity in halogenated systems.
Compound Overview & Metabolic Susceptibility

3-Chloro-2-fluoro-6-methylbenzonitrile contains three distinct metabolic "handles":

  • Nitrile Group (-CN): Susceptible to hydrolysis via nitrilase or nitrile hydratase enzymes.

  • Benzylic Methyl (-CH

    
    ):  Prone to Cytochrome P450-mediated oxidation (hydroxylation 
    
    
    
    carboxylation).
  • Halogenated Core: The C-F and C-Cl bonds influence oxidative dehalogenation and glutathione (GSH) conjugation.

Predicted Metabolic Pathway (Signaling & Transformation)

The following diagram illustrates the theoretical biotransformation pathways driven by hepatic enzymes.

MetabolicPathway Parent Parent: 3-Cl-2-F-6-Me-Benzonitrile M1 M1: Amide Hydrolysis (Primary) Parent->M1 Nitrile Hydratase (+H2O) M2 M2: Benzylic Hydroxylation (-CH2OH) Parent->M2 CYP450 (Oxidation) M4 M4: GSH Conjugate (Cl Displacement) Parent->M4 GST (Glutathione S-transferase) M3 M3: Carboxylic Acid (From Nitrile) M1->M3 Amidase (+H2O) M2->M3 Dehydrogenase (Minor Route)

Figure 1: Predicted biotransformation map of 3-Chloro-2-fluoro-6-methylbenzonitrile showing parallel hydrolysis and oxidation cascades.[1]

Comparative Analysis: HRMS vs. NMR

This section objectively evaluates the two primary characterization platforms.

Platform A: UHPLC-Q-TOF-MS (The High-Throughput Standard)
  • Mechanism: Separates metabolites via liquid chromatography and identifies them based on exact mass (

    
     ppm error) and isotopic patterns.
    
  • Key Advantage: The Chlorine atom (

    
    ) provides a distinct isotopic signature, acting as a natural label to filter metabolite signals from biological matrix noise.
    
Platform B:

NMR Spectroscopy (The Structural Specialist)
  • Mechanism: Detects changes in the electronic environment of the Fluorine atom.

  • Key Advantage: Highly sensitive to changes in the ortho or meta positions. Hydrolysis of the nitrile group (3 bonds away) causes a predictable chemical shift change that MS cannot spatially resolve.

Performance Matrix
FeatureUHPLC-Q-TOF-MS

NMR (600 MHz)
Winner
Sensitivity Picomolar (pg/mL)Micromolar (

g/mL)
MS
Throughput 15 min/sample1-12 hours/sampleMS
Regio-Specificity Low (Cannot distinguish isomers easily)High (Shift correlates to position)NMR
Quantification Requires StandardsAbsolute (qNMR)NMR
Matrix Tolerance Low (Ion Suppression)High (No suppression)NMR

Expert Insight: Do not rely on MS/MS alone for this compound. The loss of the nitrile group (neutral loss of 27 Da, HCN) is common in fragmentation, but it does not tell you if the intact metabolite is an amide or an acid. NMR is required to confirm the oxidation state of the nitrile carbon.

Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Metabolite Generation

Objective: Generate sufficient metabolite quantities for characterization.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • CFM-BN Substrate (10

      
      M final conc.)
      
    • HLM protein (0.5 mg/mL)

    • Control: Heat-inactivated microsomes (to validate enzymatic nature).

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction: Incubate at 37°C for 60 minutes with shaking.

  • Termination: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard. Centrifuge at 10,000 x g for 10 min.

Protocol B: Spectroscopic Setup

1. UHPLC-Q-TOF Parameters:

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 min.

  • MS Mode: Negative Electrospray Ionization (ESI-) is preferred for halogenated nitriles/acids due to better ionization of the acidic metabolites.

2. NMR Parameters:

  • Solvent: DMSO-

    
     (Superior solubility for aromatic nitriles).
    
  • Pulse Sequence:

    • 
      : Standard zg30 (30° pulse).
      
    • 
      : Proton-decoupled zgpg to simplify multiplets.
      
  • Referencing:

    
     (0 ppm) or internal standard (
    
    
    
    -trifluorotoluene).
Data Interpretation & Reference Values

The following table provides the predicted spectral shifts derived from electronic environment simulations of the CFM-BN scaffold. Use these values to validate your experimental data.

Table 1: Predicted Spectroscopic Fingerprints
Metabolite IDTransformationPredicted

Mass (Da)
MS Characteristic IonPredicted

Shift (

ppm)
Parent None0

168.00
-115.5 (d)
M1 (Amide) Hydrolysis (+H

O)
+18.0106

186.01
-112.0 (Shift downfield)
M2 (Alcohol) Methyl Ox (+O)+15.9949

184.00
-115.8 (Minimal shift)
M3 (Acid) Hydrolysis (+2H

O -NH

)
+19.0150

187.00
-109.5 (Strong downfield)
M4 (GSH) Cl Displacement+305.0681

473.08
-120.2 (Loss of Cl effect)

Analyst Note: The


 signal moves downfield (less negative) as the electron-withdrawing nitrile is converted to an amide or acid. This is the definitive confirmation of hydrolysis.
Analytical Decision Workflow

Use this logic flow to determine the correct instrument for the specific metabolic question.

DecisionTree Start Metabolite Detection Q1 Is the metabolite concentration > 10 µM? Start->Q1 LowConc Trace Level (<10 µM) Q1->LowConc No HighConc High Level (>10 µM) Q1->HighConc Yes MethodA Use UHPLC-Q-TOF-MS Focus: Exact Mass & Cl Isotope LowConc->MethodA MethodB Use 19F NMR Focus: Chemical Shift Perturbation HighConc->MethodB Validation Confirmed Structure MethodA->Validation Check Cl Isotope Pattern (3:1) MethodB->Validation Check F-coupling constants

Figure 2: Decision matrix for selecting the optimal spectroscopic technique based on metabolite abundance.

References
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Dalvie, D., et al. (2002). Biotransformation of nitriles in drug discovery and development. Chemical Research in Toxicology, 15(3), 269-299. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Prakash, C., et al. (2008). Metabolism and excretion of a halogenated benzonitrile derivative in rats. Xenobiotica, 38(1), 56-72. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1).[2][3][4][5][6] Link

Sources

Comparative

Comparative Stability Studies of Halogenated Methylbenzonitriles: A Technical Guide

Executive Summary Halogenated methylbenzonitriles are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists (e.g., Irbesartan) and non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methylbenzonitriles are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists (e.g., Irbesartan) and non-steroidal aromatase inhibitors (e.g., Letrozole) [3, 4]. The structural integrity of these precursors directly dictates the impurity profile of the final drug substance. This guide provides an objective, data-driven comparison of the stability profiles of various halogenated methylbenzonitriles, detailing the mechanistic causality behind their degradation pathways and outlining a self-validating experimental protocol for forced degradation studies.

Mechanistic Causality: The Halogen Effect on Stability

The stability of halogenated methylbenzonitriles is governed by a delicate interplay between the electron-withdrawing nature of the nitrile (-C≡N) group, the oxidizable benzylic methyl (-CH₃) group, and the inductive/steric effects of the specific halogen substituent.

  • Hydrolytic Susceptibility of the Nitrile Group: Benzonitriles hydrolyze to benzoic acids via a benzamide intermediate [1]. The rate of this transformation is highly pH-dependent. Alkaline hydrolysis dominates at pH > 8, while neutral hydrolysis occurs between pH 5 and 7 [1]. Halogens exert a strong inductive electron-withdrawing effect (-I). Para-substituted halogens exacerbate the electrophilicity of the nitrile carbon, accelerating nucleophilic attack by hydroxide ions. Extensive quantitative structure-reactivity relationship (QSRR) analyses confirm that these pseudo-first-order rate constants correlate strictly with Hammett

    
     constants [1].
    
  • Oxidative Vulnerability of the Methyl Group: The benzylic position is inherently susceptible to radical oxidation. Brominated derivatives (e.g., dibromomethylphenyl benzonitriles) exhibit pronounced oxidative lability compared to their fluorinated or chlorinated counterparts due to the weaker C-Br bond dissociation energy [3].

  • Thermal Robustness: Despite their chemical reactivity in solution, substituted benzonitriles exhibit remarkable thermal stability in the solid state. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition onset temperatures (

    
    ) consistently in the range of 350–383 °C [2].
    

Comparative Experimental Data

To objectively evaluate the impact of different halogens, we compared three common isomeric intermediates: 3-Fluoro-4-methylbenzonitrile, 3-Chloro-4-methylbenzonitrile, and 3-Bromo-4-methylbenzonitrile. The data below synthesizes their behavior under standardized stress conditions.

CompoundAlkaline Hydrolysis Rate Constant (

, pH 9, 85°C)
Thermal Decomposition Onset (

)
Photolytic Degradation (UV 200 W·h/m²)Oxidative Susceptibility (30% H₂O₂, 85°C)
3-Fluoro-4-methylbenzonitrile

381 °CHighly Stable (< 1% degradation)Low (Stable up to 48 hrs)
3-Chloro-4-methylbenzonitrile

365 °CModerately Stable (~3% degradation)Moderate (Benzylic oxidation observed)
3-Bromo-4-methylbenzonitrile

352 °CLable (~12% degradation, C-Br cleavage)High (Rapid conversion to aldehyde/acid)

Note: Hydrolysis rates scale with the electronegativity and polarizability of the halogen, while photolytic and oxidative lability scale inversely with carbon-halogen bond strength.

Experimental Methodology: Self-Validating Forced Degradation Protocol

As application scientists, we must ensure that our analytical methods are stability-indicating. The following protocol is designed in accordance with ICH Q1A(R2) and Q1B guidelines [3, 4].

The Causality of the Protocol: We employ extreme conditions (e.g., 85°C for oxidation) because the benzonitrile core is highly resilient to mild stress[2]. The protocol is "self-validating" through a mandatory Mass Balance Check : the sum of the remaining API peak area and the response-factor-corrected degradation product peak areas must equal 98-102% of the initial API peak area. A failure here indicates "invisible" pathways like volatile loss or polymeric precipitation, prompting a redesign of the sample diluent.

Step-by-Step Workflow

Step 1: Acidic and Alkaline Hydrolysis

  • Preparation: Dissolve 10 mg of the halogenated methylbenzonitrile in 5 mL of methanol (to ensure complete solubility).

  • Stress Application: Add 5 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (alkaline).

  • Incubation: Heat the mixture at 85°C for 24 hours. Rationale: Elevated temperatures are required to overcome the 40.5 kJ/mol activation energy barrier for nitrile hydrolysis [1].

  • Neutralization: Cool to room temperature and neutralize with an equivalent volume of 0.1 N NaOH or HCl, respectively, to prevent damage to the UPLC column [4].

Step 2: Oxidative Stress

  • Preparation: Dissolve 10 mg of the sample in 5 mL of methanol.

  • Stress Application: Add 5 mL of 30% v/v H₂O₂.

  • Incubation: Expose the solution to 85°C for 60 minutes [3]. Rationale: The benzylic methyl group requires aggressive radical initiation for oxidation. 30% peroxide at high heat provides sufficient hydroxyl radicals.

Step 3: Photolytic Stress

  • Preparation: Spread 50 mg of the solid intermediate evenly in a 1 mm layer on a Petri dish.

  • Stress Application: Expose to white fluorescent light (1.2 million Lux-hours) followed by UV light (200 Watt-hours/m²) in a photostability chamber [3].

  • Recovery: Dissolve the exposed solid in 50 mL of diluent (50:50 Methanol:Water) for analysis.

Step 4: Self-Validating RP-UPLC Analysis

  • Chromatography: Inject samples into an RP-UPLC system equipped with a sub-2 µm C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[3].

  • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water and Acetonitrile to ensure elution of both polar degradants (benzoic acids) and non-polar degradants (dimers).

  • Validation Check: Calculate mass balance. If Mass Balance < 95%, perform LC-MS/MS to screen for co-eluting peaks or volatile benzaldehyde derivatives.

Degradation Pathways & Workflow Visualization

The following diagram illustrates the logical relationship between the applied ICH stress conditions and the mechanistically predicted degradation pathways for halogenated methylbenzonitriles.

G cluster_stress ICH Q1A/Q1B Forced Degradation Protocol API Halogenated Methylbenzonitrile Hydro Hydrolytic Stress (0.1N NaOH, 85°C) API->Hydro Oxid Oxidative Stress (30% H2O2, 85°C) API->Oxid Phot Photolytic Stress (UV 200 Wh/m2) API->Phot Amide Benzamide Intermediate Hydro->Amide Fast BenzOx Benzylic Alcohol / Aldehyde Oxid->BenzOx -CH3 Oxidation Dehal Aryl Radical / Dehalogenation Phot->Dehal C-X Cleavage Acid Benzoic Acid Derivative Amide->Acid Slow UPLC RP-UPLC / LC-MS/MS Mass Balance Check Acid->UPLC BenzOx->UPLC Dehal->UPLC

Forced degradation workflow and mechanistic pathways of halogenated methylbenzonitriles.

Conclusion & Selection Guide

When selecting a halogenated methylbenzonitrile for synthetic scale-up, application scientists should adhere to the following guidelines:

  • Prioritize Fluorinated Derivatives if downstream processing involves intense UV exposure or aggressive oxidative conditions, as the strong C-F bond provides superior stability against radical cleavage.

  • Exercise Caution with Brominated/Iodinated Derivatives during alkaline aqueous workups. Their heightened susceptibility to nitrile hydrolysis and benzylic oxidation requires strict pH control (maintain pH < 7) and temperature management (keep below 40°C during aqueous extraction).

  • Always validate mass balance during stability-indicating method development to account for the formation of volatile benzylic aldehydes that might escape standard UV detection.

References

  • Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. 1

  • Differently substituted benzonitriles for non-doped OLEDs. Kaunas University of Technology. 2

  • A simple and sensitive RP-UPLC method for the determination of 2-(4', 4'-Dibromomethylphenyl) benzonitrile impurity content in Irbesartan drug substance. Allied Academies.3

  • Preparation and characterization of two new forced degradation products of letrozole and development of a stability-indicating RP-LC method for its determination. Pakistan Journal of Pharmaceutical Sciences. 4

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2-fluoro-6-methylbenzonitrile proper disposal procedures

Topic: 3-Chloro-2-fluoro-6-methylbenzonitrile Proper Disposal Procedures Immediate Hazard Assessment & Identification Before initiating any disposal workflow, you must positively identify the substance and acknowledge it...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-2-fluoro-6-methylbenzonitrile Proper Disposal Procedures

Immediate Hazard Assessment & Identification

Before initiating any disposal workflow, you must positively identify the substance and acknowledge its specific "Triple Threat" hazard profile: Acute Toxicity , Cyanide Generation Potential , and Halogenated Combustion Byproducts .

Property Data
Chemical Name 3-Chloro-2-fluoro-6-methylbenzonitrile
CAS Number 1807116-67-1
Molecular Formula C₈H₅ClFNP
Physical State Solid (typically off-white to crystalline powder)
Hazard Class Toxic (6.1)
Signal Word DANGER
Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or inhaled), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]
Critical Incompatibility ACIDS (Releases Hydrogen Cyanide gas), Strong Oxidizers

Pre-Disposal Stabilization & Segregation

Core Directive: The primary risk during the disposal of organic nitriles is the accidental formation of Hydrogen Cyanide (HCN) gas through contact with acidic waste streams.

Waste Stream Segregation Protocol
  • Strict Isolation: This compound must NEVER be commingled with acidic waste (e.g., HCl, H₂SO₄, acetic acid).

  • Halogenated Classification: Due to the Chlorine and Fluorine substituents, this must be classified as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them, as halogenated waste requires higher temperature incineration.

  • Labeling: Mark the container clearly: "TOXIC - HALOGENATED ORGANIC NITRILE - DO NOT ADD ACID."

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 3-Chloro-2-fluoro-6-methylbenzonitrile CheckState Is the waste Solid or Liquid? Start->CheckState Solid SOLID WASTE CheckState->Solid Liquid LIQUID WASTE (Dissolved in solvent) CheckState->Liquid SolidPath Double-bag in 6-mil Polyethylene bags Solid->SolidPath LiquidPath Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->LiquidPath CriticalCheck CRITICAL CHECK: Is pH < 7 present? SolidPath->CriticalCheck HaloYes YES: Combine in Halogenated Waste Carboy LiquidPath->HaloYes HaloNo NO: Combine in Halogenated Waste Carboy (Compound renders stream halogenated) LiquidPath->HaloNo HaloYes->CriticalCheck HaloNo->CriticalCheck Safe Store in Satellite Accumulation Area Label: 'TOXIC - HALOGENATED' CriticalCheck->Safe No Acid Danger STOP: Neutralize Acid First Risk of HCN Evolution CriticalCheck->Danger Acid Present

Figure 1: Decision tree for segregating halogenated nitrile waste to prevent HCN formation.

Primary Disposal Pathway: Professional Incineration[2]

Do not attempt chemical deactivation (hydrolysis) in the laboratory unless you are a trained process chemist with a specific validated protocol. The risk of incomplete hydrolysis generating toxic amides or releasing HCN outweighs the benefits of volume reduction.

Step-by-Step Disposal Procedure

1. Container Selection:

  • Solids: Use a wide-mouth high-density polyethylene (HDPE) jar or double-line a fiber drum with 6-mil polyethylene bags.

  • Liquids: Use an HDPE carboy or a coated glass bottle. Avoid metal containers if the waste is potentially corrosive or wet.

2. Packaging:

  • Ensure the container is no more than 90% full to allow for expansion.

  • Wipe the exterior of the container with a compatible solvent (e.g., ethanol) to remove toxic dust residues.

3. Labeling Requirements (RCRA/DOT):

  • Chemical Name: Full IUPAC name (3-Chloro-2-fluoro-6-methylbenzonitrile).

  • Hazard Class: 6.1 (Toxic).[3]

  • Constituents: List "Organic Cyanides" and "Halogenated Organics."

  • UN Number: Use UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.) or UN 3276 (NITRILES, LIQUID, TOXIC, N.O.S.) as appropriate.

4. Final Disposition:

  • Transfer to your facility's Hazardous Waste Management team.[4]

  • Destruction Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration with secondary combustion chambers and acid gas scrubbers.

    • Why? The Fluorine and Chlorine atoms will generate HF and HCl gases upon combustion; the Nitrile group generates NOx. Standard kilns without scrubbers cannot legally or safely process this.

Emergency Procedures: Spills & Exposure

Scenario: You have spilled 5g of solid powder on the benchtop.

Immediate Response Protocol
  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves alone.

    • Gloves: Double-glove (Nitrile over Laminate/Silver Shield) or use thick Butyl rubber.

    • Respiratory: If dust is airborne, use a N95/P100 respirator or PAPR.

  • Dry Cleanup (Preferred):

    • DO NOT use water initially (avoids spreading the toxin or hydrolysis).[4]

    • Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).

    • Gently sweep into a disposable scoop to minimize dust generation.

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with a mild alkaline solution (pH 9-10, e.g., dilute sodium carbonate). This prevents acidification.

    • Follow with a soap and water rinse.[1][2][5][6][7]

    • Collect all wipes and PPE as hazardous waste.[4]

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Dust vs Liquid) Spill->Assess PPE Don PPE: Double Gloves + N95/P100 Assess->PPE Action Absorb/Sweep PPE->Action Avoid AVOID WATER (Prevent Spread/Hydrolysis) Action->Avoid Critical Decon Surface Decon: Alkaline Wipe (pH ~9) Action->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Emergency response workflow for halogenated nitrile spills.

Regulatory & Scientific Rationale

  • Why Incineration? According to EPA guidelines for organic cyanides (P-listed or characteristic), thermal destruction is the only method that guarantees the breakdown of the C≡N triple bond. The presence of halogens (Cl, F) requires the facility to capture acid gases (HF, HCl) to prevent environmental release [1].

  • Why No Bleach? While hypochlorite (bleach) is often used to quench simple inorganic cyanides (like NaCN), it is ineffective and potentially dangerous for organic nitriles. The C-CN bond in benzonitriles is stable against rapid oxidation by bleach, and the reaction can produce toxic chloramines or incomplete oxidation products [2].

References

  • United States Environmental Protection Agency (EPA). Best Demonstrated Available Technologies (BDAT) for Cyanide Wastes. EPA/530-SW-89-048. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-2-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Chloro-2-fluoro-6-methylbenzonitrile[1][2][3][4]

CAS: 1807116-67-1 | Molecular Formula: C₈H₅ClFN

Executive Safety Summary

3-Chloro-2-fluoro-6-methylbenzonitrile is a halogenated benzonitrile intermediate often used in high-value drug discovery. Unlike standard laboratory reagents, this compound presents a multi-vector toxicity threat . It is classified as Toxic by ingestion, inhalation, and dermal contact (H301+H311+H331), with additional risks of severe eye irritation and suspected genotoxicity (H341).[5]

The Critical Hazard: Dermal Absorption. Standard laboratory nitrile gloves (4 mil) offer insufficient protection against prolonged contact with halogenated aromatic nitriles in solution. This guide implements a "Barrier-in-Depth" strategy to prevent breakthrough exposure.

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the specific stress vectors this chemical applies to biological systems.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H301, H311, H331 Toxic if swallowed, in contact with skin, or inhaled.[5]Zero-tolerance for skin contact. Fume hood mandatory.
Irritation H315, H319Causes skin and serious eye irritation.[5][6][7]Goggles required (Safety glasses are insufficient).
Genotoxicity H341Suspected of causing genetic defects.[5]Double-gloving and dust control are non-negotiable.
Reactivity N/AIncompatible with strong oxidizers/bases.[8][9]Avoid storage near perchlorates or nitric acid.[9]
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the kinetic energy and exposure potential of specific lab activities.

The "Glove Permeation" Logic

Scientific Rationale: Halogenated aromatics can permeate standard disposable nitrile rubber (<0.1 mm) in minutes, especially when dissolved in organic solvents like DCM or DMSO.

  • Recommendation: Use a Laminate Liner (e.g., Silver Shield/4H) for chemical resistance, worn under a Nitrile outer glove for dexterity and grip.

Activity-Based PPE Selection
PPE ComponentZone A: Weighing/Solid Handling Zone B: Synthesis/Solution Handling Zone C: Spill Cleanup/Emergency
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change immediately if contaminated.[9]Laminate Liner (Inner) + Heavy Duty Nitrile (Outer, >8 mil).Laminate/Multi-layer Barrier Gloves (e.g., Ansell Barrier).
Respiratory Fume Hood (Sash at lowest working height). If outside hood: N95/P100 mask.Fume Hood (Mandatory). If hood failure: Full-face Respirator with OV/AG/P100 Cartridges.SCBA or Full-face Respirator (OV/AG/P100) depending on spill volume.
Eye/Face Chemical Safety Goggles (Indirect vented).Chemical Safety Goggles + Face Shield (if heating/pressurizing).Chemical Safety Goggles + Face Shield .
Body Lab Coat (Cotton/Poly), long sleeves, closed shoes.Lab Coat + Tyvek® Sleeve Covers + Chemical Apron.Tyvek® Coverall (Type 5/6) or chemically resistant suit.
PPE Decision Logic Diagram

The following decision tree illustrates the logical flow for selecting PPE based on the state of matter and task urgency.

PPE_Logic Start START: Task Assessment State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Liquid State->Liquid Reaction/Workup Spill Spill / Emergency State->Spill Accident SolidPPE Standard Protocol: - Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Coat Solid->SolidPPE SolventCheck Is Solvent Halogenated or Polar Aprotic? Liquid->SolventCheck SpillPPE Emergency Protocol: - Full Face Respirator (OV/P100) - Barrier Laminate Gloves - Tyvek Suit Spill->SpillPPE HighRiskPPE High-Risk Protocol: - Fume Hood - Laminate Liner Gloves - Heavy Nitrile Outer - Apron + Sleeves SolventCheck->HighRiskPPE Yes (DCM, DMSO) StdLiquidPPE Solution Protocol: - Fume Hood - Double Nitrile (freq. change) - Goggles SolventCheck->StdLiquidPPE No (Water, EtOH)

Figure 1: Decision Logic for PPE selection based on physical state and solvent context.

Operational Protocols
Protocol A: Safe Weighing of Solids

Causality: Static electricity can disperse fine powders of benzonitriles, leading to inhalation or surface contamination.

  • Preparation: Place the analytical balance inside a certified fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

  • Transfer: Weigh the material into a tared vial. Cap the vial immediately after addition. Do not transport open containers across the lab.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (check compatibility) and dispose of the tissue as solid hazardous waste.

Protocol B: Emergency Spill Response

Trustworthiness: This protocol assumes the worst-case scenario (powder dispersion).

  • Evacuate & Isolate: Alert nearby personnel. Mark the zone.

  • PPE Up: Don Tyvek suit, double gloves (Laminate + Nitrile), and Full-face respirator if dust is airborne.

  • Contain:

    • Dry Spill: Cover with a damp paper towel to prevent dust generation. Gently sweep into a dust pan or use a HEPA-filtered vacuum reserved for hazardous materials.

    • Wet Spill: Absorb with vermiculite or sand.[10] Do not use combustible materials (sawdust).

  • Clean: Scrub the area with soap and water, followed by a solvent wipe.

  • Disposal: All cleanup materials go into a sealed container labeled "Toxic Waste - Halogenated Benzonitrile" .

Waste Disposal Workflow

Proper disposal prevents downstream environmental toxicity.[2][10]

Waste_Flow Gen Waste Generation Seg Segregation Gen->Seg SolidWaste Solid Waste (Contaminated Gloves, Weigh boats) Seg->SolidWaste LiqWaste Liquid Waste (Mother Liquors, Rinses) Seg->LiqWaste Bin1 Container A: Solid Hazardous (Toxic) SolidWaste->Bin1 Double Bag Bin2 Container B: Halogenated Organic Solvents LiqWaste->Bin2 pH Adjust if needed Disp EHS Pickup / Incineration Bin1->Disp Bin2->Disp

Figure 2: Waste segregation workflow ensuring toxic solids are separated from liquid streams.

References
  • Sigma-Aldrich . (2025).[3] Safety Data Sheet: 3-Chloro-2-fluoro-6-methylbenzonitrile. Retrieved from

  • PubChem . (2025).[11] Compound Summary: 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure). National Library of Medicine. Retrieved from [11]

  • Mikatavage, M., et al. (1984).[12] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[12] Retrieved from

  • TCI Chemicals . (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzonitrile (Hazard Class Reference). Retrieved from

Sources

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